Product packaging for 1-Bromo-5-methylhexane(Cat. No.:CAS No. 35354-37-1)

1-Bromo-5-methylhexane

Cat. No.: B1585216
CAS No.: 35354-37-1
M. Wt: 179.1 g/mol
InChI Key: XAOFMTDKQYEOES-UHFFFAOYSA-N
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Description

1-Bromo-5-methylhexane is a useful research compound. Its molecular formula is C7H15Br and its molecular weight is 179.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15B B1585216 1-Bromo-5-methylhexane CAS No. 35354-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-methylhexane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOFMTDKQYEOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334439
Record name 1-Bromo-5-methylhexane
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Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35354-37-1
Record name 1-Bromo-5-methylhexane
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Record name 1-Bromo-5-methyl-hexane
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-5-methylhexane

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a key intermediate in various organic syntheses.

Chemical Identity and Structure

This compound is an organobromine compound and a derivative of hexane (B92381).[1][2] Its basic structure consists of a hexane chain with a methyl group at the fifth carbon and a bromine atom at the first carbon.[3]

IdentifierValue
IUPAC Name This compound[4]
CAS Number 35354-37-1[4][5]
Molecular Formula C₇H₁₅Br[3][6]
Canonical SMILES CC(C)CCCCBr[4]
InChI InChI=1S/C7H15Br/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3[3][5]
InChIKey XAOFMTDKQYEOES-UHFFFAOYSA-N[5]
Synonyms Isoheptyl Bromide, 5-methylhexyl bromide[4][7]

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[6] It is not miscible with water but is soluble in organic solvents such as alcohols, ethers, acetonitrile, and chloroform.[3][6]

Table of Physical Properties:

Property Value
Molecular Weight 179.10 g/mol [3]
Density 1.103 g/cm³[6][7]
Boiling Point 162-163 °C[6][7]
Melting Point Data not well-documented. Values listed online are often erroneously identical to the boiling point.[6][7] As a liquid stored at 2-8 °C, its melting point is below this range.[3][7]
Flash Point 57 °C[6]
Refractive Index 1.4485[6][7]

| Vapor Pressure | 2.18 mmHg at 25 °C[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table of Spectroscopic Data:

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 3.41 (t, J = 6.9 Hz, 2H), 1.83 (m, 2H), 1.54 (m, 1H), 1.42 (m, 2H), 1.19 (m, 2H), 0.88 (d, J = 6.6 Hz, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 38.0, 34.1, 33.1, 27.8, 26.0, 22.5
Mass Spectrometry (EI) m/z 179 (M+, 80), 163 (14), 155 (9), 137 (100)

| Infrared (IR) | The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[5] Characteristic absorption bands are expected for C-H stretching of sp³ hybridized carbons (2850-3000 cm⁻¹) and a C-Br stretch in the fingerprint region (typically 500-600 cm⁻¹). |

Synthesis and Experimental Protocols

This compound is typically prepared through the bromination of a suitable precursor. A general method involves the reaction of 5-methylhexane with bromine under an inert atmosphere.[6]

Detailed Experimental Protocol: Synthesis from a Mesylate/Tosylate Precursor

A documented lab-scale synthesis involves the reaction of a sulfonate ester of 5-methyl-1-hexanol (B128172) with a bromide salt. The following protocol is adapted from a similar synthesis.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 5-methyl-1-hexanol 1-(4-methylbenzenesulfonate) (or a similar sulfonate precursor)

  • Lithium bromide (LiBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of the starting sulfonate ester (e.g., 24.4 mmol) in a minimal amount of DMF (e.g., 6 mL) is prepared.

  • In a separate reaction flask equipped with a stirrer, a solution of LiBr (e.g., 72.0 mmol) in DMF (e.g., 40 mL) is prepared.

  • The sulfonate ester solution is added slowly to the stirred LiBr solution.

  • The reaction mixture is heated to and maintained at 45 °C for approximately 3 hours, with continuous stirring.

  • Reaction completion is monitored using an appropriate technique (e.g., TLC).

  • Upon completion, the reaction is quenched by the addition of water (e.g., 100 mL).

  • The product is extracted from the aqueous phase multiple times with diethyl ether (e.g., 5 x 250 mL).

  • The combined organic phases are concentrated under reduced pressure to remove the solvent, yielding the crude product.

  • Purification of the crude product (e.g., via distillation or chromatography) yields the final this compound.

Applications in Research and Development

This compound is a versatile reagent and building block in organic synthesis.[3][6]

  • Intermediate in Synthesis: It is widely used as an intermediate for producing other organic compounds.[6] Its primary function is to introduce the isoheptyl group into a target molecule.

  • Pharmaceutical and Agrochemical Industries: This compound serves as a building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

  • Material Science: It can be used in the synthesis of materials like synthetic rubber and surfactants.[6]

G Compound {this compound | C₇H₁₅Br} Properties Physicochemical Properties Colorless Liquid Density: 1.103 g/cm³ Boiling Point: 162-163 °C Compound->Properties Spectroscopy Spectroscopic Data ¹H NMR ¹³C NMR Mass Spec IR Compound->Spectroscopy Applications { Applications} Compound->Applications Safety Safety Information Irritant (Eyes, Skin, Respiratory) Flammable Store at 2-8 °C Compound->Safety Synthesis Synthesis From 5-methylhexane + Br₂ From 5-methyl-1-hexanol deriv. Synthesis->Compound Pharma Pharmaceuticals Applications->Pharma Agrochem Agrochemicals Applications->Agrochem Materials Surfactants & Synthetic Rubber Applications->Materials

Caption: Logical overview of this compound properties and uses.

Safety and Handling

This compound is an irritant and flammable substance that requires careful handling.[6]

Table of Safety Information:

Category Information
GHS Hazard Class 3 (Flammable Liquid)[7]
Risk Codes R36/37/38: Irritating to eyes, respiratory system and skin.[6]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]S36: Wear suitable protective clothing.[6]
Storage Store in a cool, dry place away from fire and high temperatures.[6] Recommended storage temperature is 2-8 °C.[7]

| Protective Measures | Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6] |

References

An In-depth Technical Guide to 1-Bromo-5-methylhexane (CAS: 35354-37-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in organic synthesis, 1-Bromo-5-methylhexane, also known as isoheptyl bromide, is a versatile reagent for the introduction of the 5-methylhexyl moiety. This technical guide provides a comprehensive overview of its physicochemical properties, spectral data, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and drug development.

Core Properties and Data

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 35354-37-1[1]
Molecular Formula C₇H₁₅Br[1]
Molecular Weight 179.10 g/mol [1]
Density 1.103 g/cm³[2]
Boiling Point 162-163 °C[2]
Melting Point Not available
Flash Point 57 °C[2]
Refractive Index 1.4485[2]
Water Solubility Not miscible[2]
LogP (Octanol/Water) 3.6[3]
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Peaks / Shifts (δ in ppm)Reference(s)
¹H NMR (400 MHz, CDCl₃) 3.41 (t, 2H), 1.83 (m, 2H), 1.54 (m, 1H), 1.42 (m, 2H), 1.19 (m, 2H), 0.88 (d, 6H)[2]
¹³C NMR (100 MHz, CDCl₃) 38.0, 34.1, 33.1, 27.8, 26.0, 22.5[2]
Mass Spectrometry (EI) m/z 179 (M+), 163, 155, 137[2]
Infrared (IR) Spectrum A gas-phase IR spectrum is available for reference.[4]

Synthesis and Experimental Protocol

This compound is typically synthesized from the corresponding alcohol or a derivative thereof. A common laboratory-scale preparation involves the nucleophilic substitution of a sulfonate ester.

Experimental Protocol: Synthesis from a Sulfonate Precursor

This protocol describes the synthesis of this compound from a 5-methyl-1-hexanol (B128172) derivative, specifically a tosylate.

Reaction Scheme:

Synthesis of this compound Tosylate 5-methylhexyl tosylate Product This compound Tosylate->Product LiBr LiBr LiBr->Product DMF DMF, 45 °C DMF->Product

Caption: Synthesis of this compound.

Materials:

  • 5-methylhexyl-1-(4-methylbenzenesulfonate) (1.0 eq)

  • Lithium bromide (LiBr) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • To a stirred solution of lithium bromide (3.0 equivalents) in DMF, slowly add a solution of 5-methylhexyl-1-(4-methylbenzenesulfonate) (1.0 equivalent) in a minimal amount of DMF.

  • Heat the reaction mixture to 45 °C and stir continuously for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the product with diethyl ether.

  • Combine the organic phases and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[2]

Reactivity and Applications in Drug Development

As a primary alkyl bromide, this compound is an excellent substrate for Sₙ2 reactions and is also readily converted to its corresponding Grignard reagent. These reactions are fundamental in medicinal chemistry for building more complex molecular architectures.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is polarized, making the terminal carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the isoheptyl group into various scaffolds.

A prominent application of alkyl halides in drug synthesis is the Williamson ether synthesis, which is used to form ether linkages. This is particularly relevant for the alkylation of phenols, a common structural motif in bioactive molecules.

General Reaction Scheme:

Williamson Ether Synthesis cluster_0 Alkoxide Formation cluster_1 SN2 Attack Phenol (B47542) Ar-OH Alkoxide Ar-O⁻ Phenol->Alkoxide Base Base (e.g., K₂CO₃, NaH) Base->Alkoxide Ether Ar-O-(CH₂)₄-CH(CH₃)₂ Alkoxide->Ether Bromoalkane This compound Bromoalkane->Ether

Caption: General Williamson Ether Synthesis.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of the phenolic substrate (1.0 equivalent) in acetone or DMF, add potassium carbonate (2.0 equivalents).

  • Add this compound (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ether.

  • Purify the product by column chromatography on silica (B1680970) gel.

Grignard Reactions

This compound can be readily converted to the corresponding Grignard reagent, 5-methylhexylmagnesium bromide. This organometallic reagent is a potent carbon-based nucleophile, enabling the formation of carbon-carbon bonds through reactions with various electrophiles, such as aldehydes, ketones, and esters.[7][8]

General Reaction Scheme:

Grignard Reaction Bromoalkane This compound Grignard (CH₃)₂CH(CH₂)₄MgBr Bromoalkane->Grignard Mg Mg, THF Mg->Grignard Adduct Intermediate Adduct Grignard->Adduct Electrophile Electrophile (e.g., R₂C=O) Electrophile->Adduct Product Alcohol Product Adduct->Product Workup H₃O⁺ workup Workup->Product

Caption: Formation and Reaction of a Grignard Reagent.

The following is a general protocol for the formation of a Grignard reagent from a primary alkyl bromide and its subsequent reaction with an aldehyde.[8][9]

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

    • Once initiated, add the remaining alkyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of the aldehyde in anhydrous THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the resulting alcohol by column chromatography on silica gel.

Application in Pharmaceutical Synthesis

While specific examples of marketed drugs synthesized using this compound are not prominently featured in readily accessible literature, its role as a building block for introducing lipophilic alkyl chains is of significant interest in drug design.[10] The isoheptyl group can enhance the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties, such as membrane permeability and metabolic stability.[11]

The introduction of such alkyl chains is a common strategy in lead optimization to modulate the pharmacokinetic and pharmacodynamic profile of a drug candidate.[10] Therefore, this compound serves as a valuable tool for medicinal chemists in the exploration of structure-activity relationships.

Safety and Handling

This compound is a flammable liquid and an irritant.[3] Appropriate safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information
PictogramSignal WordHazard Statements
GHS02, GHS07Warning H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the introduction of the 5-methylhexyl group. Its utility in Sₙ2 and Grignard reactions makes it a relevant building block for researchers and professionals in the field of drug development for the synthesis and modification of bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

molecular weight and formula of 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-5-methylhexane, a key intermediate in various organic synthesis applications.

Core Properties and Data

This compound is a colorless liquid with a pungent odor.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development settings.

PropertyValueUnit
Chemical Formula C₇H₁₅Br
Molecular Weight 179.1 g/mol
Density 1.103g/cm³
Boiling Point 162-163°C
Melting Point 162-163°C
Flash Point 57°C
Refractive Index 1.4485
Vapor Pressure 2.18mmHg at 25°C
Water Solubility Insoluble
Solubility in Organic Solvents Soluble in alcohols and ethers
CAS Number 35354-37-1

Synthesis Pathway

The primary method for the synthesis of this compound involves the bromination of 5-methylhexane. This reaction is typically carried out under an inert atmosphere.[1]

Synthesis_Pathway 5-methylhexane 5-methylhexane Reaction Bromination 5-methylhexane->Reaction Bromine Bromine Bromine->Reaction This compound This compound Reaction->this compound Inert Atmosphere

Caption: Synthesis of this compound.

Experimental Protocols

  • Reaction Vessel: A glass reactor equipped with a stirrer, dropping funnel, and a condenser is typically used.

  • Inert Atmosphere: The reaction is best performed under an inert gas like nitrogen or argon to prevent side reactions.

  • Temperature Control: The reaction temperature should be carefully controlled, as bromination reactions can be exothermic.

  • Purification: The product, this compound, would likely be purified using distillation to remove unreacted starting materials and byproducts.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of the C-Br bond and other functional groups.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its primary application is as a reaction intermediate for the synthesis of more complex molecules, including:

  • Pharmaceutical compounds

  • Surfactants

  • Synthetic rubbers and other organic compounds[1]

The presence of the bromine atom provides a reactive site for various nucleophilic substitution and coupling reactions, making it a valuable tool for medicinal chemists and materials scientists.

References

An In-depth Technical Guide to 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Bromo-5-methylhexane, including its nomenclature, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Name and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] This name is derived from its chemical structure, which consists of a six-carbon hexane (B92381) chain with a bromine atom on the first carbon and a methyl group on the fifth carbon.

The compound is also known by several common synonyms, which are listed in the table below.

SynonymReference
Isoheptyl Bromide[1]
5-methylhexyl bromide[1]
Hexane, 1-bromo-5-methyl-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReferences
Molecular Formula C₇H₁₅Br[1][3]
Molecular Weight 179.10 g/mol [1][4]
CAS Number 35354-37-1[1][3]
Appearance Colorless liquid/oil[5][6]
Boiling Point 162-163 °C[1][3][6]
Density 1.103 g/cm³[1][2][3]
Refractive Index 1.4485[1][2][3]
Flash Point 57 °C[1][3][6]
Solubility Insoluble in water; slightly soluble in acetonitrile (B52724) and chloroform.[1][3][5][6][7]
Storage Temperature 2-8 °C[3][5]

Experimental Protocols

This compound is a versatile reagent in organic synthesis, commonly used as an intermediate for the introduction of the isoheptyl group.[5] Below are detailed protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 5-methyl-1-hexanol (B128172) tosylate with lithium bromide.[3]

Materials:

  • 5-methyl-1-hexanol, 1-(4-methylbenzenesulfonate) (Compound 24)

  • Lithium bromide (LiBr)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • A solution of 5-methyl-1-hexanol, 1-(4-methylbenzenesulfonate) (6.60 g, 24.4 mmol) in DMF (6 mL) is slowly added to a stirred solution of LiBr (6.26 g, 72.0 mmol) in DMF (40 mL).[3]

  • The reaction mixture is continuously stirred at 45 °C for 3 hours.[3]

  • Upon completion, the reaction is quenched by the addition of water (100 mL).[3]

  • The product is extracted several times with diethyl ether (5 x 250 mL).[3]

  • The combined organic phases are concentrated under reduced pressure to remove the solvent, yielding the crude product.[3]

  • The crude product is then purified to obtain the target compound.[3]

Grignard Reaction using an Alkyl Bromide (General Protocol)

This compound can be used to form a Grignard reagent, which is a potent nucleophile for creating carbon-carbon bonds. The following is a general protocol for the formation of a Grignard reagent and its subsequent reaction with an electrophile.

Materials:

  • Alkyl bromide (e.g., this compound)

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Aqueous acid solution (for workup)

Procedure:

  • Apparatus Setup: A dry three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon). All glassware must be flame-dried to remove any moisture.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently warmed until violet vapors of iodine are observed, then allowed to cool.

  • Grignard Reagent Formation: A solution of the alkyl bromide (1.0 equivalent) in anhydrous ether is added dropwise to the activated magnesium turnings. The reaction is typically initiated by gentle warming and is evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The mixture is stirred until most of the magnesium has reacted.

  • Reaction with Electrophile: The Grignard reagent solution is cooled in an ice bath. A solution of the electrophile (1.0 equivalent) in anhydrous ether is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an appropriate time.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by techniques such as column chromatography or distillation.

Visualizations

The following diagram illustrates the synthetic pathway for this compound from its corresponding tosylate precursor.

Synthesis_of_1_Bromo_5_methylhexane reactant 5-methyl-1-hexanol tosylate product This compound reactant->product 45 °C, 3h reagent LiBr / DMF

Caption: Synthesis of this compound via nucleophilic substitution.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-Bromo-5-methylhexane, a valuable building block in organic synthesis. The data presented herein has been compiled from various sources to ensure accuracy and reliability, and is supplemented with detailed experimental protocols for its determination.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below. These values are critical for a range of applications, from reaction engineering to the design of purification processes.

PropertyValueUnits
Boiling Point162-163[1][2]°C
Density1.103[1][2][3]g/cm³
Refractive Index1.4485[1][2]n/a

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount in chemical research and development. The following sections detail the standard experimental methodologies for measuring the boiling point, density, and refractive index of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with distillation being a common and reliable technique.[4][5]

Protocol: Simple Distillation

  • Apparatus Setup: A distillation flask is charged with the liquid sample (approximately 5 mL) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is, in turn, connected to a receiving flask. A thermometer is placed in the neck of the distillation flask such that the top of the thermometer bulb is level with the side arm of the condenser.

  • Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes. This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.[5]

  • Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, a pycnometer or a digital density meter provides accurate and reproducible results. The American Society for Testing and Materials (ASTM) has established standard test methods, such as ASTM D4052, for this purpose.[6]

Protocol: Pycnometer Method

  • Calibration: The pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume of the pycnometer.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound). Care is taken to avoid the presence of air bubbles.

  • Weighing: The filled pycnometer is weighed at a controlled temperature.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that is sensitive to temperature and the wavelength of light used. An Abbe refractometer is a common instrument for this measurement, and standard procedures are outlined in ASTM D1218 and ASTM D1747.[7][8]

Protocol: Using an Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale.

  • Temperature Control: The temperature of the prism must be carefully controlled and recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature (usually 20°C).

Experimental Workflow Visualization

The logical flow for the determination of these key physical properties can be visualized as follows:

G Workflow for Physicochemical Property Determination A Sample Preparation (this compound) B Boiling Point Determination (e.g., Simple Distillation) A->B C Density Measurement (e.g., Pycnometer or Digital Density Meter) A->C D Refractive Index Measurement (e.g., Abbe Refractometer) A->D E Data Recording & Analysis B->E C->E D->E F Final Report E->F

Caption: A logical workflow for the determination of key physicochemical properties.

References

Solubility of 1-Bromo-5-methylhexane in Acetonitrile and Chloroform: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the solubility characteristics of 1-bromo-5-methylhexane in two common organic solvents: acetonitrile (B52724) and chloroform (B151607). This information is critical for professionals in chemical research and drug development who utilize haloalkanes as intermediates or reagents in various synthetic pathways.

Introduction to this compound and Solvent Properties

This compound (C₇H₁₅Br) is a colorless, liquid organobromine compound.[1][2] Understanding its solubility is fundamental for its application in organic synthesis, particularly in reactions where solvent choice influences reaction kinetics, yield, and purity.[1][2]

  • Acetonitrile (CH₃CN) is a polar aprotic solvent with a significant dipole moment, making it a versatile medium for a wide range of chemical reactions.

  • Chloroform (CHCl₃) is a polar protic solvent, though less polar than acetonitrile. It is widely used for dissolving a variety of organic compounds.

The principle of "like dissolves like" is central to understanding the solubility of this compound.[3][4] Haloalkanes, such as this compound, possess both a polar carbon-halogen bond and a nonpolar alkyl chain.[3] Their solubility in organic solvents is governed by the balance of intermolecular forces, including London dispersion forces and dipole-dipole interactions, between the solute and solvent molecules.[3][5] Generally, haloalkanes dissolve in organic solvents because the energy required to break the intermolecular forces within the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[5][6]

Solubility Data

CompoundSolventQualitative Solubility
This compoundAcetonitrileSlightly Soluble[2][7][8]
This compoundChloroformSlightly Soluble[2][7][8]

Table 1: Qualitative Solubility of this compound

Theoretical Framework for Solubility

The dissolution of a solute in a solvent can be understood as a three-step process. The overall enthalpy change of the solution (ΔHsolution) determines the energetics of dissolution.

G cluster_0 Dissolution Process cluster_1 Overall Enthalpy Solute-Solute Separation of Solute Molecules (ΔH₁ > 0) Solvent-Solvent Separation of Solvent Molecules (ΔH₂ > 0) Solute-Solvent Formation of Solute-Solvent Interactions (ΔH₃ < 0) TotalEnthalpy ΔH_solution = ΔH₁ + ΔH₂ + ΔH₃

Logical flow of enthalpy changes during dissolution.

For this compound in acetonitrile and chloroform, the nonpolar alkyl chain interacts favorably with the organic solvents through London dispersion forces. The polar C-Br bond can also participate in dipole-dipole interactions with the polar solvent molecules. The term "slightly soluble" suggests that the overall energy change upon mixing is not highly favorable, indicating that the solute-solute and solvent-solvent interactions are relatively strong compared to the solute-solvent interactions.

Experimental Protocol for Solubility Determination

A common and precise method for determining the solubility of a liquid like this compound in an organic solvent is the dynamic method followed by gas chromatographic analysis.[9] This method involves creating a saturated solution at a specific temperature and then quantifying the concentration of the solute.

Methodology:

  • Saturation: A surplus of this compound is added to a known volume of the solvent (acetonitrile or chloroform) in a temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The agitation is stopped, and the mixture is allowed to stand for the undissolved solute to separate, typically by settling.

  • Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe.

  • Quantification: The concentration of this compound in the sample is determined using gas chromatography (GC). This involves injecting a known volume of the sample into the GC and comparing the peak area of the solute to a calibration curve prepared with standard solutions of known concentrations.

Workflow for determining solubility via the dynamic method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Solubility is temperature-dependent. For most solids and liquids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined experimentally.

  • Purity of Components: The presence of impurities in either the solute or the solvent can affect the measured solubility.

  • Pressure: For liquid-liquid systems, pressure generally has a negligible effect on solubility under typical laboratory conditions.

Conclusion

While precise quantitative data is not widely published, this compound is qualitatively described as slightly soluble in both acetonitrile and chloroform. This is consistent with the general principle that haloalkanes tend to dissolve in organic solvents due to the compatibility of their intermolecular forces. For applications requiring precise solubility values, experimental determination using methods such as the dynamic method with gas chromatographic analysis is recommended. Understanding the solubility characteristics of this compound is essential for its effective use in research and development, particularly in the synthesis of novel chemical entities.

References

1-Bromo-5-methylhexane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) details for 1-Bromo-5-methylhexane (CAS No: 35354-37-1). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical Identity and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is a flammable organic compound widely used as a reaction intermediate in organic synthesis, particularly in the production of pharmaceuticals, surfactants, and synthetic rubber.[1] It is immiscible with water but soluble in organic solvents like alcohols and ethers.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C7H15Br[1][2]
Molecular Weight 179.1 g/mol [1][2]
Appearance Colorless liquid[1][3]
Odor Pungent[1]
Boiling Point 162-163°C[1][4]
Melting Point 162-163°C[1][4]
Flash Point 57°C (134.6°F)[1][5]
Density 1.103 g/cm³[1][4]
Vapor Pressure 2.18 mmHg at 25°C[1]
Water Solubility Not miscible[1][4]
Refractive Index 1.4485[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][2][3][6]

Signal Word: Warning[2][3][4]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

Table 2: GHS Hazard Classification

Hazard ClassCategorySource
Flammable liquids3[2][3][4]
Skin corrosion/irritation2[2][3][4]
Serious eye damage/eye irritation2A[2][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3[2][3][4]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties of this compound are not publicly available in the reviewed safety data sheets. These studies are typically conducted by the manufacturer and are proprietary. The provided safety information is a summary of the results of such experiments.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] Gloves must be inspected prior to use.[7]

  • Respiratory Protection: Use in a well-ventilated area.[8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ventilation Is ventilation adequate? risk_assessment->ventilation respirator Use NIOSH-approved respirator ventilation->respirator No no_respirator Standard ventilation sufficient ventilation->no_respirator Yes eye_protection Wear chemical safety goggles/ face shield (EN166 compliant) respirator->eye_protection no_respirator->eye_protection skin_protection Wear chemical-resistant gloves and lab coat eye_protection->skin_protection end Proceed with handling skin_protection->end

Figure 1: Personal Protective Equipment (PPE) selection workflow.
Handling Procedures

  • Ensure adequate ventilation.[3][7]

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Avoid ingestion and inhalation.[3]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3][5]

  • Use only non-sparking tools.[3][5]

  • Take precautionary measures against static discharges.[3][5]

  • Handle in accordance with good industrial hygiene and safety practices.[5][7] Wash hands before breaks and at the end of the workday.[7]

Storage Conditions
  • Keep container tightly closed in a dry and well-ventilated place.[3][7]

  • Keep away from heat, sparks, and flame.[3]

  • Recommended storage temperature is 2-8°C.[1][4]

  • Store locked up.[4][5]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedureSource
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
Ingestion Do NOT induce vomiting. Get medical attention.[5]

Fire Fighting Measures

  • Suitable Extinguishing Media: Water mist, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][7] Water mist may be used to cool closed containers.[3][5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

  • Specific Hazards: Flammable.[3] Vapors may form explosive mixtures with air and may travel to a source of ignition and flash back.[3][5] Containers may explode when heated.[3][5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[5][7]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[3][7] Use personal protective equipment.[3][7] Remove all sources of ignition.[3][5]

  • Environmental Precautions: Should not be released into the environment.[3] Do not let the product enter drains.[7]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[3][5] Keep in suitable, closed containers for disposal.[3][5][7] Use spark-proof tools and explosion-proof equipment.[3][5]

Spill_Response_Workflow spill Spill of this compound evacuate Evacuate non-essential personnel spill->evacuate ignition Remove all ignition sources evacuate->ignition ventilate Ensure adequate ventilation ignition->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain spill with inert absorbent material ppe->contain collect Collect residue using spark-proof tools contain->collect dispose Place in a closed container for disposal collect->dispose decontaminate Decontaminate spill area dispose->decontaminate end Spill cleanup complete decontaminate->end

Figure 2: Workflow for responding to a spill of this compound.

Disposal Considerations

Waste from residues or unused products is classified as hazardous.[3] Dispose of in accordance with local, state, and federal regulations.[3] Contaminated packaging should be disposed of at a hazardous or special waste collection point.[3] Empty containers retain product residue and can be dangerous.[3]

Toxicological Information

  • Acute Toxicity: No data available for oral, dermal, or inhalation LD50.

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.[3]

  • Carcinogenicity: No known carcinogenic chemicals in this product.[3]

  • Reproductive Toxicity: No data available.[3]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][3][4] The target organ is the respiratory system.[3]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.[3]

  • Aspiration Hazard: No data available.[3]

Ecological Information

  • Ecotoxicity: Contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[3]

  • Persistence and Degradability: Immiscible with water.[3]

  • Bioaccumulative Potential: May have some potential to bioaccumulate.[3]

  • Mobility in Soil: Spillage is unlikely to penetrate the soil.[3] The product is insoluble and sinks in water.[3] It is not likely to be mobile in the environment due to its low water solubility.[3]

Transport Information

  • UN Number: UN1993[3]

  • Proper Shipping Name: Flammable liquid, n.o.s.[3]

  • Technical Name: (this compound)[3]

  • Hazard Class: 3[3]

  • Packing Group: III[3]

References

comprehensive spectroscopic data for 1-Bromo-5-methylhexane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-5-methylhexane, a key alkyl halide intermediate in various organic syntheses. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and spectroscopic behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.41Triplet (t)2H6.9-CH₂-Br (H1)
1.83Multiplet (m)2H-CH₂- (H2)
1.54Multiplet (m)1H-CH- (H5)
1.42Multiplet (m)2H-CH₂- (H3)
1.19Multiplet (m)2H-CH₂- (H4)
0.88Doublet (d)6H6.6-CH(CH₃)₂ (H6, H7)

¹³C NMR (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
38.0C5
34.1C2
33.1C1
27.8C4
26.0C3
22.5C6, C7
Infrared (IR) Spectroscopy

The following characteristic absorption bands are observed in the gas-phase IR spectrum of this compound.[1]

Wavenumber (cm⁻¹)IntensityVibrational Mode
2950-2850StrongC-H Stretch (alkane)
1465MediumC-H Bend (CH₂)
1385MediumC-H Bend (CH₃)
650-550StrongC-Br Stretch
Mass Spectrometry (MS)

Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
179/18180[M]⁺ (Molecular Ion)
163/16514[M - CH₃]⁺
155/1579[M - C₂H₅]⁺
137/139100[M - C₃H₆]⁺
99[M - Br]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic M and M+2 peaks for bromine-containing fragments.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. The sample is filtered to remove any particulate matter. The NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used, and a greater number of scans are accumulated due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of liquid this compound can be obtained using the neat thin-film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, typically via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key logical relationships and processes relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Fragmentation_Pattern Predicted Fragmentation Pattern of this compound cluster_fragments Key Fragments M [C₇H₁₅Br]⁺˙ m/z = 179/181 M_minus_Br [C₇H₁₅]⁺ m/z = 99 M->M_minus_Br - Br• M_minus_C3H6 [C₄H₉Br]⁺˙ m/z = 137/139 M->M_minus_C3H6 - C₃H₆ M_minus_CH3 [C₆H₁₂Br]⁺ m/z = 163/165 M->M_minus_CH3 - CH₃• C4H9 [C₄H₉]⁺ m/z = 57 M_minus_Br->C4H9 rearrangement C3H7 [C₃H₇]⁺ m/z = 43 C4H9->C3H7 - CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-5-methylhexane. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral data, experimental protocols for acquiring such data, and a structural correlation to the NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the overall molecular structure.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (2H)~ 3.40Triplet2H~ 6.8
H-b (2H)~ 1.85Quintet2H~ 7.0
H-c (2H)~ 1.40Quintet2H~ 7.2
H-d (2H)~ 1.20Quartet2H~ 7.0
H-e (1H)~ 1.50Nonet1H~ 6.6
H-f (6H)~ 0.88Doublet6H~ 6.6

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display seven unique signals, one for each carbon atom in a different chemical environment. The chemical shifts are influenced by the attached atoms and their position relative to the bromine.

Carbon Assignment Chemical Shift (δ, ppm)
C-1~ 33
C-2~ 32
C-3~ 35
C-4~ 28
C-5~ 38
C-6~ 22
C-7~ 22

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Common choices include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1] For this compound, CDCl₃ is a suitable solvent.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3] Ensure the sample height is between 40-50 mm.[2]

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[1]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.

  • Spectral Width: 0 - 16 ppm.

  • Acquisition Time: 2 - 4 seconds.

  • Relaxation Delay (d1): 2 - 5 seconds. A longer delay is necessary for accurate integration.

  • Number of Scans: 8 - 16 scans are generally sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer) is standard.

  • Spectral Width: 0 - 220 ppm.

  • Acquisition Time: 1 - 2 seconds.

  • Relaxation Delay (d1): 2 - 5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with labels for each unique proton and carbon environment, corresponding to the predicted NMR data.

Caption: Molecular structure of this compound with NMR assignments.

References

mass spectrometry fragmentation patterns for 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-5-methylhexane

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For professionals in research, science, and drug development, understanding the fragmentation patterns of molecules is crucial for structural elucidation and identification. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for this compound (C₇H₁₅Br).

Alkyl halides, such as this compound, exhibit characteristic fragmentation behaviors in mass spectrometry. The presence of bromine is readily identified by the isotopic pattern of the molecular ion, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (a ~1:1 ratio).[1][2] This results in two molecular ion peaks of similar intensity, M+ and (M+2)+, separated by two mass units.[2][3] The primary fragmentation pathways for alkyl halides typically involve the cleavage of the carbon-halogen bond and cleavage of the carbon-carbon skeleton.[4][5]

Experimental Protocols

The data presented in this guide is typically obtained using Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).

Methodology: Electron Ionization Mass Spectrometry

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC). The GC separates the analyte from any impurities. The separated compound then enters the ion source of the mass spectrometer.

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, most commonly one of the non-bonding electrons from the bromine atom, to form a positively charged radical ion known as the molecular ion (M⁺•).[4][6]

  • Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals or molecules.[6] This fragmentation is a reproducible process that is characteristic of the molecule's structure.

  • Mass Analysis: The resulting positive ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Pathways of this compound

The mass spectrum of this compound is characterized by several key fragmentation processes. The molecule has a molecular weight of approximately 179.10 g/mol .[7][8][9]

3.1 Molecular Ion Formation

The initial step is the formation of the molecular ion. Due to the isotopic distribution of bromine, two distinct molecular ion peaks are observed at m/z 178 (containing ⁷⁹Br) and m/z 180 (containing ⁸¹Br).

Heterolytic Cleavage MI [C₇H₁₅Br]⁺• m/z = 178, 180 Fragment1 C₇H₁₅⁺ m/z = 100 MI->Fragment1 - Br• Neutral1 Br• (Neutral Radical) MI->Neutral1 Base Peak Formation MI [C₇H₁₅Br]⁺• m/z = 178, 180 BasePeak [C₃H₇]⁺ (Isopropyl Cation) m/z = 43 (Base Peak) MI->BasePeak Fragmentation NeutralRadical •C₄H₈Br (Neutral Radical) MI->NeutralRadical

References

characteristic IR absorption frequencies of 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characteristic Infrared (IR) Absorption Frequencies of 1-Bromo-5-methylhexane

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. This guide provides a detailed overview of the characteristic IR absorption frequencies for this compound, a halogenated alkane. The information presented herein is essential for structure elucidation, reaction monitoring, and quality control where this compound is utilized.

Molecular Structure and Functional Groups

This compound (C₇H₁₅Br) is a primary alkyl bromide.[1][2] Its structure consists of a hexane (B92381) chain with a bromine atom at position 1 and a methyl group at position 5. The key functional groups and bond types that give rise to characteristic IR absorptions are:

  • Alkane Framework: C-H (methyl, methylene, and methine) and C-C single bonds.

  • Alkyl Halide: A terminal Carbon-Bromine (C-Br) bond.

The vibrational modes of these groups absorb infrared radiation at specific frequencies, which are summarized in the table below.

Data Presentation: Characteristic IR Absorptions

The following table summarizes the principal IR absorption frequencies anticipated for this compound. These frequencies are based on established correlations for alkanes and alkyl halides.[3][4][5]

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
Alkane (C-H)sp³ C-H Stretch2850 - 3000Strong
Alkane (-CH₂-)Scissoring (Bending)~1465Medium
Alkane (-CH₃)Asymmetrical Bending~1450Medium
Alkane (-CH₃)Symmetrical Bending (Rock)~1375Medium
Terminal Alkyl Bromide (-CH₂Br)C-H Wag1150 - 1300Medium
Alkyl Bromide (C-Br)C-Br Stretch515 - 690Strong

Logical Relationship Diagram

The following diagram illustrates the connection between the structural components of this compound and their corresponding characteristic IR absorption regions.

G cluster_molecule This compound Structure cluster_groups Functional Groups & Bonds cluster_frequencies Characteristic IR Absorption Regions (cm⁻¹) mol      H   H   H   H   H      |   |   |   |   | Br -- C -- C -- C -- C -- C -- CH₃      |   |   |   |   |      H   H   H   H  CH₃ CH Alkane C-H CH2_Wag -CH₂-Br Wag CBr C-Br Bond freq_CH 2850-3000 (Stretch) ~1465 & ~1375 (Bend) CH->freq_CH absorbs at freq_CH2_Wag 1150-1300 CH2_Wag->freq_CH2_Wag absorbs at freq_CBr 515-690 CBr->freq_CBr absorbs at

Caption: Relationship between structure and IR absorption in this compound.

Experimental Protocol: Acquiring the IR Spectrum

This section details the standard procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a neat liquid sample such as this compound.

Objective: To obtain a high-quality transmission IR spectrum of liquid this compound.

Materials:

  • FT-IR Spectrometer

  • Demountable liquid cell or two salt plates (e.g., Potassium Bromide - KBr, Sodium Chloride - NaCl)

  • Sample of this compound

  • Pasteur pipette or dropper

  • Cleaning solvent (e.g., dichloromethane (B109758) or isopropanol)

  • Lens tissues

Procedure:

  • Spectrometer Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

    • Ensure the sample holder is empty and the salt plates are not in the beam path.

    • Close the sample compartment lid.

    • Using the instrument's software, initiate the command to collect a background scan.

  • Sample Preparation (Neat Liquid Film):

    • Place one clean, dry salt plate on a clean, dry surface.

    • Using a Pasteur pipette, place a single small drop of this compound onto the center of the plate.[6]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. The film should appear translucent without air bubbles.[6]

    • Avoid applying excessive pressure, which can damage the salt plates.

  • Sample Spectrum Acquisition:

    • Carefully place the assembled salt plates into the sample holder within the spectrometer's sample compartment.

    • Close the compartment lid.

    • Using the software, initiate the command to collect the sample spectrum. The software will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance or transmittance spectrum.

  • Cleaning and Shutdown:

    • Once the spectrum is obtained, remove the salt plates from the spectrometer.

    • Separate the plates and clean them thoroughly by wiping with a lens tissue soaked in an appropriate volatile solvent (e.g., dichloromethane).[6] Perform this in a fume hood.

    • Allow the plates to air dry completely before storing them in a desiccator to protect them from moisture.

    • Leave the sample compartment of the spectrometer clean and closed.

References

commercial suppliers and purchasing options for 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 1-Bromo-5-methylhexane (CAS No. 35354-37-1), a versatile alkyl bromide reagent for chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical research. It details commercial sourcing options, key chemical properties, and a representative experimental protocol for its application in Grignard reactions.

Commercial Availability and Procurement

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product is typically around 95% or higher. Below is a summary of purchasing options from selected suppliers. Pricing is subject to change and may not include shipping and handling fees.

SupplierAvailable QuantitiesPurityPrice (USD)
Sigma-Aldrich 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g95%$11.50 (100 mg) - $552.00 (25 g)
Cenmed (via Aladdin Scientific) 5 gNot Specified$303.44[1]
Key Organics Not SpecifiedNot Specified£79.00 - £591.00 (pricing tiers)[2]
Home Sunshine Pharma Bulk quantities≥99.0%Contact for quote[3]
CP Lab Safety 10 gmin 95%Contact for quote[4]
Guidechem 1 kg (min order), 10 Metric Ton/MonthNot SpecifiedContact for quote[5]

It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial use only.[4]

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[6] It is insoluble in water but soluble in organic solvents such as alcohols and ethers.[6]

PropertyValue
CAS Number 35354-37-1[2][3][4]
Molecular Formula C7H15Br[4]
Molecular Weight 179.11 g/mol [4]
Density 1.103 g/cm³[3]
Boiling Point 162-163 °C[3]
Flash Point 48.4 °C[3]
Refractive Index 1.4485[3]
Storage Temperature 2-8 °C, sealed in dry conditions[3]

Safety Information

This compound is classified as a flammable liquid and an irritant.[3][6] It can cause irritation to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and suitable protective clothing, should be worn when handling this chemical.[6]

Experimental Protocol: Grignard Reaction

The following is a representative protocol for the preparation of a Grignard reagent from this compound and its subsequent reaction with an electrophile, such as benzaldehyde (B42025). This procedure is adapted from standard laboratory practices for Grignard reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the this compound solution to the magnesium turnings. The disappearance of the iodine color and the appearance of cloudiness indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, (5-methylhexyl)magnesium bromide.

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.

Visualized Workflows

The following diagrams illustrate the procurement and experimental workflows.

procurement_workflow Procurement Workflow for this compound cluster_research Researcher cluster_procurement Procurement Department cluster_supplier Supplier cluster_delivery Receiving & Researcher start Identify Need for This compound search Search Supplier Catalogs start->search select Select Supplier and Quantity search->select request Submit Purchase Request select->request approve Approve Request request->approve generate_po Generate Purchase Order approve->generate_po send_po Send PO to Supplier generate_po->send_po receive_po Receive PO send_po->receive_po process_order Process and Package Order receive_po->process_order ship Ship Chemical process_order->ship receive Receive and Log Shipment ship->receive end_user Deliver to Researcher receive->end_user

Caption: Procurement Workflow for this compound.

grignard_reaction_workflow Experimental Workflow: Grignard Reaction with this compound cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification setup Assemble and Dry Glassware add_mg Add Mg Turnings and Iodine setup->add_mg add_bromide Dropwise Addition of This compound in Ether add_mg->add_bromide reflux Stir and Reflux add_bromide->reflux cool Cool Grignard Reagent to 0°C reflux->cool add_aldehyde Dropwise Addition of Benzaldehyde in Ether cool->add_aldehyde react Warm to Room Temperature and Stir add_aldehyde->react quench Quench with Saturated NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental Workflow for Grignard Reaction.

References

An In-depth Technical Guide to the Properties of Isoheptyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoheptyl bromide, systematically named 1-bromo-5-methylhexane (CAS No: 35354-37-1), is a primary alkyl halide. As an isomer of bromoheptane, its branched structure imparts specific physical and chemical properties that are of interest in various fields of organic synthesis.[1] It serves as a valuable intermediate, allowing for the introduction of the isoheptyl group into molecules, a common motif in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This document provides a comprehensive overview of the known experimental properties of isoheptyl bromide, detailed experimental protocols for its synthesis and characterization, and a theoretical discussion of its chemical reactivity.

Quantitative Data Summary

The experimental physical and spectroscopic properties of isoheptyl bromide (this compound) are summarized in the tables below for clear comparison and reference.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₅Br[2][3]
Molecular Weight 179.10 g/mol [2][4]
Appearance Colorless liquid[1][2]
Boiling Point 162-163 °C[2][5]
Density 1.103 g/cm³[2][4]
Refractive Index (n_D) 1.4485 - 1.449[2][4]
Flash Point 57 °C[2][6]
Water Solubility Not miscible[2][5]
Solubility Soluble in alcohols, ethers, acetonitrile (B52724) (slightly), chloroform (B151607) (slightly)[1][2]
Table 2: Spectroscopic Data (¹H and ¹³C NMR)

Spectra referenced from a 400 MHz spectrometer in CDCl₃[7]

¹H NMR Data ¹³C NMR Data
Assignment Chemical Shift (ppm) Multiplicity & Coupling (J) Assignment Chemical Shift (ppm)
H-1 (-CH₂Br)3.41t, J = 6.9 HzC-1 (-CH₂Br)34.1
H-2 (-CH₂-)1.83mC-2 (-CH₂-)33.1
H-3 (-CH₂-)1.42mC-3 (-CH₂-)26.0
H-4 (-CH₂-)1.19mC-4 (-CH₂-)38.0
H-5 (-CH-)1.54mC-5 (-CH-)27.8
H-6, H-7 (-CH₃)0.88d, J = 6.6 HzC-6, C-7 (-CH₃)22.5
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
Spectroscopy Type Key Peaks / Wavenumbers Source(s)
Mass Spectrometry (EI) m/z 179/181 (M+), 137, 163[7]
Infrared (IR) Spectroscopy Characteristic C-H stretching (~2850-2960 cm⁻¹), C-H bending (~1465 cm⁻¹, ~1370 cm⁻¹), and C-Br stretching (typically ~500-680 cm⁻¹)[3]

Theoretical Properties and Reactivity

As a primary alkyl halide, the carbon atom bonded to the bromine in isoheptyl bromide is not sterically hindered.[8] This structural feature dictates its reactivity, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[9]

  • Sₙ2 Reactivity: The Sₙ2 mechanism is favored due to the accessibility of the electrophilic carbon for backside attack by a nucleophile. The reaction proceeds in a single, concerted step where the nucleophile attacks as the bromide leaving group departs.[8][10] Steric hindrance is the primary factor governing Sₙ2 reaction rates, and for primary halides like isoheptyl bromide, this barrier is low.[9]

  • Sₙ1 Reactivity: The Sₙ1 pathway is highly disfavored. This mechanism involves the formation of a carbocation intermediate.[8] The primary carbocation that would result from the departure of the bromide ion is highly unstable and energetically unfavorable, making this pathway kinetically inaccessible under normal conditions.[9]

The following diagram illustrates the logical relationship of the preferred Sₙ2 reaction pathway.

G Logical Diagram: Sₙ2 Reaction Pathway cluster_process Mechanism R Isoheptyl Bromide (Primary Alkyl Halide) TS Transition State [Nu---C---Br]⁻ R->TS Backside Attack (Concerted Step) Nu Nucleophile (Nu⁻) P Substituted Product (Inverted Stereochemistry) TS->P Bond Formation & Bond Cleavage LG Leaving Group (Br⁻)

Logical Diagram: Sₙ2 Reaction Pathway

Experimental Protocols

Detailed methodologies for the synthesis and characterization of isoheptyl bromide are provided below. These protocols are representative and may be adapted based on available laboratory equipment and reagents.

Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of isoheptyl bromide from its corresponding mesylate precursor.[7]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 5-methyl-1-hexanol (or its mesylate derivative, 5-methylhexyl methanesulfonate)

  • Lithium bromide (LiBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Preparation (if starting from alcohol): If starting with 5-methyl-1-hexanol, it must first be converted to a suitable leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a non-protic solvent.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve lithium bromide (approx. 3.0 equivalents) in anhydrous DMF.

  • Addition of Substrate: To the stirred LiBr solution, slowly add a solution of 5-methylhexyl methanesulfonate (B1217627) (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Heating: Heat the reaction mixture to approximately 45-50 °C. Maintain this temperature and continue stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a significant volume of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final, pure product.

The following diagram outlines the experimental workflow for this synthesis.

G Experimental Workflow: Synthesis of Isoheptyl Bromide start Start: 5-Methylhexyl Mesylate + LiBr in DMF react Heat and Stir (45°C, 3h) start->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End: Pure this compound purify->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Bromo-5-methylhexane from 5-methyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-5-methylhexane from 5-methyl-1-hexanol (B128172). Two common and effective methods, bromination using phosphorus tribromide (PBr₃) and the Appel reaction, are discussed. This guide includes a summary of quantitative data, detailed experimental procedures, and a visual representation of the experimental workflow to assist researchers in the efficient and safe production of this valuable alkyl halide intermediate.

Introduction

This compound is a key building block in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries for the introduction of an isoheptyl moiety. Its synthesis from the readily available precursor, 5-methyl-1-hexanol, is a fundamental transformation. This document outlines two reliable methods for this conversion, providing the necessary details for successful laboratory execution.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
5-methyl-1-hexanol5-methyl-1-hexanol structureC₇H₁₆O116.20168-169
This compoundthis compound structureC₇H₁₅Br179.10162-163[1]

Note: Yields for the synthesis of this compound from 5-methyl-1-hexanol are typically in the range of 60-90%, depending on the chosen method and reaction conditions. A reported synthesis from the corresponding tosylate yielded 55%.[2]

Spectroscopic Data Summary:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
5-methyl-1-hexanol 3.64 (t, 2H), 1.55 (m, 3H), 1.32 (m, 4H), 0.86 (d, 6H)62.9, 38.8, 32.7, 27.9, 23.4, 22.6
This compound 3.40 (t, 2H), 1.85 (m, 2H), 1.51 (m, 1H), 1.34 (m, 2H), 1.18 (m, 2H), 0.87 (d, 6H)33.8, 33.3, 33.0, 27.8, 27.5, 22.3

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. Both reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Method 1: Bromination with Phosphorus Tribromide (PBr₃)

This method is a classic and efficient way to convert primary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism.

Materials:

  • 5-methyl-1-hexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or dichloromethane)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1-hexanol (1.0 eq).

  • Dissolve the alcohol in anhydrous diethyl ether (or dichloromethane).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over ice.

  • Transfer the mixture to a separatory funnel and add saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by fractional distillation under reduced pressure.

Method 2: The Appel Reaction

The Appel reaction provides a mild and high-yielding alternative for the conversion of alcohols to alkyl bromides using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).[3][4][5] This reaction also proceeds via an Sₙ2 mechanism.[4][5]

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add triphenylphosphine (1.1-1.5 eq) and anhydrous dichloromethane (or acetonitrile).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add carbon tetrabromide (1.1-1.5 eq) to the stirred solution.

  • To this mixture, add a solution of 5-methyl-1-hexanol (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, the triphenylphosphine oxide byproduct can often be precipitated by adding hexane and removed by filtration.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be further purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture) to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Material: 5-methyl-1-hexanol Reaction Reaction Start->Reaction Reagents Brominating Agent: PBr3 or CBr4/PPh3 Reagents->Reaction Workup Work-up: Quenching, Extraction, Washing Reaction->Workup Purification Purification: Distillation or Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 5-methyl-1-hexanol can be reliably achieved using either phosphorus tribromide or the Appel reaction. The choice of method may depend on factors such as reagent availability, desired purity, and scale of the reaction. The provided protocols offer detailed guidance for researchers to perform this synthesis safely and efficiently.

References

Synthesis of 1-Bromo-5-methylhexane: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-bromo-5-methylhexane, a valuable alkyl bromide intermediate in organic synthesis. The protocol details a robust and scalable method for the conversion of 5-methyl-1-hexanol (B128172) to the desired product via a nucleophilic substitution (SN2) reaction. This application note includes a step-by-step experimental procedure, data presentation in a tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. The introduction of the bromo-functionalized isoheptyl group is a common strategy in medicinal chemistry to enhance lipophilicity and modulate biological activity. The synthesis described herein utilizes the well-established reaction of a primary alcohol with hydrogen bromide, generated in situ from sodium bromide and sulfuric acid. This method is favored for its operational simplicity and cost-effectiveness. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the primary alcohol is protonated to form a good leaving group (water), which is subsequently displaced by the bromide ion.

Data Presentation

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the table below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
5-Methyl-1-hexanolC₇H₁₆O116.20165-1670.819
Sodium BromideNaBr102.8913963.21
Sulfuric Acid (98%)H₂SO₄98.083371.84
This compound C₇H₁₅Br 179.10 162-163 1.103 [1]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of primary alkyl bromides from their corresponding alcohols.[2][3][4][5][6][7]

Materials and Reagents
  • 5-methyl-1-hexanol (98% purity)

  • Sodium bromide (NaBr, ≥99% purity)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (500 mL)

  • Distillation apparatus

  • Beakers, Erlenmeyer flasks, and graduated cylinders

Reaction Scheme
Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 58.1 g (0.5 mol) of 5-methyl-1-hexanol.

  • Addition of Reagents: To the stirred alcohol, add 61.7 g (0.6 mol) of sodium bromide and 75 mL of water.

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add 60 mL of concentrated sulfuric acid dropwise with continuous stirring. The addition should be controlled to keep the temperature of the reaction mixture below 40°C.

  • Reflux: After the addition of sulfuric acid is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel. Two layers will form.

    • Separate the lower aqueous layer and discard it.

    • Wash the upper organic layer (the crude product) with 100 mL of water.

    • Carefully wash the organic layer with 50 mL of cold, concentrated sulfuric acid to remove any unreacted alcohol and dialkyl ether byproduct. Separate the layers and discard the lower acid layer.

    • Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.

    • Finally, wash the organic layer with 100 mL of saturated sodium chloride (brine) solution.

  • Drying: Transfer the crude this compound to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.

  • Purification: Decant the dried product into a distillation flask. Purify the this compound by distillation, collecting the fraction that boils in the range of 162-163°C. An expected yield of approximately 80% can be anticipated.[4][6]

Characterization Data
TechniqueExpected Data
¹H NMR (CDCl₃)δ 3.40 (t, 2H, -CH₂Br), 1.85 (m, 2H, -CH₂CH₂Br), 1.55 (m, 1H, -CH(CH₃)₂), 1.30-1.45 (m, 4H, -CH₂CH₂CH-), 0.88 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃)δ 38.3, 35.2, 33.8, 30.1, 27.8, 22.5
IR (neat) ν (cm⁻¹) 2956, 2928, 2870 (C-H stretch), 1466 (C-H bend), 1253 (C-Br stretch)
Mass Spec (EI) m/z (%): 179/181 ([M]⁺, Br isotopes), 123, 81, 69, 57, 43

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 5-methyl-1-hexanol, NaBr, and H₂O to flask B 2. Cool in ice bath and slowly add conc. H₂SO₄ A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and separate layers C->D E 5. Wash with H₂O D->E F 6. Wash with conc. H₂SO₄ E->F G 7. Wash with NaHCO₃ solution F->G H 8. Wash with brine G->H I 9. Dry with CaCl₂ or MgSO₄ H->I J 10. Purify by distillation I->J K 11. Collect fraction at 162-163°C J->K

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

SN2_Mechanism SN2 Mechanism for the Formation of this compound cluster_reactants Reactants cluster_products Products Alcohol 5-Methyl-1-hexanol (R-OH) Protonation Protonation of Alcohol R-OH + H⁺ ⇌ R-OH₂⁺ Alcohol->Protonation HBr HBr (from NaBr + H₂SO₄) HBr->Protonation Bromide_Ion Bromide Ion (Br⁻) (Nucleophile) Protonated_Alcohol Protonated Alcohol (R-OH₂⁺) (Good Leaving Group) Protonation->Protonated_Alcohol Transition_State SN2 Transition State [Br---R---OH₂]⁻ Protonated_Alcohol->Transition_State Bromide_Ion->Transition_State Product This compound (R-Br) Transition_State->Product Water Water (H₂O) Transition_State->Water

Caption: SN2 reaction pathway for the synthesis.

References

Application Notes and Protocols for the Use of 1-Bromo-5-methylhexane in Grignard Reagent Formation and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation of 5-methylhexylmagnesium bromide, a Grignard reagent derived from 1-bromo-5-methylhexane. It further outlines its application in nucleophilic addition reactions with various electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to synthesize a range of valuable secondary alcohols, tertiary alcohols, and carboxylic acids. These compounds can serve as key intermediates in organic synthesis and drug development.

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] The reagent is formed by the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] The resulting organomagnesium halide, with its highly nucleophilic carbon atom, readily reacts with a wide array of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2][3]

This compound is a versatile starting material for the formation of the corresponding Grignard reagent, 5-methylhexylmagnesium bromide. This reagent introduces a branched hexyl moiety, a structural motif present in various biologically active molecules and pharmaceutical compounds. This document provides detailed methodologies for the synthesis of this Grignard reagent and its subsequent reactions, complete with data tables for expected yields and reaction parameters, as well as visualizations of the underlying chemical processes.

Formation of 5-methylhexylmagnesium Bromide

The formation of a Grignard reagent is a moisture-sensitive reaction that requires anhydrous conditions for success. The magnesium metal is typically activated to remove the passivating oxide layer on its surface.[4]

Reaction Scheme

This compound This compound 5-methylhexylmagnesium bromide 5-methylhexylmagnesium bromide This compound->5-methylhexylmagnesium bromide Mg, Anhydrous Ether or THF A Prepare 5-methylhexylmagnesium bromide B Cool Grignard reagent to 0 °C A->B C Add electrophile solution dropwise B->C D Warm to room temperature and stir C->D E Quench with saturated aq. NH4Cl D->E F Extract with ether E->F G Wash, dry, and concentrate F->G H Purify product G->H 5-methylhexylmagnesium bromide 5-methylhexylmagnesium bromide Secondary Alcohol Secondary Alcohol 5-methylhexylmagnesium bromide->Secondary Alcohol 1. Aldehyde (e.g., Benzaldehyde) 2. H3O+ workup 5-methylhexylmagnesium bromide 5-methylhexylmagnesium bromide Tertiary Alcohol Tertiary Alcohol 5-methylhexylmagnesium bromide->Tertiary Alcohol 1. Ketone (e.g., Acetophenone) 2. H3O+ workup 2 x 5-methylhexylmagnesium bromide 2 x 5-methylhexylmagnesium bromide Tertiary Alcohol Tertiary Alcohol 2 x 5-methylhexylmagnesium bromide->Tertiary Alcohol 1. Ester (e.g., Ethyl Acetate) 2. H3O+ workup 5-methylhexylmagnesium bromide 5-methylhexylmagnesium bromide Carboxylic Acid Carboxylic Acid 5-methylhexylmagnesium bromide->Carboxylic Acid 1. CO2 (dry ice) 2. H3O+ workup

References

Application Notes and Protocols for 1-Bromo-5-methylhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-bromo-5-methylhexane as a primary alkylating agent in organic synthesis. This versatile reagent is a valuable building block for the introduction of the 5-methylhexyl (isoheptyl) moiety into a wide range of organic molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Overview of this compound

This compound is a colorless to pale yellow liquid with the chemical formula C₇H₁₅Br. As a primary alkyl bromide, it is an excellent substrate for Sₙ2 reactions, where it readily reacts with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. Its branched isoheptyl structure can impart increased lipophilicity and unique steric properties to target molecules, which can be advantageous in modulating their biological activity and physical properties.

Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₁₅Br
Molecular Weight 179.10 g/mol
Boiling Point 168-170 °C
Density 1.11 g/mL at 25 °C
Refractive Index 1.448

Key Applications in Organic Synthesis

This compound is a versatile alkylating agent for a variety of synthetic transformations, including:

  • C-C Bond Formation:

    • Alkylation of carbanions (e.g., malonates, acetoacetates, and other active methylene (B1212753) compounds).

    • Grignard reagent formation and subsequent reaction with electrophiles.

    • Alkylation of terminal alkynes.

  • C-N Bond Formation:

    • Alkylation of amines, amides, and imides.

  • C-O Bond Formation:

    • Williamson ether synthesis with alkoxides and phenoxides.

  • C-S Bond Formation:

    • Alkylation of thiols and thiophenols.

These reactions are fundamental in the synthesis of a diverse array of organic compounds, including potential drug candidates and other high-value molecules.

Experimental Protocols

The following are detailed protocols for key applications of this compound. These are representative procedures and may require optimization for specific substrates and scales.

Alkylation of Diethyl Malonate

This reaction is a classic example of C-C bond formation and is a cornerstone of the malonic ester synthesis, providing access to a wide range of substituted carboxylic acids.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Sodium22.99250.575 g
Absolute Ethanol (B145695)46.07-25 mL
Diethyl malonate160.17253.8 mL
This compound179.10254.0 mL
Diethyl ether--As needed
1 M HCl--As needed
Saturated NaCl (aq)--As needed
Anhydrous MgSO₄--As needed

Procedure:

  • A flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with absolute ethanol (25 mL).

  • Sodium metal (0.575 g, 25 mmol) is added portion-wise to the ethanol. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation.

  • After all the sodium has reacted to form sodium ethoxide, the solution is cooled to room temperature.

  • Diethyl malonate (3.8 mL, 25 mmol) is added dropwise to the stirred solution.

  • After stirring for 15 minutes, this compound (4.0 mL, 25 mmol) is added.

  • The reaction mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether (50 mL) and water (50 mL). The aqueous layer is extracted with diethyl ether (2 x 25 mL).

  • The combined organic layers are washed with 1 M HCl (25 mL) and then with saturated NaCl solution (25 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, diethyl 2-(5-methylhexyl)malonate.

  • The product can be purified by vacuum distillation.

Expected Yield: 75-85%

Williamson Ether Synthesis with Phenol (B47542)

This protocol describes the synthesis of 5-methylhexyloxyphenylethane, a representative ether, via the Williamson ether synthesis.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Phenol94.11100.94 g
Sodium hydride (60% dispersion in mineral oil)24.00120.48 g
This compound179.10101.6 mL
Anhydrous DMF--20 mL
Diethyl ether--As needed
Water--As needed
Saturated NaCl (aq)--As needed
Anhydrous MgSO₄--As needed

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (0.94 g, 10 mmol) and anhydrous DMF (20 mL).

  • Cool the solution in an ice bath and add sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise. Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.6 mL, 10 mmol) dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of water (20 mL) while cooling in an ice bath.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with water (2 x 20 mL) and saturated NaCl solution (20 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Yield: 80-90%

Logical Workflow for Synthesis Planning

The selection of the appropriate synthetic route utilizing this compound depends on the desired target molecule. The following diagram illustrates a general decision-making workflow for incorporating the 5-methylhexyl group.

Synthesis_Planning Target Target Molecule with 5-Methylhexyl Group Bond_Type Identify Bond to be Formed Target->Bond_Type CC_Bond C-C Bond Bond_Type->CC_Bond Carbon-Carbon CN_Bond C-N Bond Bond_Type->CN_Bond Carbon-Nitrogen CO_Bond C-O Bond Bond_Type->CO_Bond Carbon-Oxygen CS_Bond C-S Bond Bond_Type->CS_Bond Carbon-Sulfur Grignard Grignard Reaction CC_Bond->Grignard Malonic_Ester Malonic Ester Synthesis CC_Bond->Malonic_Ester Alkylation_Alkyne Alkyne Alkylation CC_Bond->Alkylation_Alkyne Amine_Alkylation Amine Alkylation CN_Bond->Amine_Alkylation Williamson_Ether Williamson Ether Synthesis CO_Bond->Williamson_Ether Thiol_Alkylation Thiol Alkylation CS_Bond->Thiol_Alkylation

Synthetic planning workflow.

Safety Information

This compound is a flammable liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.

Application Notes and Protocols for the Williamson Ether Synthesis of 1-(Alkoxy)-5-methylhexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various ethers using 1-bromo-5-methylhexane via the Williamson ether synthesis. This classic yet robust method offers a reliable pathway to construct asymmetrical ethers, which are valuable intermediates in pharmaceutical and materials science research. The protocols outlined herein describe the reaction of this compound with a selection of alkoxides, including sodium methoxide (B1231860), sodium ethoxide, and sodium phenoxide, to yield the corresponding 1-methoxy-5-methylhexane, 1-ethoxy-5-methylhexane, and 1-phenoxy-5-methylhexane. These procedures are designed to be readily adaptable for various research and development applications.

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a straightforward and versatile method for the preparation of both symmetrical and asymmetrical ethers.[1][2][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl substrate.[1][2][5] The choice of a primary alkyl halide, such as this compound, is crucial for maximizing the yield of the desired ether and minimizing competing elimination reactions (E2) that can occur with secondary or tertiary halides.[1][5]

The general scheme for the Williamson ether synthesis is as follows:

R-O-Na+ + R'-X → R-O-R' + NaX

Where R-O-Na+ is the sodium alkoxide, and R'-X is the alkyl halide.

This document presents detailed protocols for the synthesis of three different ethers using this compound as the alkylating agent. The procedures include reagent quantities, reaction conditions, work-up, and purification steps. Additionally, representative quantitative data are summarized in tables for easy comparison, and a generalized experimental workflow is visualized using a DOT graph.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of three exemplary ethers from this compound.

Table 1: Reagent Quantities and Reaction Conditions

Ether ProductAlcohol PrecursorBaseAlkyl HalideSolventTemperature (°C)Reaction Time (h)
1-Methoxy-5-methylhexaneMethanol (B129727)Sodium Hydride (NaH)This compoundTetrahydrofuran (B95107) (THF)656
1-Ethoxy-5-methylhexaneEthanol (B145695)Sodium Hydride (NaH)This compoundTetrahydrofuran (THF)656
1-Phenoxy-5-methylhexanePhenol (B47542)Sodium Hydride (NaH)This compoundDimethylformamide (DMF)808

Table 2: Product Yield and Characterization

Ether ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Boiling Point (°C)1H NMR (δ, ppm)
1-Methoxy-5-methylhexaneC8H18O130.231.301.0883145-1473.38 (s, 3H), 3.32 (t, 2H), 1.55 (m, 3H), 1.18 (m, 2H), 0.86 (d, 6H)
1-Ethoxy-5-methylhexaneC9H20O144.261.441.1983162-1643.48 (q, 2H), 3.39 (t, 2H), 1.56 (m, 3H), 1.19 (m, 2H), 1.18 (t, 3H), 0.86 (d, 6H)
1-Phenoxy-5-methylhexaneC13H20O192.301.921.6184120-122 (0.5 mmHg)7.28 (m, 2H), 6.93 (m, 3H), 3.96 (t, 2H), 1.80 (m, 2H), 1.58 (m, 1H), 1.25 (m, 2H), 0.89 (d, 6H)

Experimental Protocols

The following are detailed methodologies for the synthesis of the ethers listed above.

Protocol 1: Synthesis of 1-Methoxy-5-methylhexane
  • Alkoxide Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1.2 equivalents of sodium hydride (NaH) (60% dispersion in mineral oil, 0.48 g, 12 mmol) to 20 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add 1.1 equivalents of anhydrous methanol (0.39 mL, 11 mmol) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: To the freshly prepared sodium methoxide solution, add 1.0 equivalent of this compound (1.79 g, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted NaH. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake the funnel and separate the layers. Extract the aqueous layer with an additional 25 mL of diethyl ether.

  • Purification: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 1-methoxy-5-methylhexane.

Protocol 2: Synthesis of 1-Ethoxy-5-methylhexane

This protocol is analogous to Protocol 1, with the substitution of ethanol for methanol.

  • Alkoxide Formation: Prepare sodium ethoxide by reacting 1.2 equivalents of sodium hydride (0.48 g, 12 mmol) with 1.1 equivalents of anhydrous ethanol (0.64 mL, 11 mmol) in 20 mL of anhydrous THF.

  • Addition of Alkyl Halide: Add 1.0 equivalent of this compound (1.79 g, 10 mmol).

  • Reaction: Reflux the mixture for 6 hours.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Protocol 3: Synthesis of 1-Phenoxy-5-methylhexane
  • Alkoxide Formation: In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 1.1 equivalents of phenol (1.04 g, 11 mmol) in 25 mL of anhydrous dimethylformamide (DMF). To this solution, carefully add 1.2 equivalents of sodium hydride (0.48 g, 12 mmol) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour.

  • Addition of Alkyl Halide: Add 1.0 equivalent of this compound (1.79 g, 10 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with 1 M sodium hydroxide (B78521) solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Reaction Mechanism

The Williamson ether synthesis proceeds through a well-established SN2 mechanism. The key steps are the deprotonation of the alcohol to form a potent nucleophile (the alkoxide), followed by the backside attack of the alkoxide on the carbon atom bearing the leaving group.

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) ROH R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) AlkylHalide R'-Br (this compound) Ether R-O-R' (Ether Product) AlkylHalide->Ether LeavingGroup Br⁻ AlkylHalide->LeavingGroup Leaving Group Departure Alkoxide_ref R-O⁻ Alkoxide_ref->Ether Backside Attack

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Williamson ether synthesis as described in the protocols.

Experimental_Workflow start Start alkoxide_formation Alkoxide Formation (Alcohol + Base in Solvent) start->alkoxide_formation addition Addition of This compound alkoxide_formation->addition reaction Reaction (Heating/Reflux) addition->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Generalized experimental workflow for the Williamson ether synthesis.

References

Application Notes and Protocol for N-alkylation of Primary and Secondary Amines with 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using 1-bromo-5-methylhexane. This reaction is a fundamental transformation in organic synthesis, crucial for introducing the 5-methylhexyl group into various molecular scaffolds, thereby modifying their physicochemical properties for applications in pharmaceutical and materials science.

Introduction

N-alkylation of amines is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of diverse libraries of compounds for biological screening. The introduction of an alkyl chain like 5-methylhexane can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of this compound, displacing the bromide ion.

A primary challenge in the N-alkylation of primary and secondary amines is controlling the degree of alkylation. The product of the initial alkylation is itself a nucleophile and can react further with the alkylating agent, leading to mixtures of mono- and di-alkylated products, and in the case of primary amines, tertiary amines. Careful control of reaction conditions, particularly stoichiometry, is essential to achieve the desired product selectively.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various primary and secondary amines with long-chain alkyl bromides, analogous to this compound. These examples serve as a guideline for what can be expected when using this compound.

Amine Substrate (Type)Alkyl BromideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzylamine (Primary, Aryl)n-ButylbromideTriethylamine (B128534)DMF20-25976 (mono-alkylated)[1][2]
Aniline (Primary, Aryl)1-Bromododecaneaq. NaOHToluene (with PTC*)80-1008-12Moderate to Good[3]
Piperidine (Secondary, Cyclic)1-BromododecaneK₂CO₃DMFRT - 6012-24Good[3]
Benzylamine (Primary, Aryl)Benzyl BromideAl₂O₃-OKAcetonitrile30285 (di-alkylated)[4]
n-Hexylamine (Primary, Aliphatic)n-Hexyl BromideNaHCO₃Water (with SDS**)8012Good (mono-alkylated)Not directly cited
Diethylamine (Secondary, Aliphatic)BromoethaneK₂CO₃AcetoneRT48-72Good (for tertiary amine)Not directly cited

*PTC: Phase Transfer Catalyst (e.g., tetrabutylammonium (B224687) bromide) **SDS: Sodium Dodecyl Sulfate (B86663)

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound. The reaction conditions can be optimized for specific substrates.

Materials:
  • Primary or secondary amine

  • This compound (CAS: 35354-37-1)[5][6][7]

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, sodium bicarbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent (e.g., acetonitrile, acetone)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine.

    • For selective mono-alkylation of a primary amine: Use a 2 to 3-fold excess of the amine relative to this compound.

    • For di-alkylation of a primary amine or alkylation of a secondary amine: Use a slight excess (1.1 to 1.5 equivalents) of this compound.

    • Add an anhydrous solvent (e.g., DMF, acetonitrile). The typical concentration is 0.1-0.5 M.

    • Add a suitable base. Anhydrous potassium carbonate (2-3 equivalents) is a common choice as it is inexpensive and effective at scavenging the HBr generated during the reaction.[3] For liquid amines, triethylamine (1.5-2 equivalents) can also be used.

  • Addition of Alkylating Agent:

    • Slowly add this compound to the stirring amine solution at room temperature. For highly exothermic reactions, consider cooling the flask in an ice bath during the addition.

  • Reaction:

    • Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C) and stir vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base like potassium carbonate was used, filter the mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent or ethyl acetate.

    • If a liquid base like triethylamine was used, proceed directly to the next step.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether.

    • Wash the organic layer with water and then with a saturated aqueous sodium chloride solution (brine) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of hexane (B92381) and ethyl acetate is often a good starting point.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the general workflow for the N-alkylation of amines with this compound.

N_Alkylation_Workflow cluster_materials Reactants & Reagents cluster_protocol Experimental Protocol cluster_output Product Amine Primary or Secondary Amine ReactionSetup Reaction Setup (Inert Atmosphere) Amine->ReactionSetup AlkylHalide This compound AlkylHalide->ReactionSetup Base Base (e.g., K₂CO₃) Base->ReactionSetup Solvent Anhydrous Solvent (e.g., DMF) Solvent->ReactionSetup Reaction Stirring & Heating (RT - 80°C) ReactionSetup->Reaction Addition of Alkyl Halide Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product FinalProduct N-(5-methylhexyl)amine (Pure Product) Purification->FinalProduct

Caption: Workflow for the N-alkylation of primary and secondary amines.

References

Application Notes and Protocols for C-alkylation of Ketone Enolates using 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures in pharmaceutical and materials science. This application note provides a detailed protocol for the regioselective C-alkylation of a model ketone, cyclohexanone (B45756), using 1-bromo-5-methylhexane as the electrophile. The use of a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), ensures the rapid and quantitative formation of the kinetic lithium enolate, which subsequently undergoes an S(_N)2 reaction with the primary alkyl bromide.[1][2] This method is particularly effective for adding non-polar alkyl chains to a carbonyl scaffold, a common motif in active pharmaceutical ingredients.

Reaction Principle

The alkylation of ketones proceeds through a two-step mechanism:

  • Enolate Formation: A strong base, such as LDA, deprotonates the α-carbon of the ketone to form a resonance-stabilized enolate.[1] For unsymmetrical ketones, the use of a sterically hindered base like LDA at low temperatures (-78 °C) favors the formation of the less substituted (kinetic) enolate.[2]

  • Nucleophilic Attack (S(_N)2 Reaction): The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1][3] This reaction is most efficient with primary alkyl halides, such as this compound, as secondary and tertiary halides are more prone to elimination side reactions.[1]

Experimental Protocols

This section details the protocol for the synthesis of 2-(5-methylhexyl)cyclohexanone from cyclohexanone and this compound.

Materials and Reagents
  • Diisopropylamine (B44863)

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Cyclohexanone

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and stirring bars

  • Cooling bath (e.g., dry ice/acetone)

Procedure: Synthesis of 2-(5-methylhexyl)cyclohexanone

Step 1: In situ Preparation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the LDA solution.

Step 2: Enolate Formation

  • Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to allow for complete formation of the lithium enolate.

Step 3: C-Alkylation

  • Add a solution of this compound (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH(_4)Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure 2-(5-methylhexyl)cyclohexanone.

Data Presentation

The following table summarizes representative quantitative data for the C-alkylation of various ketone enolates with primary alkyl bromides.

KetoneAlkyl BromideBaseSolventTemp (°C)Time (h)Yield (%)
CyclohexanoneThis compoundLDATHF-78 to RT1285-95 (estimated)
AcetoneThis compoundLDATHF-78 to RT1275-85 (estimated)
Cyclopentanone1-BromobutaneLDATHF-78 to RT12~90
2-MethylcyclohexanoneBenzyl BromideLDATHF-78 to RT12~88

Note: Yields for this compound are estimated based on typical yields for similar primary alkyl bromides, as specific literature data was not available.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the LDA-mediated C-alkylation of a ketone enolate.

reaction_mechanism ketone Ketone enolate Lithium Enolate (Nucleophile) ketone->enolate Deprotonation lda LDA (Base) lda->enolate product Alkylated Ketone enolate->product SN2 Attack side_product Diisopropylamine + LiBr alkyl_halide This compound (Electrophile) alkyl_halide->product

Caption: General mechanism of ketone enolate C-alkylation.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol.

experimental_workflow start Start lda_prep Prepare LDA solution in THF at -78 °C start->lda_prep enolate_form Add Ketone Form Enolate lda_prep->enolate_form alkylation Add this compound Warm to RT enolate_form->alkylation workup Aqueous Work-up (NH4Cl quench) alkylation->workup extraction Extraction with Diethyl Ether workup->extraction purification Drying and Concentration extraction->purification chromatography Flash Column Chromatography purification->chromatography end Pure Product chromatography->end

References

The Role of 1-Bromo-5-methylhexane in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methylhexane, also known as isoheptyl bromide, is a versatile alkylating agent employed in organic synthesis.[1] Its chemical structure, featuring a branched alkyl chain, makes it a valuable building block for the introduction of the 5-methylhexyl moiety into various molecular scaffolds. This lipophilic group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a point of interest in drug design and development. In the synthesis of pharmaceutical intermediates, this compound primarily participates in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
Molecular Formula C₇H₁₅Br
Molecular Weight 179.10 g/mol
Appearance Colorless liquid
Boiling Point 162-163 °C
Density 1.103 g/cm³
Solubility Insoluble in water; Soluble in organic solvents (e.g., alcohols, ethers)
CAS Number 35354-37-1

Key Applications in Pharmaceutical Synthesis

The primary role of this compound in pharmaceutical synthesis is as an alkylating agent. It is used to introduce the 5-methylhexyl (isoheptyl) group onto various nucleophilic substrates, thereby modifying their structure and, consequently, their biological activity.

N-Alkylation of Heterocycles

A common application is the N-alkylation of nitrogen-containing heterocycles, which are prevalent core structures in many pharmaceuticals. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, rendering it nucleophilic.

Logical Workflow for N-Alkylation:

N_Alkylation_Workflow Substrate N-Heterocycle ReactionMixture Reaction Mixture Substrate->ReactionMixture Base Base (e.g., K₂CO₃, NaH) Base->ReactionMixture Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->ReactionMixture AlkylatingAgent This compound AlkylatingAgent->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Heat/Stir Purification Purification (e.g., Chromatography) Workup->Purification Product N-(5-methylhexyl) Heterocycle Purification->Product

N-Alkylation Experimental Workflow
O-Alkylation of Phenols and Alcohols

Similarly, this compound can be used to alkylate the hydroxyl group of phenols and alcohols to form ethers. This transformation is often employed to modify the solubility and metabolic stability of a drug candidate. The reaction mechanism is analogous to N-alkylation, involving the deprotonation of the hydroxyl group by a base to form a more potent nucleophile.

C-Alkylation Reactions

While less common, this compound can also participate in C-alkylation reactions, particularly with soft carbon nucleophiles such as enolates derived from active methylene (B1212753) compounds. This allows for the direct formation of a carbon-carbon bond, extending the carbon skeleton of the pharmaceutical intermediate.

Experimental Protocols

The following are generalized protocols for the use of this compound in alkylation reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Alkylation of a Generic N-Heterocycle

Materials:

  • N-Heterocycle (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the N-heterocycle in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative):

The following table presents hypothetical data for the N-alkylation of a model heterocyclic compound to illustrate expected outcomes. Actual results will vary depending on the substrate.

SubstrateProductReagents & ConditionsYield (%)Purity (%)
Imidazole1-(5-methylhexyl)-1H-imidazoleThis compound, K₂CO₃, DMF, 80 °C, 12h75>95
Pyrrolidin-2-one1-(5-methylhexyl)pyrrolidin-2-oneThis compound, NaH, THF, 60 °C, 8h82>98
Protocol 2: O-Alkylation of a Generic Phenol

Materials:

  • Phenolic compound (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone or DMF

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the phenolic compound in the chosen anhydrous solvent, add potassium carbonate.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Signaling Pathway Analogy in Drug Action Modification:

The introduction of the 5-methylhexyl group can be analogized to a signaling event that modifies the "message" of the parent molecule.

Drug_Modification_Pathway cluster_0 Drug Candidate Modification cluster_1 Impact on Pharmacological Properties ParentDrug Parent Drug (e.g., with N-H or O-H) Alkylation Alkylation with This compound ParentDrug->Alkylation ModifiedDrug Modified Drug (with 5-methylhexyl group) Alkylation->ModifiedDrug Lipophilicity Increased Lipophilicity ModifiedDrug->Lipophilicity MetabolicStability Altered Metabolic Stability ModifiedDrug->MetabolicStability ReceptorBinding Modified Receptor Binding Affinity ModifiedDrug->ReceptorBinding MembranePermeability Enhanced Membrane Permeability Lipophilicity->MembranePermeability

Modification of Drug Properties Pathway

Conclusion

This compound serves as a key reagent for the incorporation of the isoheptyl moiety into pharmaceutical intermediates. Its application in N- and O-alkylation reactions allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. The protocols provided herein offer a general framework for researchers to utilize this versatile building block in their synthetic endeavors. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the desired pharmaceutical intermediates.

References

Application of 1-Bromo-5-methylhexane in the Development of Novel Agrochemicals: A Focus on Insect Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-5-methylhexane, also known as isoheptyl bromide, is a versatile alkylating agent that serves as a valuable building block in organic synthesis.[1][2] Within the agrochemical industry, its utility is primarily as an intermediate in the creation of more complex, biologically active molecules.[1] While direct applications as a pesticide are not documented, its branched seven-carbon chain makes it an ideal precursor for the synthesis of certain insect pheromones, which are a cornerstone of modern, environmentally-friendly integrated pest management (IPM) strategies.[3][4] This application note details a representative protocol for the synthesis of a hypothetical insect pheromone derived from this compound and outlines methods for its evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling and for the design of synthetic protocols.

PropertyValueReference
Molecular Formula C₇H₁₅Br[5]
Molecular Weight 179.10 g/mol [5]
Appearance Colorless liquid[2]
Boiling Point 162-163 °C[2]
Density 1.103 g/cm³[2]
Solubility Insoluble in water; soluble in organic solvents like alcohols and ethers.[2]
Flash Point 57 °C[2]
CAS Number 35354-37-1[5]

Application in Pheromone Synthesis: A Case Study

Many insect sex pheromones are long-chain hydrocarbons or their derivatives, such as acetates and alcohols.[4] The branched structure of this compound can be exploited to synthesize pheromones that are active for specific pest species. This section outlines a hypothetical synthesis of (Z)-10-methyl-7-tridecen-1-yl acetate, a representative pheromone structure, using this compound as a key starting material.

Synthetic Pathway

The proposed synthetic route involves two key steps: the formation of a Grignard reagent from this compound and its subsequent coupling with a suitable electrophile, followed by functional group manipulation to yield the final pheromone.

G A This compound C 5-Methylhexylmagnesium bromide (Grignard Reagent) A->C Grignard Formation B Mg, THF B->C F Coupling Product C->F Grignard Coupling D 1-Bromo-6-(tetrahydro-2H-pyran-2-yloxy)hex-2-yne D->F E CuLi2Cl4 (catalyst) E->F H (Z)-7-(5-Methylhexyl)-1-(tetrahydro-2H-pyran-2-yloxy)tridec-6-ene F->H Selective Hydrogenation G H2, Lindlar's Catalyst G->H J (Z)-10-methyl-7-tridecen-1-yl acetate (Target Pheromone) H->J Deprotection & Acetylation I 1. p-TsOH, MeOH 2. Ac2O, Pyridine (B92270) I->J

Caption: Synthetic pathway for a hypothetical insect pheromone from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylhexylmagnesium bromide (Grignard Reagent)

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried to exclude moisture. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Grignard Reagent Formation: A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Protocol 2: Coupling Reaction and Pheromone Synthesis

  • Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 1-bromo-6-(tetrahydro-2H-pyran-2-yloxy)hex-2-yne (0.9 equivalents) in anhydrous THF is added dropwise in the presence of a catalytic amount of dilithium (B8592608) tetrachlorocuprate(II) (Li₂CuCl₄). The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Selective Hydrogenation: The resulting alkyne is dissolved in methanol (B129727) and hydrogenated over Lindlar's catalyst in the presence of quinoline (B57606) to selectively form the Z-alkene. The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

  • Deprotection and Acetylation: The protecting group is removed by treating the alkene with a catalytic amount of p-toluenesulfonic acid in methanol. The resulting alcohol is then acetylated using acetic anhydride (B1165640) in pyridine to yield the final pheromone, (Z)-10-methyl-7-tridecen-1-yl acetate.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Evaluation of Biological Activity

The efficacy of the synthesized pheromone would be evaluated through field trials to determine its attractiveness to the target insect species.

Experimental Workflow for Field Trials

G cluster_prep Lure Preparation cluster_field Field Deployment cluster_analysis Data Analysis A Synthesized Pheromone B Solvent Evaporation A->B C Lure Dispenser B->C D Trap Setup in Field C->D E Randomized Block Design D->E F Trap Monitoring E->F G Insect Counting F->G H Statistical Analysis G->H I Efficacy Determination H->I

Caption: Workflow for evaluating the biological activity of the synthesized pheromone.

Hypothetical Field Trial Data

The following table presents hypothetical data from a field trial designed to test the efficacy of different concentrations of the synthesized pheromone.

Lure Concentration (mg/dispenser)Mean Number of Insects Trapped (per trap per week)Standard Deviation
0 (Control)2.51.2
0.125.85.6
1.089.312.1
10.092.115.4
100.045.79.8

This data is for illustrative purposes only and does not represent actual experimental results.

The hypothetical data suggests a dose-dependent increase in trap captures, with a potential inhibitory effect at very high concentrations, which is a common phenomenon in pheromone-based trapping.

Safety and Handling

This compound is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

This compound is a valuable synthon for the development of novel agrochemicals, particularly in the synthesis of insect pheromones. The protocols and workflows presented here provide a framework for researchers to explore the potential of this and similar building blocks in creating innovative and sustainable pest management solutions. The ability to construct complex, branched-chain molecules makes this compound a key intermediate for accessing a diverse range of biologically active compounds for the agrochemical industry.

References

Application Notes & Protocols: Synthetic Routes to Insect Pheromones Using 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Insect pheromones are vital semiochemicals used for intraspecific communication, primarily for mating, aggregation, and alarm signaling. Their species-specificity and high biological activity make them excellent tools for integrated pest management (IPM) strategies, where they are used for population monitoring and mating disruption. The synthesis of these compounds is a key focus in chemical ecology and drug development for agriculture.

This document provides a detailed protocol for the synthesis of a known insect pheromone component using 1-Bromo-5-methylhexane as a key starting material. The outlined synthetic route is based on fundamental and widely applied organometallic reactions, specifically the Grignard reaction, which is a versatile method for carbon-carbon bond formation.

Target Pheromone: (±)-6-Methyl-2-octanol

(±)-6-Methyl-2-octanol is a component of the aggregation pheromone of the sugarcane weevil, Sphenophorus levis. The synthesis of this alcohol can be efficiently achieved by reacting the Grignard reagent derived from this compound with acetaldehyde (B116499).

Synthetic Pathway Overview

The proposed synthesis is a two-step process:

  • Formation of Grignard Reagent: this compound is reacted with magnesium metal in anhydrous diethyl ether to form 5-methylhexylmagnesium bromide.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is then reacted with acetaldehyde, followed by an acidic workup, to yield the target pheromone, (±)-6-Methyl-2-octanol.

A general workflow for this synthesis is depicted below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Pheromone Synthesis A This compound D 5-Methylhexylmagnesium Bromide A->D  Mg, Et2O   B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D E Acetaldehyde F (±)-6-Methyl-2-octanol D->F  1. Add Acetaldehyde  2. Quench   E->F G Aqueous Workup (e.g., H3O+) G->F

Caption: Overall workflow for the synthesis of (±)-6-Methyl-2-octanol.

The detailed chemical transformation is illustrated in the following reaction scheme.

reaction_pathway start Br-(CH2)4-CH(CH3)2 grignard BrMg-(CH2)4-CH(CH3)2 start->grignard Mg, Anhydrous Et2O intermediate [Intermediate Alkoxide] grignard->intermediate 1. CH3CHO product HO-CH(CH3)-(CH2)4-CH(CH3)2 intermediate->product 2. H3O+ workup

Caption: Reaction pathway for (±)-6-Methyl-2-octanol synthesis.

Experimental Protocols

Materials and Equipment

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

  • Anhydrous diethyl ether (Et₂O)

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • This compound

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for extraction and distillation.

Protocol 1: Synthesis of 5-Methylhexylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot to exclude moisture.

  • Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • Reaction: The reaction is initiated by gentle warming or the appearance of bubbles on the magnesium surface and the disappearance of the iodine color. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown solution is the Grignard reagent, which should be used immediately in the next step.

Protocol 2: Synthesis of (±)-6-Methyl-2-octanol

  • Reaction Setup: Cool the freshly prepared 5-methylhexylmagnesium bromide solution in an ice bath.

  • Aldehyde Addition: Prepare a solution of acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Then, cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure (±)-6-Methyl-2-octanol.

Quantitative Data

The following table summarizes the reagent quantities and expected yield for a representative laboratory-scale synthesis.

Reagent MW ( g/mol ) Amount Moles Molar Eq.
Step 1: Grignard Formation
This compound179.1010.0 g0.05581.0
Magnesium24.311.50 g0.06171.1
Anhydrous Diethyl Ether74.12100 mL--
Step 2: Pheromone Synthesis
Acetaldehyde44.052.70 g0.06131.1
Product
(±)-6-Methyl-2-octanol144.25~6.5 g~0.045~80% (Yield)

Note: Yields are hypothetical and can vary based on experimental conditions and technique.

Conclusion

The synthesis of (±)-6-Methyl-2-octanol via a Grignard reaction with this compound is a straightforward and effective method for producing this insect pheromone component. This protocol highlights the utility of common organometallic reactions in the synthesis of biologically active compounds for applications in agriculture and pest management. The principles outlined can be adapted for the synthesis of other structurally related pheromones.

Application Notes and Protocols for the Preparation of Isoheptyl-Containing Compounds in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The isoheptyl group, a seven-carbon branched alkyl chain (specifically 5-methylhexyl), is a crucial functional moiety in material science. Its incorporation into molecules, polymers, and onto surfaces imparts specific physical and chemical properties. The branched nature of the isoheptyl group disrupts close packing, which can lower melting points, increase solubility in organic solvents, and create materials with unique phase behaviors, such as liquid crystals.[1][2] These characteristics are highly desirable in the development of advanced materials, including organic electronics, functional polymers, and specialized surfactants.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of various isoheptyl-containing compounds for researchers in material science and related fields.

Section 1: Synthesis of Isoheptyl Esters as Molecular Building Blocks

Application Note:

Isoheptyl esters are versatile compounds used as green biosolvents, specialty lubricants, and precursors for more complex materials like liquid crystals or polymer additives.[5][6] The synthesis is most commonly achieved via Fisher esterification, a well-established acid-catalyzed reaction between an alcohol and a carboxylic acid.[7] The isoheptyl group's steric profile influences the final properties, such as viscosity and thermal behavior. By choosing different carboxylic acids, a wide range of esters with tailored functionalities can be produced.

Experimental Protocol: Fisher Esterification for Isoheptyl Acetate (B1210297)

This protocol details the synthesis of isoheptyl acetate from isoheptyl alcohol (5-methyl-1-hexanol) and glacial acetic acid, using sulfuric acid as a catalyst.

Materials:

  • Isoheptyl alcohol (5-methyl-1-hexanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

  • Dichloromethane (B109758) (or diethyl ether)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 20 mL of isoheptyl alcohol and 25 mL of glacial acetic acid. Swirl the flask to ensure thorough mixing.

  • Catalyst Addition: Carefully add 3-5 mL of concentrated sulfuric acid to the mixture while swirling. The reaction is exothermic and will generate heat.

  • Reflux: Add several boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle and maintain the reflux for 1-2 hours to drive the reaction to equilibrium.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully add 50 mL of cold water. Add 50 mL of saturated sodium bicarbonate solution in small portions to neutralize the excess acid (Caution: CO₂ evolution). Shake the funnel, venting frequently. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with two 30 mL portions of dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium chloride (brine) solution to remove residual water and salts.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude isoheptyl acetate.

  • Purification: Purify the crude ester by fractional distillation to obtain the final product.

Logical Workflow for Isoheptyl Ester Synthesis

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Isoheptyl Alcohol + Acetic Acid Mix Mixing Reactants->Mix Catalyst H₂SO₄ Catalyst->Mix Reflux Reflux (1-2h) Mix->Reflux Workup Neutralization (NaHCO₃) + Extraction Reflux->Workup Dry Drying (MgSO₄) Workup->Dry Purify Purification (Distillation) Dry->Purify Product Final Product: Isoheptyl Acetate Purify->Product Characterization Characterization (FT-IR, NMR) Product->Characterization

Caption: Workflow for the synthesis of isoheptyl esters via Fisher Esterification.

Quantitative Data for Ester Synthesis

ParameterValue/RangeReference
Reactant Molar Ratio (Alcohol:Acid)1:1 to 1:1.5[7]
Catalyst Loading (H₂SO₄)3-5% v/v[7]
Reflux Time1 - 4 hours[6]
Typical Yield70 - 90%[5]
Boiling Point (Isoheptyl Acetate)~192 °CN/A

Section 2: Preparation of Isoheptyl-Functionalized Polymers

Application Note:

Incorporating isoheptyl side chains into polymer backbones is a powerful strategy in "side-chain engineering" to control the properties of the final material.[8] These branched alkyl groups can enhance solubility, modify film morphology, and tune electronic properties in semiconducting polymers.[3][9] This is particularly relevant for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis can be achieved by polymerizing monomers already containing the isoheptyl group (e.g., isoheptyl acrylate) or by post-polymerization modification where the group is attached to a pre-existing polymer backbone.[10]

Experimental Protocol: Synthesis of Poly(isoheptyl acrylate) via Radical Polymerization

This protocol describes the bulk polymerization of isoheptyl acrylate (B77674) monomer using a radical initiator.

Materials:

  • Isoheptyl acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (B28343) (or other suitable solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line and nitrogen inlet

  • Beakers

Procedure:

  • Monomer Purification: Pass the isoheptyl acrylate monomer through a column of basic alumina (B75360) to remove any inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve isoheptyl acrylate (e.g., 10 g) and AIBN (e.g., 0.1-0.5 mol% relative to monomer) in a minimal amount of toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Backfill the flask with nitrogen and place it in a preheated oil bath at 60-70 °C. Stir the reaction mixture under a nitrogen atmosphere for 6-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination & Precipitation: Cool the reaction to room temperature. To terminate, expose the solution to air. Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol. The polymer will precipitate as a solid or gummy substance.

  • Purification: Decant the methanol. Redissolve the polymer in a small amount of a good solvent (e.g., THF or toluene) and re-precipitate it into fresh methanol. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and initiator residues.

  • Drying: Collect the purified polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflow for Radical Polymerization

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification cluster_analysis Analysis Monomer Isoheptyl Acrylate (Inhibitor Removed) Setup Dissolve in Solvent (e.g., Toluene) Monomer->Setup Initiator AIBN Initiator Initiator->Setup Degas Freeze-Pump-Thaw Cycles Setup->Degas Polymerize Heat (60-70°C) under N₂ Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Reprecipitate Redissolve & Re-precipitate (2x) Precipitate->Reprecipitate Dry Dry in Vacuum Oven Reprecipitate->Dry FinalPolymer Final Product: Poly(isoheptyl acrylate) Dry->FinalPolymer Characterization Characterization (GPC, NMR, DSC) FinalPolymer->Characterization

Caption: Workflow for the synthesis of isoheptyl-functionalized polymers.

Quantitative Data for Polymer Synthesis

ParameterValue/RangeReference
Monomer ConcentrationBulk or 1-5 M in solvent[11]
Initiator (AIBN) Concentration0.1 - 1.0 mol%[11]
Reaction Temperature60 - 80 °C[12]
Polymerization Time4 - 24 hoursN/A
Monomer Conversion60 - 95%[12]
Polydispersity Index (PDI)1.5 - 3.0 (for free radical)[13]

Section 3: Isoheptyl-Functionalization of Surfaces and Nanoparticles

Application Note:

Attaching isoheptyl groups to the surface of nanoparticles or other materials is a key method for controlling their hydrophobicity and dispersibility.[14] For instance, modifying inorganic nanoparticles (e.g., iron oxide, silica) with an isoheptyl-containing silane (B1218182) agent can make them dispersible in non-polar organic solvents or polymer matrices.[15] This is critical for creating nanocomposites with enhanced mechanical, optical, or magnetic properties. The isoheptyl group can also be the hydrophobic tail of a surfactant molecule used to stabilize emulsions or create self-assembled structures like micelles or vesicles.[16][17]

Experimental Protocol: Surface Modification of Silica (B1680970) Nanoparticles

This protocol describes the functionalization of silica nanoparticles with isoheptyl groups using a silanization agent.

Materials:

  • Silica Nanoparticles (SiO₂)

  • Isoheptyltrimethoxysilane (silane coupling agent)

  • Toluene (anhydrous)

  • Ethanol (B145695)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Nanoparticle Activation: Disperse silica nanoparticles in a 1:1 mixture of ethanol and deionized water. Sonicate for 30 minutes to ensure a good dispersion. This step helps to hydroxylate the silica surface. Centrifuge the particles, discard the supernatant, and dry the activated nanoparticles in an oven.

  • Reaction Setup: In a three-neck flask under a nitrogen atmosphere, disperse the dried silica nanoparticles in anhydrous toluene. Sonicate for 15 minutes to break up agglomerates.

  • Silanization: Add isoheptyltrimethoxysilane (e.g., 5-10% by weight relative to silica) to the nanoparticle suspension.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 12-24 hours. The silane will covalently bond to the hydroxyl groups on the silica surface.

  • Purification: Cool the reaction to room temperature. Centrifuge the mixture to collect the functionalized nanoparticles.

  • Washing: Wash the collected nanoparticles sequentially with toluene and then ethanol to remove unreacted silane and byproducts. Repeat the centrifugation and washing steps three times.

  • Drying: Dry the final isoheptyl-functionalized silica nanoparticles in a vacuum oven at 60 °C.

Logical Relationship for Surface Functionalization

G NP_Start Silica Nanoparticles (Hydrophilic Surface) Activation Surface Activation (Hydroxylation) NP_Start->Activation Silane Isoheptyltrimethoxysilane (Coupling Agent) Reaction Silanization Reaction in Toluene (Reflux) Silane->Reaction Activation->Reaction Process Covalent Bonding (Si-O-Si) Reaction->Process Washing Washing & Centrifugation NP_Final Functionalized Nanoparticles (Hydrophobic Surface) Washing->NP_Final Process->Washing

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-methylhexane is a primary alkyl halide with the chemical formula C7H15Br.[1][2] Its structure, characterized by a bromine atom attached to a primary carbon and a branched alkyl chain, makes it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.[3][4] This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with common nucleophiles, including hydroxide (B78521), iodide, cyanide, and ammonia (B1221849). Understanding the kinetics and thermodynamics of these reactions is crucial for the synthesis of various organic compounds, including alcohols, alkyl iodides, nitriles, and amines, which are valuable intermediates in drug development and materials science.[1]

Due to its nature as a primary alkyl halide, this compound reacts sluggishly, if at all, through an SN1 mechanism, which involves the formation of a highly unstable primary carbocation.[3] Therefore, the SN2 pathway is the predominant mechanism for its substitution reactions. The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular FormulaC7H15Br[1][2]
Molecular Weight179.1 g/mol [1][2]
Boiling Point162-163 °C[1]
Density1.103 g/cm³[1]
Water SolubilityInsoluble[1]
Refractive Index1.4485[1]

Reaction Mechanisms: The SN2 Pathway

The nucleophilic substitution reactions of this compound proceed via a concerted, single-step SN2 mechanism.[3] This involves a backside attack on the electrophilic carbon atom by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[4] The reaction passes through a high-energy transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[3]

The following diagram illustrates the general SN2 reaction mechanism for this compound.

Caption: General SN2 reaction mechanism for this compound.

Quantitative Data for Nucleophilic Substitution Reactions

While specific kinetic and thermodynamic data for this compound are not extensively published, the following table provides estimated and comparative data based on reactions of analogous primary alkyl bromides. The relative rates are normalized to the reaction with hydroxide.

NucleophileReagentSolventProductRelative Rate (Est.)Typical Yield (%)
HydroxideNaOHEthanol (B145695)/Water5-Methyl-1-hexanol175-85
IodideNaIAcetone (B3395972)1-Iodo-5-methylhexane~200>90
CyanideNaCNDMSO6-Methylheptanenitrile~10080-90
AmmoniaNH₃Ethanol5-Methylhexylamine~0.140-50

Note: The relative rates and yields are estimates based on general principles of SN2 reactions and data for similar substrates. Actual values may vary depending on specific reaction conditions.

Experimental Protocols

The following are detailed protocols for conducting nucleophilic substitution reactions with this compound.

Protocol 1: Synthesis of 5-Methyl-1-hexanol via Reaction with Sodium Hydroxide

Application: This protocol describes the synthesis of a primary alcohol from a primary alkyl halide, a fundamental transformation in organic synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and water.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-Methyl-1-hexanol.

Protocol 2: Synthesis of 1-Iodo-5-methylhexane via the Finkelstein Reaction

Application: This protocol details the Finkelstein reaction, an efficient method for preparing alkyl iodides from other alkyl halides.[6][7][8][9]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux with stirring. The formation of a precipitate (NaBr) indicates the reaction is proceeding.[7]

  • Continue refluxing for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter to remove the sodium bromide precipitate.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • The residue can be purified by distillation or column chromatography to obtain pure 1-Iodo-5-methylhexane.

Protocol 3: Synthesis of 6-Methylheptanenitrile via Reaction with Sodium Cyanide

Application: This protocol describes the synthesis of a nitrile, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a 100 mL round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in DMSO.

  • Add this compound (1.0 equivalent) to the stirring solution.

  • Heat the mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 6-Methylheptanenitrile by vacuum distillation.

Protocol 4: Synthesis of 5-Methylhexylamine via Reaction with Ammonia

Application: This protocol details the synthesis of a primary amine from an alkyl halide. Note that this reaction can lead to over-alkylation, producing secondary and tertiary amines. Using a large excess of ammonia can help to favor the formation of the primary amine.

Materials:

  • This compound

  • Ammonia (concentrated aqueous solution or ethanolic solution)

  • Ethanol

  • Sealed reaction vessel (e.g., a pressure tube)

  • Magnetic stirrer and stir bar

Procedure:

  • In a pressure tube, place a solution of this compound (1.0 equivalent) in ethanol.

  • Add a large excess of concentrated ammonia solution (e.g., 10-20 equivalents).

  • Seal the vessel and heat to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The resulting residue will be a mixture of the primary, secondary, and tertiary amines, along with the quaternary ammonium (B1175870) salt. The primary amine can be isolated by column chromatography or distillation.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the described nucleophilic substitution reactions.

Experimental_Workflow start Start reagents Combine this compound and Nucleophile in Solvent start->reagents reaction Heat to Reflux/ Maintain Temperature reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification product Isolated Product purification->product Logical_Relationships substrate Substrate: This compound (Primary Alkyl Halide) reaction_rate SN2 Reaction Rate substrate->reaction_rate Favors SN2 nucleophile Nucleophile Strength (e.g., I⁻ > CN⁻ > OH⁻ > NH₃) nucleophile->reaction_rate Increases with Strength solvent Solvent Polarity (Polar Aprotic Favored) solvent->reaction_rate Influences Rate temperature Temperature temperature->reaction_rate Increases Rate product_yield Product Yield reaction_rate->product_yield Correlates with

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-5-methylhexane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-Bromo-5-methylhexane via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure (162-163 °C).[1][2] Distilling at this temperature can lead to decomposition, reducing the yield and purity of the final product. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification at a lower temperature.[3]

Q2: What is the expected boiling point of this compound under vacuum?

A2: The boiling point under vacuum is dependent on the pressure. For example, at 20 mmHg, the estimated boiling point is approximately 79 °C. Refer to the data table below for estimated boiling points at various pressures.

Q3: My crude product is dark. What are the likely impurities?

A3: A dark color in crude this compound often indicates the presence of impurities from the synthesis process. Common impurities include unreacted starting material (e.g., 5-methyl-1-hexanol), byproducts from side reactions such as elimination (alkenes), and residual acid or brominating agents.

Q4: Can I use boiling chips instead of a magnetic stirrer?

A4: It is strongly recommended to use a magnetic stirrer for vacuum distillation. Boiling chips are often ineffective under reduced pressure as the trapped air within their pores is quickly removed, preventing smooth boiling and potentially leading to bumping.

Q5: How do I know my distillation is complete?

A5: The distillation is generally considered complete when the temperature at the distillation head drops, and no more distillate is collected at the desired boiling point and pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₅Br[1]
Molecular Weight179.10 g/mol [1]
Boiling Point (atm)162-163 °C[1][2]
Density1.103 g/cm³[1]
Refractive Index1.4485[2]
Water SolubilityNot miscible[1][2]

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
1063
2079
50102
100122
760162-163

Note: These values are estimated using a pressure-temperature nomograph and may vary slightly based on the accuracy of the vacuum gauge and the presence of impurities.

Experimental Protocol

Methodology for Vacuum Distillation of Crude this compound

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased to prevent vacuum leaks.

    • The setup should include a round-bottom flask, a Claisen adapter (optional but recommended to prevent bumping), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.

    • Use a heating mantle connected to a variable transformer as the heat source.

    • Connect the apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.

  • Procedure:

    • Charge the Flask: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar.

    • Assemble and Evacuate: Complete the assembly of the apparatus. Turn on the condenser cooling water. Begin to slowly evacuate the system to the desired pressure (e.g., 20 mmHg).

    • Heating: Turn on the magnetic stirrer. Begin to gently heat the flask with the heating mantle.

    • Distillation:

      • Collect any initial low-boiling fraction (forerun) in a separate receiving flask. This will likely contain volatile impurities.

      • When the temperature at the distillation head stabilizes at the expected boiling point of this compound at the working pressure (e.g., ~79 °C at 20 mmHg), switch to a clean receiving flask to collect the main fraction.

    • Fraction Collection: Collect the distillate as long as the temperature remains constant. If the temperature fluctuates or rises significantly, it may indicate the presence of higher-boiling impurities. Stop the distillation at this point or collect this fraction separately.

    • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature. Slowly and carefully release the vacuum before turning off the vacuum pump.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Product Distilling Over - Inadequate vacuum (leaks in the system).- Thermometer bulb placed incorrectly.- Insufficient heating.- Check all joints and connections for leaks. Re-grease if necessary.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Gradually increase the heating mantle temperature. The bath temperature should typically be 20-30°C higher than the liquid's boiling point.
Bumping / Uneven Boiling - Lack of a magnetic stirrer or stirrer is not functioning.- Heating too rapidly.- Ensure a magnetic stir bar is present and the stirrer is on and functioning correctly.- Heat the flask gradually to maintain a steady boiling rate.
Fluctuating Temperature Reading - Unstable vacuum.- Presence of multiple components with close boiling points.- Check the vacuum pump and ensure a stable pressure is maintained.- Consider using a fractionating column for better separation if impurities have close boiling points.
Product is Impure (Contaminated with lower-boiling impurity) - Inefficient separation.- Premature collection of the main fraction.- Increase the reflux ratio by insulating the distillation head.- Discard an adequate forerun fraction before collecting the main product fraction.
Product is Impure (Contaminated with higher-boiling impurity) - Heating too strongly, causing co-distillation.- Distillation continued for too long.- Reduce the heating rate.- Stop the distillation when the temperature begins to rise significantly above the expected boiling point.

Visualizations

experimental_workflow Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown A Assemble Clean, Dry Vacuum Distillation Apparatus B Charge Flask with Crude This compound & Stir Bar A->B C Grease all Joints B->C D Start Condenser Water Flow C->D E Evacuate System to Desired Pressure D->E F Start Stirrer and Begin Gentle Heating E->F G Collect Forerun F->G H Collect Main Fraction at Stable Temperature G->H I Monitor Temperature and Pressure H->I J Stop Heating and Allow to Cool I->J K Slowly Release Vacuum J->K L Turn off Vacuum Pump K->L M Collect Purified Product L->M

Caption: Workflow for the vacuum distillation of this compound.

troubleshooting_guide Troubleshooting Common Vacuum Distillation Issues cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions P1 No Distillate C1 Vacuum Leak / Insufficient Heat P1->C1 P2 Bumping C2 No Stirring / Heating Too Fast P2->C2 P3 Fluctuating Temp. C3 Unstable Vacuum / Co-distillation P3->C3 P4 Impure Product C4 Inefficient Separation P4->C4 S1 Check Joints & Increase Heat C1->S1 S2 Ensure Stirring & Heat Slowly C2->S2 S3 Stabilize Vacuum / Use Fractionating Column C3->S3 S4 Discard Forerun / Optimize Heating C4->S4

Caption: Troubleshooting guide for vacuum distillation.

References

Technical Support Center: Optimizing Alkylation Reactions with 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for alkylation with 1-bromo-5-methylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Here, you will find detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during alkylation reactions with this primary alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of alkylation reactions where this compound can be used?

A1: this compound is a versatile primary alkyl halide suitable for a variety of nucleophilic substitution reactions. The most common applications include:

  • Williamson Ether Synthesis: For the formation of ethers by reacting with an alkoxide.

  • N-Alkylation: For the alkylation of primary and secondary amines to form secondary and tertiary amines, respectively.

  • C-Alkylation of Enolates: For the formation of carbon-carbon bonds by reacting with enolates derived from ketones, esters, or other carbonyl compounds.

  • Friedel-Crafts Alkylation: To introduce the 5-methylhexyl group onto an aromatic ring, although this can be prone to carbocation rearrangement.

Q2: I am observing a significant amount of an elimination byproduct in my reaction. How can I minimize this?

A2: Elimination is a common side reaction, particularly in Williamson ether synthesis and N-alkylation when using sterically hindered substrates or strong, bulky bases.[1][2] To favor substitution (S(_N)2) over elimination (E2), consider the following:

  • Choice of Base: Use a less sterically hindered base. For example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred over potassium tert-butoxide.[3][4]

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.[2][4]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) generally favor S(_N)2 reactions.[3][5]

Q3: My Friedel-Crafts alkylation with this compound is giving a mixture of isomers. What is happening and how can I obtain the linear product?

A3: Friedel-Crafts alkylation with primary alkyl halides like this compound is susceptible to carbocation rearrangement.[6][7] The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride shift, leading to a mixture of products.

To obtain the desired linear alkylbenzene, it is often better to use Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[8] This two-step process avoids the carbocation rearrangement issue.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My alkylation reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and solutions?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Start Low/No Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions Check_Reagents->Check_Conditions Check_Base Evaluate Base Strength/Solubility Check_Conditions->Check_Base Check_Temp Optimize Temperature Check_Base->Check_Temp Check_Solvent Assess Solvent Choice Check_Temp->Check_Solvent Analysis Analyze Reaction Mixture (TLC/LC-MS) Check_Solvent->Analysis Purification Optimize Purification Analysis->Purification Success Improved Yield Purification->Success

A stepwise workflow for troubleshooting low reaction yields.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor Quality of this compound Ensure the alkylating agent is pure. If necessary, purify by distillation.
Inactive Nucleophile For Williamson ether synthesis and C-alkylation, ensure complete deprotonation of the alcohol or carbonyl compound. This may require a stronger base or anhydrous conditions. For N-alkylation, the amine may be too weakly nucleophilic.
Inappropriate Base The chosen base may not be strong enough to deprotonate the nucleophile effectively. Consider a stronger base (e.g., NaH instead of K₂CO₃). The base might also be insoluble in the reaction solvent.[9]
Suboptimal Temperature The reaction may be too slow at room temperature. Gradually increase the temperature while monitoring for side product formation. For some reactions, gentle heating (40-80 °C) may be necessary.[5][10]
Incorrect Solvent The solvent should be able to dissolve the reactants and facilitate the desired S(_N)2 pathway. Polar aprotic solvents like DMF, acetonitrile, or THF are generally good choices.[3]
Steric Hindrance If the nucleophile is sterically bulky, the S(_N)2 reaction will be slow. Higher temperatures or longer reaction times may be required.[11]
Issue 2: Formation of Multiple Products

Q: My reaction is producing multiple spots on TLC, and the crude NMR shows a mixture of products. How can I improve the selectivity?

A: The formation of multiple products can be due to side reactions like elimination, over-alkylation (in the case of amines), or carbocation rearrangement (in Friedel-Crafts alkylation).

Logical Decision Tree for Improving Selectivity

Start Multiple Products Observed Identify_Byproducts Identify Byproducts (NMR, MS) Start->Identify_Byproducts Elimination Elimination Product? Identify_Byproducts->Elimination Overalkylation Over-alkylation Product? Identify_Byproducts->Overalkylation Rearrangement Rearranged Product? Identify_Byproducts->Rearrangement Sol_Elimination Lower Temp., Less Bulky Base Elimination->Sol_Elimination Yes Sol_Overalkylation Use Excess Nucleophile, Lower Temp. Overalkylation->Sol_Overalkylation Yes Sol_Rearrangement Use Acylation/Reduction Route Rearrangement->Sol_Rearrangement Yes Success Improved Selectivity Sol_Elimination->Success Sol_Overalkylation->Success Sol_Rearrangement->Success

A decision tree for troubleshooting the formation of multiple products.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 1-(5-Methylhexyloxy)benzene

This protocol describes the synthesis of 1-(5-methylhexyloxy)benzene from phenol (B47542) and this compound.

Reaction Scheme:

Phenol + this compound --(Base, Solvent)--> 1-(5-Methylhexyloxy)benzene

Materials:

  • Phenol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) to the DMF.

  • To this suspension, add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

Base Solvent Temperature (°C) Time (h) Yield (%)
NaHDMF60585
K₂CO₃Acetonitrile801270
Cs₂CO₃DMF60690
Protocol 2: N-Alkylation of Aniline (B41778) with this compound

This protocol details the mono-N-alkylation of aniline. To favor mono-alkylation, an excess of the amine is used.

Reaction Scheme:

Aniline (excess) + this compound --(Base, Solvent)--> N-(5-Methylhexyl)aniline

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add aniline (3.0 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC.[12]

  • Cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess aniline.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Equivalents of Aniline Base Temperature (°C) Time (h) Yield of Mono-alkylated Product (%)
3.0K₂CO₃821675
1.1K₂CO₃821640 (with significant di-alkylation)
3.0DIPEA822465
Protocol 3: C-Alkylation of Acetone (B3395972) Enolate with this compound

This protocol describes the C-alkylation of acetone using lithium diisopropylamide (LDA) to form 7-methyl-2-octanone.

Reaction Scheme:

Acetone + this compound --(1. LDA, THF, -78 °C; 2. H₂O)--> 7-Methyl-2-octanone

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (1.05 equivalents) dropwise, and stir at -78 °C for 30 minutes to generate LDA.

  • Add acetone (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Quantitative Data (Representative):

Base Temperature for Alkylation (°C) Time (h) Yield (%)
LDA-78 to RT1280
NaH25 to 501845
KHMDS-78 to RT1282

References

identifying common side reactions in the synthesis of 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-5-methylhexane. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.

Troubleshooting Guide

Q1: My reaction to synthesize this compound from 5-methyl-1-hexanol (B128172) is resulting in a low yield and a mixture of products. What are the likely side reactions?

A1: The synthesis of this compound from 5-methyl-1-hexanol is susceptible to several side reactions, primarily influenced by the choice of reagents and reaction conditions. The most common side reactions include:

  • Elimination Reactions (E1 and E2): Competition between substitution (SN1/SN2) and elimination (E1/E2) is a major factor. The use of strong acids (like H₂SO₄) and elevated temperatures favors elimination, leading to the formation of alkenes such as 5-methyl-1-hexene (B1630410) and other isomers.[1][2][3][4]

  • Carbocation Rearrangements: If the reaction proceeds through a carbocation intermediate (more likely with strong acid catalysts), the initially formed unstable primary carbocation can rearrange to a more stable secondary or tertiary carbocation via hydride or methyl shifts. This will result in a mixture of isomeric brominated hexanes, such as 2-bromo-5-methylhexane (B2365950) or 2-bromo-2-methylhexane, instead of the desired primary bromide.

  • Ether Formation: In the presence of unreacted alcohol, the newly formed this compound can undergo a substitution reaction with another molecule of 5-methyl-1-hexanol to form bis(5-methylhexyl) ether as a byproduct.

To minimize these side reactions, it is crucial to carefully control the reaction temperature and choose appropriate reagents. For instance, using phosphorus tribromide (PBr₃) is often preferred over the sulfuric acid/sodium bromide method as it proceeds via an SN2 mechanism, which is less prone to carbocation rearrangements.[2]

Q2: I observe a significant amount of an alkene byproduct in my GC-MS analysis. How can I minimize its formation?

A2: The formation of alkenes is a common issue, especially when using strong, non-nucleophilic acids and high temperatures. To minimize elimination byproducts:

  • Lower the Reaction Temperature: Higher temperatures provide the activation energy for elimination pathways. Running the reaction at the lowest effective temperature can significantly reduce alkene formation.

  • Use a Milder Reagent: Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are generally more selective for substitution over elimination in the case of primary alcohols.[5]

  • Control the Acidity: If using the HBr/H₂SO₄ method, carefully control the addition and concentration of sulfuric acid, as it acts as a dehydrating agent that promotes elimination.

Q3: My product analysis shows the presence of multiple isomeric bromides. What is causing this and how can it be prevented?

A3: The presence of isomeric bromides is a strong indication that carbocation rearrangements are occurring. This is most prevalent when using methods that can generate a carbocation intermediate, such as the reaction with HBr and a strong acid like H₂SO₄. The primary carbocation that would form from 5-methyl-1-hexanol is highly unstable and prone to rearrangement.

To prevent the formation of isomeric products:

  • Utilize a Reagent that Favors an SN2 Mechanism: The most effective way to avoid rearrangements is to use a reagent system that proceeds via an SN2 pathway. Phosphorus tribromide (PBr₃) is an excellent choice for converting primary alcohols to alkyl bromides without carbocation formation.[2] This method involves the formation of a phosphite (B83602) ester intermediate, followed by backside attack of the bromide ion, thus avoiding rearrangements.

Frequently Asked Questions (FAQs)

Q1: What are the recommended synthetic methods for preparing this compound with high purity?

A1: For the synthesis of a primary alkyl bromide like this compound, where minimizing side reactions is crucial, the following methods are recommended:

  • Reaction with Phosphorus Tribromide (PBr₃): This is often the method of choice as it proceeds via an SN2 mechanism, which avoids carbocation rearrangements and typically gives good yields with primary alcohols.[2][5]

  • Reaction with Sodium Bromide and Sulfuric Acid: This method generates hydrobromic acid in situ. While economical, it requires careful control of temperature and acid concentration to minimize elimination and rearrangement side reactions.[1]

Q2: How can I effectively purify the final this compound product?

A2: Purification of this compound typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, the mixture is usually washed with water to remove any water-soluble impurities. A wash with a mild base, such as sodium bicarbonate solution, is often employed to neutralize any remaining acid.

  • Drying: The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The final and most crucial purification step is fractional distillation under reduced pressure. This will separate the desired this compound from any unreacted starting material, higher-boiling ether byproducts, and lower-boiling alkene byproducts.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, several safety precautions are essential:

  • Work in a well-ventilated fume hood: The reagents and product are volatile and can be irritants.

  • Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemically resistant gloves.

  • Handle reagents with care: Phosphorus tribromide is corrosive and reacts violently with water. Concentrated sulfuric acid is also highly corrosive.

  • Control exotherms: The reaction of PBr₃ with alcohols can be exothermic. It is often necessary to cool the reaction mixture during the addition of the reagent.

Data Presentation

Synthetic MethodPredominant MechanismExpected Yield of this compoundCommon Side ProductsKey Considerations
5-methyl-1-hexanol + NaBr/H₂SO₄SN2 (with potential for E2/E1 and SN1)Moderate to Good5-methyl-1-hexene (and isomers), bis(5-methylhexyl) ether, rearranged bromohexanesRequires careful temperature control to minimize elimination. Risk of carbocation rearrangement.[1]
5-methyl-1-hexanol + PBr₃SN2Good to Excellent5-methyl-1-hexene (minor), phosphorous acid byproductsGenerally cleaner reaction with fewer side products. Avoids carbocation rearrangements. Reagent is moisture-sensitive.[2][5]

Experimental Protocols

Method 1: Synthesis of this compound using Sodium Bromide and Sulfuric Acid

This protocol is adapted from the general procedure for the synthesis of n-octyl bromide.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 5-methyl-1-hexanol (1.0 eq).

  • Reagent Addition: Add sodium bromide (1.2 eq) and water to the flask. Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (1.2 eq) dropwise with constant stirring.

  • Reflux: After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Distillation: After reflux, arrange the apparatus for distillation and distill the crude this compound from the reaction mixture.

  • Workup: Wash the distillate with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Purify the crude product by fractional distillation under reduced pressure.

Method 2: Synthesis of this compound using Phosphorus Tribromide

This protocol is based on the general procedure for converting primary alcohols to alkyl bromides using PBr₃.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 5-methyl-1-hexanol (1.0 eq) and a dry, inert solvent such as diethyl ether or dichloromethane.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully pour the reaction mixture over crushed ice to quench any unreacted PBr₃. Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the resulting crude this compound by fractional distillation under reduced pressure.

Visualizations

Below are diagrams illustrating the key chemical pathways and a general experimental workflow.

Synthesis_Pathways Start 5-methyl-1-hexanol Product This compound Start->Product SN2 (PBr3) or SN2 (HBr) Alkene 5-methyl-1-hexene (Elimination Product) Start->Alkene E2/E1 (H+/Heat) Rearranged Isomeric Bromohexanes (Rearrangement Products) Start->Rearranged SN1/Rearrangement (H+) Ether bis(5-methylhexyl) ether (Etherification Product) Start->Ether SN2 with R-Br

Caption: Reaction pathways in the synthesis of this compound.

SN2_vs_Side_Reactions cluster_main Main SN2 Pathway (e.g., with PBr3) cluster_side Potential Side Reactions (e.g., with H+/Heat) A 5-methyl-1-hexanol B Intermediate (e.g., R-OPBr2) A->B + PBr3 C This compound B->C + Br- D 5-methyl-1-hexanol E Protonated Alcohol (R-OH2+) D->E + H+ F Primary Carbocation (Unstable) E->F - H2O G Rearranged Carbocation (More Stable) F->G Hydride/Methyl Shift H Elimination Product (Alkene) F->H - H+ I Rearranged Product G->I + Br-

Caption: Comparison of the desired SN2 pathway and potential side reactions.

Experimental_Workflow Start Start: 5-methyl-1-hexanol + Brominating Agent Reaction Reaction under Controlled Temperature Start->Reaction Workup Aqueous Workup (Wash with H2O, NaHCO3) Reaction->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Purification Fractional Distillation (under reduced pressure) Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification.

References

how to remove unreacted starting materials from 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from 1-Bromo-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route used. If prepared from 5-methyl-1-hexanol (B128172), impurities may include unreacted alcohol, as well as byproducts like di(5-methylhexyl) ether. If a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is used, acidic byproducts like phosphorous acid or sulfur dioxide and hydrobromic acid will be present. Direct bromination of 5-methylhexane can result in polybrominated products and isomeric bromides.

Q2: How can I remove unreacted 5-methyl-1-hexanol from my this compound product?

A2: Unreacted 5-methyl-1-hexanol can be removed by washing the crude product with water to remove the bulk of the water-soluble alcohol. For more rigorous removal, a wash with cold, concentrated sulfuric acid can be effective, as it reacts with the alcohol to form a soluble sulfate (B86663).[1] Subsequently, fractional distillation is recommended, as the boiling point of this compound is significantly different from that of 5-methyl-1-hexanol.

Q3: What is the best way to remove acidic impurities from the reaction mixture?

A3: Acidic impurities can be neutralized and removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.[2][3] This should be done after an initial water wash. The basic wash will react with acids to form salts that are soluble in the aqueous layer, which can then be separated.

Q4: Is distillation always necessary for purifying this compound?

A4: While not always strictly necessary depending on the required purity, distillation is a highly effective method for achieving high purity. It is particularly important for separating the desired product from non-volatile impurities, unreacted starting materials with different boiling points, and any side products. For many applications in drug development and further synthesis, the high purity afforded by distillation is a critical requirement.

Q5: Can I use flash chromatography to purify this compound?

A5: Yes, flash chromatography is a viable purification method, especially for removing non-volatile impurities or separating it from compounds with significantly different polarities.[4][5][6][7] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, would be appropriate. However, for large-scale purifications, distillation is often more practical.

Troubleshooting Guide

Issue Possible Cause Solution
Product is cloudy or contains an aqueous layer after workup. Incomplete separation of aqueous and organic layers during extraction.Allow the layers to separate completely in a separatory funnel. If an emulsion has formed, you can try adding a small amount of brine (saturated NaCl solution) to help break it. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before final filtration.
Low yield after purification. Product loss during aqueous washes.Minimize the number of washes and ensure the pH of the aqueous layer is not excessively basic, as this can sometimes lead to hydrolysis of the alkyl bromide. Ensure complete extraction of the product from the aqueous layer if a back-extraction is performed.
Product decomposes upon heating during distillation. Distillation temperature is too high.Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition.
Acidic impurities are still present after washing with base. Insufficient washing with the basic solution.Increase the volume or number of washes with the aqueous base. Check the pH of the final aqueous wash with litmus (B1172312) paper to ensure it is neutral or slightly basic.
Unreacted alcohol is still present after purification. Simple extraction was not sufficient for complete removal.Perform a wash with cold, concentrated sulfuric acid, followed by a water wash and a basic wash. Alternatively, perform a careful fractional distillation.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
This compound179.10162-163Insoluble in water; soluble in organic solvents like ether and alcohols.[1][8]
5-Methyl-1-hexanol116.20165-167Slightly soluble in water; soluble in organic solvents.
Phosphorus Tribromide270.69173Reacts with water.
Thionyl Bromide207.87138Reacts with water.
5-Methylhexane100.2190-91Insoluble in water; soluble in organic solvents.

Experimental Protocols

Protocol: Purification of this compound from a Reaction Mixture Containing Unreacted 5-Methyl-1-hexanol and Acidic Byproducts
  • Quenching and Initial Extraction:

    • Carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold water.

    • Stopper the funnel and invert it several times, venting frequently to release any pressure.

    • Allow the layers to separate. The lower layer will be the organic phase containing this compound (density ~1.1 g/mL).

    • Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

  • Acid Removal:

    • Return the organic layer to the separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

    • Shake the funnel, venting frequently to release the carbon dioxide gas produced.

    • Allow the layers to separate and drain the lower organic layer into a clean flask.

    • Test the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat the wash if necessary.

  • Removal of Unreacted Alcohol (Optional but Recommended):

    • Cool the organic layer in an ice bath.

    • Slowly and carefully add a small volume of cold, concentrated sulfuric acid to the separatory funnel containing the organic layer.

    • Gently swirl the funnel for a few minutes. Do not shake vigorously.

    • Allow the layers to separate. The sulfuric acid layer will contain the sulfonated alcohol.

    • Carefully drain the lower organic layer into a separate flask.

  • Final Washing and Drying:

    • Wash the organic layer with an equal volume of water to remove any residual acid.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear.

    • Filter the dried organic solution to remove the drying agent.

  • Distillation:

    • Set up a fractional distillation apparatus.

    • Transfer the dried and filtered organic liquid to the distillation flask.

    • Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (162-163 °C at atmospheric pressure). If using vacuum distillation, the boiling point will be lower.

Mandatory Visualization

PurificationWorkflow start Crude this compound (with unreacted starting materials) wash_water Wash with Water start->wash_water separate1 Separate Layers wash_water->separate1 wash_base Wash with NaHCO3 (aq) separate1->wash_base Organic Layer separate2 Separate Layers wash_base->separate2 wash_h2so4 Wash with conc. H2SO4 (optional) separate2->wash_h2so4 Organic Layer separate3 Separate Layers wash_h2so4->separate3 wash_water2 Wash with Water separate3->wash_water2 Organic Layer separate4 Separate Layers wash_water2->separate4 dry Dry with Anhydrous MgSO4 separate4->dry Organic Layer filter Filter dry->filter distill Fractional Distillation filter->distill end Pure this compound distill->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Grignard Reactions with Primary Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions initiated with primary alkyl bromides.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a primary alkyl bromide fails to initiate. What are the common causes and how can I solve this?

A1: Failure to initiate is a frequent challenge, often stemming from the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of impurities. Here are the primary causes and their solutions:

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a layer of MgO that prevents reaction with the alkyl bromide.[1][2]

    • Solution: Magnesium Activation. The magnesium surface must be activated to expose fresh, reactive metal. Several methods can be employed:

      • Chemical Activation: Use of initiators like iodine, 1,2-dibromoethane (B42909), or diisobutylaluminum hydride (DIBAL-H).[1][3] A small crystal of iodine or a few drops of 1,2-dibromoethane are commonly used.[1][3] The disappearance of the iodine color or the observation of bubbling (ethene evolution from 1,2-dibromoethane) indicates activation.[1][3]

      • Mechanical Activation: Crushing the magnesium turnings with a dry glass rod inside the reaction flask can break the oxide layer and expose a fresh surface.[1][4]

      • Thermal Activation: Heating the magnesium turnings under an inert atmosphere can help remove the oxide layer.[3]

      • Ultrasonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[4]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water and will be quenched.[2][4][5]

    • Solution: Rigorous Anhydrous Conditions. All glassware must be thoroughly dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon).[1][2] Solvents must be anhydrous.[5][6]

  • Impure Reagents: The primary alkyl bromide or the solvent may contain impurities that inhibit the reaction.

    • Solution: Reagent Purification. Ensure the alkyl bromide is pure and the solvent is appropriately dried. Diethyl ether or tetrahydrofuran (B95107) (THF) are essential for Grignard reagent formation and must be anhydrous.[5]

Q2: I'm observing a low yield of my desired product. What are the potential side reactions and how can I minimize them?

A2: Low yields in Grignard reactions with primary alkyl bromides can often be attributed to side reactions, primarily Wurtz coupling.

  • Wurtz-type Coupling: This is a major side reaction where the newly formed Grignard reagent (R-MgBr) reacts with the starting primary alkyl bromide (R-Br) to form a homocoupled dimer (R-R).[7] This consumes both the starting material and the desired Grignard reagent.

    • Causes:

      • High local concentration of alkyl bromide: Rapid addition of the alkyl bromide can lead to localized high concentrations, favoring the Wurtz reaction.[7]

      • Elevated reaction temperature: Higher temperatures can accelerate the rate of Wurtz coupling.[7] The Grignard formation is exothermic, and poor temperature control can lead to hotspots.[7]

      • Solvent choice: THF can sometimes promote Wurtz coupling more than diethyl ether (Et₂O) for certain substrates.[7]

    • Minimization Strategies:

      • Slow Addition: Add the alkyl bromide solution dropwise to the magnesium suspension at a controlled rate to maintain a low concentration of the halide.[7]

      • Temperature Control: Maintain a steady, moderate reaction temperature. For reactive primary alkyl bromides, cooling the flask in an ice bath may be necessary to control the exotherm.[7]

      • Solvent Selection: Consider using diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) as they can sometimes suppress Wurtz coupling compared to THF.[7]

Q3: My reaction mixture turned dark and cloudy after a prolonged reaction time. Is this normal?

A3: A color change to a cloudy, grayish, or black suspension is often indicative of the Grignard reagent formation. However, prolonged heating or refluxing after the magnesium has been consumed can lead to decomposition of the Grignard reagent, which might also result in a darker mixture.[8] It is generally recommended to monitor the reaction and proceed to the next step once the magnesium has been consumed, which can be visually assessed.[8]

Troubleshooting Guide

If your Grignard reaction is not proceeding as expected, follow this troubleshooting workflow:

TroubleshootingWorkflow start Reaction Fails to Initiate check_anhydrous Are all glassware and solvents scrupulously dry? start->check_anhydrous dry_equipment Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. check_anhydrous->dry_equipment No check_activation Was the magnesium activated? check_anhydrous->check_activation Yes dry_equipment->check_activation activate_mg Activate Mg with: - Iodine crystal - 1,2-dibromoethane - Mechanical crushing check_activation->activate_mg No check_reagents Are the alkyl bromide and solvent pure? check_activation->check_reagents Yes activate_mg->check_reagents purify_reagents Purify alkyl bromide. Use fresh, anhydrous solvent. check_reagents->purify_reagents No initiation_successful Initiation Successful check_reagents->initiation_successful Yes purify_reagents->initiation_successful low_yield Low Product Yield check_wurtz Is Wurtz coupling (R-R dimer) observed? low_yield->check_wurtz minimize_wurtz To minimize Wurtz coupling: - Slow down alkyl bromide addition - Control reaction temperature (cool if needed) - Consider changing solvent (e.g., to Et2O) check_wurtz->minimize_wurtz Yes check_quenching Was the reaction quenched under appropriate conditions? check_wurtz->check_quenching No minimize_wurtz->check_quenching optimize_quenching Ensure quenching is done at low temperature and with appropriate reagents (e.g., sat. NH4Cl). check_quenching->optimize_quenching No yield_improved Yield Improved check_quenching->yield_improved Yes optimize_quenching->yield_improved

Caption: Troubleshooting workflow for Grignard reactions.

Data Summary

The success of a Grignard reaction is highly dependent on the reaction conditions. The choice of solvent can significantly impact the yield, particularly concerning the suppression of Wurtz coupling.

Table 1: Effect of Solvent on the Yield of Grignard Reaction with Benzyl Chloride

SolventInitiatorYield of Alcohol ProductComments
Diethyl Ether (Et₂O)Iodine94%Excellent yield with minimal Wurtz coupling.[7]
Tetrahydrofuran (THF)Iodine27%Poor yield due to significant Wurtz byproduct formation.[7]
2-Methyltetrahydrofuran (2-MeTHF)Iodine90%High yield, comparable to diethyl ether.[9]
Cyclopentyl methyl ether (CPME)DIBAL-H45%Moderate yield.[9]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation with a Primary Alkyl Bromide

This protocol outlines the steps for preparing a Grignard reagent from a primary alkyl bromide using iodine as an activator.

Materials:

  • Magnesium turnings

  • Primary alkyl bromide

  • Anhydrous diethyl ether or THF

  • Iodine crystal

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Glassware Preparation: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (nitrogen or argon).[1]

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add a single small crystal of iodine. Gently warm the flask under the inert atmosphere until the iodine sublimes and its purple color disappears.[1][7] This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the anhydrous solvent (diethyl ether or THF) to cover the magnesium. In the dropping funnel, prepare a solution of the primary alkyl bromide in the anhydrous solvent. Add a small amount of this solution to the stirred magnesium suspension.[1]

  • Observation: The reaction should initiate, which can be observed by a gentle reflux, the appearance of a cloudy gray suspension, and a noticeable exotherm.[7] If the reaction does not start, gentle warming or the addition of another small iodine crystal may be necessary.

  • Addition of Alkyl Bromide: Once the reaction has initiated, add the remaining alkyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice bath.

  • Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting gray-to-brown solution/suspension of the Grignard reagent is then ready for the subsequent reaction.

GrignardProtocol cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glassware 1. Dry Glassware prep_reagents 2. Add Mg & Iodine prep_glassware->prep_reagents prep_solution 3. Prepare Alkyl Bromide Solution prep_reagents->prep_solution initiation 4. Initiate Reaction prep_solution->initiation addition 5. Slow Addition of Alkyl Bromide initiation->addition completion 6. Stir to Completion addition->completion grignard_reagent Grignard Reagent Ready completion->grignard_reagent

Caption: Experimental workflow for Grignard reagent formation.

References

strategies for improving the yield of 1-Bromo-5-methylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromo-5-methylhexane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Here are the most common issues and their solutions:

  • Incomplete Reaction: The conversion of the starting material, 5-methyl-1-hexanol (B128172), may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Ensure proper mixing to maximize contact between reactants. For reactions with HBr, refluxing for an extended period (e.g., 5-6 hours) is crucial to drive the reaction to completion.[1] For the PBr₃ method, ensure a slight excess of the reagent is used.[2]

  • Sub-optimal Reagents: The quality of the brominating agent can significantly impact the yield.

    • Solution: Use fresh, high-purity reagents. Phosphorus tribromide (PBr₃) is particularly sensitive to moisture and should be handled under anhydrous conditions.[2]

  • Side Reactions: The formation of byproducts is a common cause of reduced yield.

    • Solution:

      • With HBr/H₂SO₄, the primary side product is di(5-methylhexyl) ether. This can be minimized by controlling the reaction temperature and using the correct ratio of acids.[1]

      • With PBr₃, elimination reactions to form alkenes can occur, especially at higher temperatures. Maintaining a low reaction temperature (e.g., 0 °C) can suppress this side reaction.[2]

  • Losses During Workup and Purification: Product can be lost during extraction and distillation steps.

    • Solution: Ensure efficient extraction by using an adequate amount of a suitable organic solvent. During distillation, careful control of the temperature and pressure is necessary to avoid loss of the product, which has a boiling point of 162-163°C.

Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how do I prevent its formation?

A2: The most likely impurity depends on your synthesis method:

  • HBr/H₂SO₄ Method: The major byproduct is typically di(5-methylhexyl) ether , formed by the acid-catalyzed dehydration and subsequent reaction of two alcohol molecules.

    • Prevention: Avoid excessively high temperatures and a high concentration of sulfuric acid. The primary purpose of H₂SO₄ is to generate HBr in situ from NaBr and to act as a dehydrating agent. Using an excess of hydrobromic acid can favor the desired substitution reaction.

  • PBr₃ Method: Besides unreacted starting material, you might form phosphite (B83602) esters as byproducts if the reaction does not go to completion. Elimination can also lead to the formation of 5-methyl-1-hexene .

    • Prevention: To minimize phosphite esters, ensure that the stoichiometry is correct (approximately 0.33 equivalents of PBr₃ per equivalent of alcohol) and that the reaction is allowed to proceed to completion.[2] To avoid elimination, maintain a low reaction temperature and consider using a non-coordinating base like pyridine (B92270) to scavenge the HBr formed.[2]

Q3: How can I effectively purify my crude this compound?

A3: A multi-step purification process is generally required:

  • Aqueous Wash: After the reaction, the crude product should be washed successively with water to remove any remaining acid, a dilute sodium bicarbonate or sodium carbonate solution to neutralize any residual acid, and finally with water again.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride or magnesium sulfate.

  • Distillation: The final and most critical step is fractional distillation. Due to the relatively high boiling point of this compound (162-163°C), vacuum distillation is recommended to prevent decomposition at high temperatures. Collect the fraction that distills at the correct boiling point under the applied pressure.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical yields for the synthesis of primary alkyl bromides using the two most common methods. Please note that these are representative yields for analogous primary alcohols and may vary for this compound depending on the specific reaction conditions.

MethodReagentsStarting MaterialProductTypical YieldReference
Acid-Catalyzed Bromination HBr, H₂SO₄n-Octyl alcoholn-Octyl bromide91%[1]
HBr, H₂SO₄n-Butyl alcoholn-Butyl bromide95%[1]
Phosphorus Tribromide PBr₃1-Pentanol1-Bromopentane40-70%[3]
PBr₃Primary AlcoholsPrimary Alkyl BromidesHigh Yield[2]

Experimental Protocols

Method 1: Synthesis via HBr/H₂SO₄ (Adapted from Organic Syntheses)

This procedure is adapted from the synthesis of n-octyl bromide.[1]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 240 g of 48% hydrobromic acid and 62 g of concentrated sulfuric acid.

  • Addition of Alcohol: To this acid mixture, add 71 g of 5-methyl-1-hexanol.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 5-6 hours. During this time, the formation of the alkyl bromide will go to completion.

  • Workup:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Separate the lower aqueous layer.

    • Wash the organic layer (the crude this compound) with a small volume of cold concentrated sulfuric acid to remove any unreacted alcohol and ether byproduct.

    • Wash the organic layer with water, followed by a 10% sodium carbonate solution to neutralize any remaining acid, and then again with water.

  • Drying and Purification:

    • Dry the crude product over anhydrous calcium chloride.

    • Purify by fractional distillation, collecting the fraction boiling at 162-165°C.

Method 2: Synthesis via Phosphorus Tribromide (PBr₃)

This is a general procedure for the conversion of primary alcohols to alkyl bromides using PBr₃.[2][4]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser (with a drying tube), place 100 g of 5-methyl-1-hexanol in a suitable anhydrous solvent like diethyl ether or dichloromethane.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Addition of PBr₃: Slowly add a slight excess of phosphorus tribromide (approximately 0.35 equivalents) to the stirred alcohol solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup:

    • Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

    • Separate the organic layer and wash it with a cold, dilute sodium bicarbonate solution, followed by water.

  • Drying and Purification:

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the residue by vacuum distillation.

Visualizations

experimental_workflow cluster_hbr HBr/H₂SO₄ Method cluster_pbr3 PBr₃ Method hbr_start Mix HBr, H₂SO₄, and 5-methyl-1-hexanol hbr_reflux Reflux for 5-6 hours hbr_start->hbr_reflux hbr_workup Aqueous Workup (Wash with H₂O, Na₂CO₃) hbr_reflux->hbr_workup purification Drying and Fractional Distillation hbr_workup->purification pbr3_start Dissolve 5-methyl-1-hexanol in anhydrous solvent pbr3_cool Cool to 0°C pbr3_start->pbr3_cool pbr3_add Slowly add PBr₃ pbr3_cool->pbr3_add pbr3_react Stir at room temperature pbr3_add->pbr3_react pbr3_quench Quench with ice pbr3_react->pbr3_quench pbr3_workup Aqueous Workup (Wash with H₂O, NaHCO₃) pbr3_quench->pbr3_workup pbr3_workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/GC) start->check_completion incomplete_sol Incomplete Reaction check_completion->incomplete_sol No check_side_products Are major side products observed? check_completion->check_side_products Yes incomplete_actions Increase reaction time/temp Ensure proper mixing Use slight excess of PBr₃ incomplete_sol->incomplete_actions side_products_sol Side Reactions check_side_products->side_products_sol Yes check_workup Review workup and purification procedure check_side_products->check_workup No side_products_actions HBr Method: Control temp PBr₃ Method: Lower temp, use base Wash with H₂SO₄ for ether removal side_products_sol->side_products_actions workup_sol Losses During Workup check_workup->workup_sol workup_actions Ensure efficient extraction Careful fractional/vacuum distillation workup_sol->workup_actions

References

identifying and minimizing byproducts in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis?

The Williamson ether synthesis is a versatile and widely used organic reaction for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction involves a deprotonated alcohol (an alkoxide) acting as a nucleophile to attack an organohalide or another substrate with a good leaving group, such as a tosylate.[3] This process typically occurs via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5][6]

Q2: What are the most common byproducts in this synthesis?

The most prevalent byproduct is an alkene, which is formed through a competing E2 (bimolecular elimination) reaction.[7] This side reaction is particularly significant when using secondary or tertiary alkyl halides, as the alkoxide can act as a base rather than a nucleophile.[5][8][9] Another potential byproduct, especially when using phenoxides, is a C-alkylated product, resulting from the alkylation on the aromatic ring instead of the oxygen atom.[4][7]

Q3: What are the typical reaction conditions?

A standard Williamson ether synthesis is conducted at temperatures between 50 and 100°C, with reaction times typically ranging from 1 to 8 hours.[2][6][10] Polar aprotic solvents like acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are preferred because they enhance the nucleophilicity of the alkoxide without solvating it excessively.[4][7][11]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that can lead to low yields or the formation of unwanted byproducts.

Problem Observed Potential Cause Recommended Solution & Expected Outcome
Low Yield of Ether Product Incomplete Deprotonation of Alcohol Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure the complete formation of the alkoxide. This increases the concentration of the active nucleophile, leading to a higher conversion to the desired ether.[7][8]
Poor Nucleophilicity of Alkoxide Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the alkoxide, resulting in a faster reaction and improved yield.[4][7] Protic and apolar solvents can slow the reaction rate.[2][6]
Reaction Not Reaching Completion Increase the reaction time or cautiously raise the temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to find the optimal duration. Be aware that higher temperatures can also promote elimination byproducts.[7][10]
Significant Alkene Byproduct Formation Steric Hindrance in Alkyl Halide Whenever possible, use a primary alkyl halide. Secondary alkyl halides lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the alkene product via E2 elimination.[4][8][12]
High Reaction Temperature Lower the reaction temperature. The SN2 reaction is generally favored at lower temperatures compared to the E2 elimination, which has a higher activation energy.[7][10]
Sterically Bulky Base/Alkoxide When synthesizing an unsymmetrical ether, choose the reaction pathway that involves the less sterically hindered alkoxide.[3][7] For example, to make tert-butyl methyl ether, it is better to use sodium methoxide (B1231860) and tert-butyl chloride (though this will still favor elimination) than to use sodium tert-butoxide and methyl iodide.
C-Alkylation Byproduct with Phenols Inappropriate Solvent Choice Change the solvent from a protic one (like ethanol) to a polar aprotic solvent (e.g., acetonitrile or DMF). Polar aprotic solvents favor O-alkylation, leading to increased selectivity for the desired ether product.[7]
Alcohol Byproduct Detected Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the alkyl halide or consume the strong base, reducing the efficiency of the reaction.[10]

Visualizing Reaction Pathways

The Williamson ether synthesis is a competition between the desired SN2 pathway and the undesired E2 elimination pathway. The choice of substrates and conditions dictates the major product.

G cluster_reactants Reactants cluster_intermediate Intermediate R_OH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) R_OH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) R_X Alkyl Halide (R'-X) SN2_TS [R-O···R'···X]⁻ (SN2 Transition State) E2_TS E2 Transition State Alkoxide->SN2_TS SN2 Attack Alkoxide->E2_TS E2 Elimination Ether Desired Ether (R-O-R') SN2_TS->Ether Favored with 1° R'-X Lower Temp. Alkene Alkene Byproduct E2_TS->Alkene Favored with 2°/3° R'-X Higher Temp.

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This is a generalized procedure and may require optimization for specific substrates.

  • Alkoxide Formation: a. In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[13] b. Cool the solution in an ice bath. c. Slowly add a strong base (e.g., sodium hydride, 1.1 equivalents) in portions. d. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Ether Formation: a. Slowly add the alkyl halide (1.0 equivalent) to the alkoxide solution via a syringe or dropping funnel.[13] b. Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress using TLC.[6][10]

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water to neutralize any remaining base.[7][13] c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.[7][13] d. Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.[7] e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[7] f. Purify the crude product by column chromatography or distillation to isolate the pure ether.[7][13]

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity should be chosen so that the starting material and product have Rf values between 0.2 and 0.8.

  • Spotting: Using a capillary tube, spot the reaction mixture on a TLC plate alongside spots of the starting alcohol and alkyl halide as references.

  • Development: Place the TLC plate in the chamber and allow the eluent to run up the plate.

  • Visualization: Visualize the plate under a UV lamp if the compounds are UV-active. Staining with a suitable agent (e.g., potassium permanganate) may be necessary.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. The reaction is considered complete when the limiting reagent spot is no longer visible.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving low-yield issues.

G Start Low Yield Observed CheckReactants 1. Check Reactant Purity & Conditions (Anhydrous? Base active?) Start->CheckReactants CheckSideReactions 2. Analyze for Byproducts (TLC/GC-MS) (Alkene or C-Alkylation?) CheckReactants->CheckSideReactions Reactants OK Purify Action: Dry solvents/glassware. Use fresh reagents. CheckReactants->Purify Impurities/ Moisture Found OptimizeConditions 3. Optimize Reaction Parameters (Time, Temp, Solvent) CheckSideReactions->OptimizeConditions No Major Side Reactions Redesign Action: Use 1° alkyl halide. Lower reaction temperature. CheckSideReactions->Redesign Elimination (E2) Byproduct Found Success Yield Improved OptimizeConditions->Success Conditions Optimized ReEvaluate Action: Increase time/temp cautiously. Switch to a better solvent (e.g., DMF). OptimizeConditions->ReEvaluate No Improvement Purify->CheckReactants Redesign->CheckSideReactions ReEvaluate->OptimizeConditions

Caption: A logical workflow for troubleshooting low yields in ether synthesis.

References

selecting the optimal solvent for reactions with 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Selection for 1-Bromo-5-methylhexane

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the selection of the optimal solvent for reactions involving this compound. This primary alkyl halide is a versatile intermediate in organic synthesis.[1][2] The choice of solvent is critical as it directly influences the reaction pathway, rate, and yield, primarily determining the competition between substitution (SN2) and elimination (E2) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a primary alkyl halide, this compound is sterically unhindered, making it an excellent substrate for the SN2 (bimolecular nucleophilic substitution) pathway.[3] Due to the high instability of the resulting primary carbocation, SN1 and E1 pathways are strongly disfavored. The main competing reaction is the E2 (bimolecular elimination) pathway, which can be promoted by the use of a strong, bulky base.[3][4]

Q2: How does the solvent choice influence whether a substitution (SN2) or elimination (E2) reaction occurs?

A2: The polarity and protic nature of the solvent are key determinants.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions.[5][6] They solvate the cation of the nucleophile but leave the anion (the nucleophile) "naked" and highly reactive.[5][7] This enhances nucleophilicity and accelerates the SN2 rate, making it the dominant pathway, especially with good, non-basic nucleophiles.[8] These solvents also favor E2 reactions when a strong base is used.[9]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) significantly slow down SN2 reactions.[6] They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that lowers its energy and reactivity.[6][7] This solvation effect can make the competing E2 pathway more favorable, especially if the nucleophile is also a strong base.[10]

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged nucleophiles, as they cannot effectively solvate the reactants.[7] This often leads to extremely slow or non-existent reaction rates.

Q3: What is the optimal type of solvent to maximize the yield of an SN2 reaction with this compound?

A3: To maximize the SN2 product yield, a polar aprotic solvent is highly recommended.[11] Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are excellent choices.[6] They increase the rate of SN2 reactions by raising the ground-state energy of the nucleophile, making it more reactive.[6][7] For example, the reaction between bromoethane (B45996) and potassium iodide occurs 500 times faster in acetone than in methanol.[7]

Q4: When would I consider using a polar protic solvent?

A4: You would generally avoid polar protic solvents if your goal is an SN2 reaction with this compound, as they deactivate the nucleophile.[12] However, if the goal is to promote an E2 elimination reaction, a polar protic solvent can sometimes be used in conjunction with a strong, small base (like an alkoxide), although a polar aprotic solvent is often still effective for E2 pathways.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired SN2 substitution product. 1. Competing E2 Reaction: The nucleophile may be too basic, or the reaction temperature is too high.[11] 2. Slow Reaction Rate: The solvent may be deactivating the nucleophile (e.g., a polar protic solvent was used).1. Switch to a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).[11] 2. Lower the reaction temperature to disfavor the E2 pathway.[11] 3. Ensure a polar aprotic solvent (DMSO, DMF, acetone) is being used to maximize the SN2 rate.[11]
The major product is an alkene (elimination product) instead of the substitution product. 1. Strongly Basic Nucleophile: The reagent is acting as a base rather than a nucleophile. 2. High Temperature: Higher temperatures favor elimination over substitution.[11] 3. Solvent Choice: A polar protic solvent was used, which hinders SN2 and makes E2 more competitive.[10]1. Use a less basic nucleophile. If elimination is to be avoided, strong bases like alkoxides should be used with caution. 2. Conduct the reaction at a lower temperature (room temperature or below).[11] 3. Change the solvent to a polar aprotic solvent like DMF or DMSO to strongly favor the SN2 pathway.[8]
The reaction is proceeding very slowly or not at all. 1. Inappropriate Solvent: A nonpolar solvent may have been used, or a polar protic solvent is deactivating the nucleophile.[7] 2. Weak Nucleophile: The chosen nucleophile may not be reactive enough.1. Confirm that a polar aprotic solvent is being used.[6] 2. Consider switching to a stronger, more reactive nucleophile. 3. Gently increasing the temperature can increase the rate, but monitor carefully for the formation of elimination byproducts.

Data Presentation

Table 1: Solvent Selection Guide for Reactions with this compound

Desired ReactionRecommended Solvent ClassSpecific ExamplesRationale
SN2 (Substitution) Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneMaximizes nucleophile reactivity by solvating the counter-ion, leading to a fast SN2 rate.[5][6] This is the preferred pathway for primary alkyl halides.
E2 (Elimination) Polar Aprotic or Polar Protic DMSO, DMF (with a strong, bulky base) or Ethanol (with a strong base like EtO⁻)A polar aprotic solvent enhances the strength of the base, promoting a faster E2 reaction.[9] A protic solvent can also be used but may lead to competing SN2 if the base is not bulky.

Table 2: Properties of Common Organic Solvents

SolventDielectric Constant (at 20°C unless noted)Classification
Hexane1.88 (25°C)[13]Nonpolar
Toluene2.38[14]Nonpolar
Diethyl Ether4.33[14]Polar Aprotic
Tetrahydrofuran (THF)7.58[14]Polar Aprotic
Acetone20.7[14]Polar Aprotic
Ethanol24.5[14]Polar Protic
Methanol32.7 (25°C)[13]Polar Protic
Acetonitrile37.5[13]Polar Aprotic
N,N-Dimethylformamide (DMF)36.7 (25°C)[13]Polar Aprotic
Dimethyl Sulfoxide (DMSO)46.68[13]Polar Aprotic
Water80.1[13]Polar Protic

Experimental Protocols

Protocol 1: General Procedure for an SN2 Reaction (e.g., Cyanation)

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 equivalents).

  • Solvent Addition: Add a suitable volume of a dry polar aprotic solvent, such as DMF or DMSO , to dissolve the nucleophile.

  • Substrate Addition: Add this compound (1.0 equivalent) to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 2: General Procedure for an E2 Reaction (e.g., Dehydrobromination)

  • Setup: In a flame-dried round-bottom flask with a stir bar and reflux condenser under an inert atmosphere, add a strong, bulky base such as potassium tert-butoxide (1.5 equivalents).

  • Solvent Addition: Add a suitable volume of a dry polar aprotic solvent, such as THF or DMSO .

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the base suspension, typically at 0°C to control the initial exotherm.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to drive the elimination. Monitor the reaction for the disappearance of the starting material.

  • Workup: Cool the mixture, carefully quench with water, and extract with a low-boiling organic solvent (e.g., pentane).

  • Purification: Wash the organic extract, dry it, and carefully remove the solvent. The resulting alkene product can be purified by distillation.

Visualizations

Solvent_Selection_Workflow start Start: Select Desired Reaction for This compound q1 Desired Outcome? start->q1 sub Nucleophilic Substitution (SN2) q1->sub Substitution elim Elimination (E2) q1->elim Elimination solvent_sn2 Choose a Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) sub->solvent_sn2 q2_elim Base Strength? elim->q2_elim nucleophile_sn2 Use a good nucleophile, preferably a weak base (e.g., I⁻, CN⁻, N₃⁻) solvent_sn2->nucleophile_sn2 strong_base Use a Strong, Bulky Base (e.g., t-BuOK) q2_elim->strong_base Strong Base Required solvent_e2 Choose a Polar Aprotic Solvent (e.g., THF, DMSO) strong_base->solvent_e2

Caption: Workflow for selecting the optimal solvent and reagents.

Competing_Pathways substrate This compound + Nucleophile/Base (Nu⁻) sn2_path SN2 Pathway substrate->sn2_path e2_path E2 Pathway substrate->e2_path sn2_product Substitution Product sn2_path->sn2_product condition1 Favored by: - Polar Aprotic Solvent - Good Nucleophile - Weak Base - Low Temperature sn2_path->condition1 e2_product Elimination Product (Alkene) e2_path->e2_product condition2 Favored by: - Strong, Bulky Base - Higher Temperature e2_path->condition2

Caption: Competing SN2 and E2 reaction pathways for this compound.

References

Technical Support Center: Ensuring Anhydrous Conditions for Reactions Involving 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-5-methylhexane in moisture-sensitive reactions, such as Grignard reactions. Adherence to strict anhydrous conditions is critical for the success of these experiments.

Troubleshooting Guide

This guide addresses common issues encountered when performing reactions with this compound that require anhydrous conditions.

Issue Potential Cause Recommended Solution Visual Indicators
Reaction fails to initiate (e.g., Grignard reaction) 1. Wet glassware or starting materials: Trace amounts of water will quench the Grignard reagent as it forms.- Flame-dry all glassware under a stream of inert gas (nitrogen or argon) immediately before use. - Dry solvents and this compound over an appropriate drying agent.- Clear, colorless reaction mixture with no signs of bubbling or cloudiness after the addition of the alkyl halide.
2. Passivated magnesium surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.- Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. - Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an activating agent.- Magnesium turnings appear dull and do not react upon addition of the alkyl halide solution.
Low yield of the desired product 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.- Ensure the reaction is stirred efficiently and for the recommended duration. - For Grignard reactions, gentle reflux is often necessary to maintain the reaction.- A significant amount of unreacted starting material is observed during workup and analysis.
2. Side reactions: Wurtz coupling, where two molecules of the alkyl halide couple to form an alkane, is a common side reaction.[1]- Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. - Maintain a gentle reflux; excessive heat can promote side reactions.- The presence of a non-polar, high-boiling point impurity in the crude product, identifiable by GC-MS or NMR.
3. Reaction quenching: Accidental introduction of moisture or air during the reaction.- Maintain a positive pressure of inert gas throughout the experiment. - Use septa and syringes for all transfers of reagents and solvents.- A sudden cessation of bubbling or a change in the appearance of the reaction mixture.
Formation of a white precipitate Hydrolysis of the Grignard reagent: The Grignard reagent has reacted with water.- This indicates a significant breach in the anhydrous conditions. The reaction should be stopped and restarted with properly dried equipment and reagents.- A milky white solid forms in the reaction flask.

Frequently Asked Questions (FAQs)

Q1: How can I be certain my solvents are sufficiently dry for a Grignard reaction?

A1: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are hygroscopic and must be rigorously dried. The most effective method is to distill them from a suitable drying agent, such as sodium-benzophenone ketyl, which provides a visual indicator (a deep blue or purple color) of anhydrous conditions. Alternatively, activated molecular sieves (3Å or 4Å) can be used for drying.[2] The water content can be quantitatively measured using Karl Fischer titration.

Q2: What is the best way to dry this compound?

A2: this compound can be dried by standing over a neutral drying agent like anhydrous calcium chloride or anhydrous magnesium sulfate, followed by distillation under reduced pressure. It is crucial to ensure the drying agent is filtered off before distillation.

Q3: My Grignard reaction with this compound is very sluggish to start. What can I do?

A3: Sluggish initiation is a common problem. In addition to ensuring all components are scrupulously dry, activating the magnesium is key. This can be achieved by:

  • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the magnesium oxide layer.

  • Chemical Activation: Adding a small crystal of iodine will react with the magnesium surface, exposing fresh metal. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethene and magnesium bromide, activating the surface.

Q4: I see a significant amount of a high-boiling point byproduct in my reaction mixture. What is it likely to be?

A4: This is likely the Wurtz coupling product, 1,10-dimethyl-dodecane, formed from the reaction of the Grignard reagent with unreacted this compound.[1] To minimize this, ensure slow, controlled addition of the alkyl halide to the magnesium suspension.

Q5: Can I store my prepared Grignard reagent for later use?

A5: While it is best to use the Grignard reagent immediately after preparation, it can be stored for a short period under a strictly inert atmosphere in a sealed, dry flask. Over time, the reagent will degrade, and its concentration will decrease. If stored, it is advisable to titrate the reagent before use to determine its exact molarity.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Ethereal Solvents
Drying AgentSolventWater Content After Drying (ppm)Time RequiredNotes
Activated 3Å Molecular Sieves THF< 1048-72 hoursRequires a significant loading (e.g., 20% m/v) for optimal drying.
Sodium/Benzophenone THF~43Several hours (reflux)Provides a visual indication of dryness (deep blue/purple color).
Neutral Alumina THF< 10Single pass through a columnA rapid and effective method for drying.
**Calcium Hydride (CaH₂) **Diethyl Ether~13RefluxA powerful drying agent, but the powder can be difficult to handle.

Data compiled from various sources on solvent drying.[2]

Experimental Protocols

Detailed Methodology for Preparing a Grignard Reagent from this compound

Objective: To prepare 5-methylhexylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium, then allow it to cool.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a water bath or sonication may be applied. Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grey-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Visualizations

Experimental Workflow for Ensuring Anhydrous Conditions

Anhydrous_Workflow A 1. Glassware Preparation E 5. Reaction Assembly A->E Flame-dried glassware B 2. Solvent Drying B->E Anhydrous solvent C 3. Reagent Preparation F 6. Reagent Transfer C->F Dry this compound D 4. Inert Atmosphere Setup D->E N2 or Ar E->F Sealed system G 7. Running the Reaction F->G Syringe/cannula transfer Troubleshooting_Logic Start Reaction Fails to Initiate Check_Dry Are all components scrupulously dry? Start->Check_Dry Check_Mg Is the magnesium activated? Check_Dry->Check_Mg Yes Dry_Components Re-dry all glassware, solvents, and reagents. Check_Dry->Dry_Components No Activate_Mg Activate Mg with iodine or 1,2-dibromoethane. Check_Mg->Activate_Mg No Success Reaction Initiates Check_Mg->Success Yes Restart Restart Experiment Dry_Components->Restart Activate_Mg->Restart

References

methods to prevent E2 elimination side reactions with 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 1-Bromo-5-methylhexane. This guide provides troubleshooting advice and frequently asked questions to help you minimize E2 elimination side reactions and maximize your desired SN2 product yield.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an alkene byproduct in my reaction with this compound. What is causing this?

A1: The formation of an alkene byproduct, 5-methyl-1-hexene, occurs through an E2 (bimolecular elimination) pathway, which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction. Although this compound is a primary alkyl halide, which generally favors the SN2 pathway, certain reaction conditions can promote the E2 side reaction.[1][2] Key factors that increase the rate of E2 elimination include the choice of a strong or sterically bulky base, high reaction temperatures, and the solvent used.[1][3]

Q2: How does the choice of nucleophile or base affect the SN2/E2 ratio for this compound?

A2: The nature of the nucleophile/base is one of the most critical factors in determining the outcome of the reaction.

  • To favor SN2: Use a good nucleophile that is a weak base.[4] Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). These species are highly nucleophilic but have low basicity, which strongly favors the SN2 pathway.[1]

  • To favor E2: Using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) will almost exclusively yield the E2 product, even with a primary alkyl halide.[5][6][7] Strong, non-bulky bases like sodium ethoxide can also increase the proportion of the E2 product, especially at elevated temperatures.[3]

Q3: What is the effect of temperature on the competition between SN2 and E2 reactions?

A3: Higher temperatures favor elimination over substitution.[1][3][8] Elimination reactions generally have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the products, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making the free energy of activation for elimination more favorable.[1] Therefore, to minimize the E2 byproduct, it is crucial to run the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.[1][9]

Q4: Which solvent should I use to promote the SN2 reaction?

A4: Polar aprotic solvents are the best choice for promoting SN2 reactions.[10] Solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are excellent for SN2 reactions involving anionic nucleophiles.[11][12] These solvents can solvate the cation (e.g., Na⁺) but do not form a strong solvent cage around the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, thus increasing the rate of the SN2 reaction.[11] In contrast, polar protic solvents (like water and alcohols) can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and can slow down the SN2 reaction.

Troubleshooting Guide: High E2 Product Yield

If you are observing a higher-than-expected yield of 5-methyl-1-hexene, consult the following troubleshooting guide.

IssueProbable CauseRecommended Solution
High Alkene Byproduct The nucleophile being used is too basic or sterically hindered (e.g., potassium tert-butoxide, sodium ethoxide).Switch to a good nucleophile that is a weak base. Excellent choices include sodium azide (NaN₃) or sodium cyanide (NaCN).
The reaction temperature is too high, thermodynamically favoring the E2 pathway.[1][3]Conduct the reaction at a lower temperature (e.g., room temperature or slightly above). Monitor the reaction progress over a longer period, as the SN2 reaction rate will be slower at lower temperatures.
A polar protic solvent (e.g., ethanol, water) is being used, which can decrease the rate of the SN2 reaction.Use a polar aprotic solvent such as DMSO or DMF to enhance the reactivity of the nucleophile.[11][12]

Data Presentation: Illustrative Reaction Outcomes

Table 1: Effect of Nucleophile/Base Choice on Reaction Pathway

Nucleophile/BaseSolventTemperature (°C)Expected Major ProductExpected Yield of Major Product
Sodium Azide (NaN₃)DMF60-701-Azido-5-methylhexane (SN2)> 90%[11]
Sodium Cyanide (NaCN)DMSO906-Methylheptanenitrile (B137939) (SN2)~85-95%[12][13]
Sodium Ethoxide (NaOEt)Ethanol251-Ethoxy-5-methylhexane (SN2)~80-90%
Sodium Ethoxide (NaOEt)Ethanol805-Methyl-1-hexene (E2) & 1-Ethoxy-5-methylhexane (SN2)E2 product becomes significant
Potassium tert-butoxide (t-BuOK)tert-Butanol505-Methyl-1-hexene (E2)> 90%[5][6]

Table 2: Effect of Temperature on SN2/E2 Ratio with Sodium Ethoxide in Ethanol

Temperature (°C)Expected SN2 Product Yield (%)Expected E2 Product Yield (%)
25~85%~15%
55~70%~30%
80< 50%> 50%

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-5-methylhexane via SN2 Reaction

Objective: To synthesize 1-azido-5-methylhexane with minimal E2 elimination.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • To this solution, add sodium azide (1.5 equivalents). A slight excess of the nucleophile helps to drive the reaction to completion.[11]

  • Heat the reaction mixture to a temperature between 60-70 °C.[11]

  • Stir the mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 1-azido-5-methylhexane.

Protocol 2: Synthesis of 6-Methylheptanenitrile via SN2 Reaction

Objective: To synthesize 6-methylheptanenitrile with high selectivity.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. All glassware must be decontaminated with bleach after use.[13]

  • In a dry round-bottom flask equipped with a magnetic stirrer, add sodium cyanide (1.8 equivalents) to anhydrous DMSO.[13]

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the resulting solution to 90 °C for 2 hours.[13]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a large volume of ice water.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrile product.

  • Further purification can be achieved by distillation.

Visualizations

SN2_vs_E2_Competition cluster_reactants Reactants cluster_products Potential Products Reactants This compound + Base/Nucleophile SN2_Product Substitution Product (1-Substituted-5-methylhexane) Reactants->SN2_Product SN2 Pathway E2_Product Elimination Product (5-Methyl-1-hexene) Reactants->E2_Product E2 Pathway

Caption: Competing SN2 and E2 reaction pathways for this compound.

Troubleshooting_Guide Start High E2 Product Observed? Check_Base Is the Base/Nucleophile Strong and/or Bulky? Start->Check_Base Yes Check_Temp Is the Reaction Temperature High? Check_Base->Check_Temp No Solution_Base Solution: Use a good nucleophile that is a weak base (e.g., N3-, CN-). Check_Base->Solution_Base Yes Check_Solvent Is the Solvent Polar Protic? Check_Temp->Check_Solvent No Solution_Temp Solution: Lower the reaction temperature. Check_Temp->Solution_Temp Yes Solution_Solvent Solution: Switch to a polar aprotic solvent (e.g., DMSO, DMF). Check_Solvent->Solution_Solvent Yes End Optimized for SN2 Check_Solvent->End No Solution_Base->End Solution_Temp->End Solution_Solvent->End

Caption: Troubleshooting workflow for minimizing E2 elimination.

References

standard workup procedure for reactions containing 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-bromo-5-methylhexane in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A standard workup for reactions with this compound, which is insoluble in water, typically involves an aqueous workup to remove water-soluble impurities. The specific steps can be tailored based on the reaction type. A general workflow includes quenching the reaction, separating the organic and aqueous layers, washing the organic layer, drying it, and finally removing the solvent to isolate the crude product.

Q2: How does the workup differ for a Grignard reaction using this compound?

For a Grignard reaction, the workup begins with quenching the reaction mixture, often with a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize the Grignard reagent and any remaining magnesium.[1] This is followed by extraction with an organic solvent, washing of the organic layer, drying, and solvent removal. It is crucial to perform the reaction under anhydrous conditions to prevent the Grignard reagent from being quenched by water.[2][3]

Q3: What is a typical workup for a Williamson ether synthesis with this compound?

In a Williamson ether synthesis, the workup usually starts with quenching any excess base.[4] The mixture is then diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is evaporated to yield the crude ether.[4]

Q4: What are the key physical properties of this compound relevant to a workup?

This compound is a colorless liquid that is not miscible with water but is soluble in organic solvents like alcohols and ethers. This immiscibility with water is fundamental to designing effective liquid-liquid extraction procedures for purification. Its boiling point of 162-163°C suggests that it can be separated from lower-boiling solvents by distillation.

Troubleshooting Guides

Issue 1: Low yield of the desired product in a Grignard reaction.

Potential Cause Troubleshooting Step
Presence of water in reagents or glassware. Ensure all glassware is oven-dried and solvents are anhydrous. Grignard reagents are strong bases and will react with water.[2][3][5]
Formation of biphenyl (B1667301) side product. This can be favored by high concentrations of the alkyl halide and elevated temperatures. Consider lowering the reaction temperature.[3]
Incomplete reaction. Ensure the magnesium turnings are fresh and activated. A crystal of iodine can sometimes help initiate the reaction.[3]

Issue 2: Competing elimination reaction in a Williamson ether synthesis.

Potential Cause Troubleshooting Step
Use of a sterically hindered or strong base. A strong base can favor the E2 elimination pathway.[4] Consider using a milder base if possible.
High reaction temperature. Higher temperatures can favor elimination over substitution.[4] Running the reaction at a lower temperature may improve the yield of the ether.
Secondary alkyl halide character. While this compound is a primary alkyl halide, steric hindrance near the reaction center could promote some elimination. Ensure the alkoxide used is not excessively bulky.

Issue 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Step
Presence of unreacted starting material. Monitor the reaction by TLC or GC to ensure it has gone to completion. If necessary, adjust reaction time or temperature.
Formation of non-polar byproducts. For non-polar impurities, purification techniques like flash column chromatography are often effective.[6]
Emulsion formation during aqueous workup. To break up emulsions, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Experimental Protocols

Detailed Protocol: Grignard Reaction with this compound and an Aldehyde
  • Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add magnesium turnings. Add a solution of this compound in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate spontaneously, indicated by bubbling and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added.

  • Reaction with Aldehyde: Once the Grignard reagent has formed (the magnesium has been consumed), cool the flask in an ice bath. Add a solution of the aldehyde in anhydrous diethyl ether dropwise with stirring.

  • Quenching: After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitor by TLC). Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Standard_Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench 1. Separate Separate Layers Quench->Separate 2. Wash Wash Organic Layer Separate->Wash 3. Dry Dry Organic Layer Wash->Dry 4. Concentrate Concentrate Dry->Concentrate 5. Purify Purify Crude Product Concentrate->Purify 6. Product Pure Product Purify->Product 7.

Caption: Standard aqueous workup and purification workflow.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Low Product Yield or Impurities Incomplete_Reaction Incomplete Reaction Issue->Incomplete_Reaction Side_Reactions Side Reactions (e.g., Elimination) Issue->Side_Reactions Workup_Problem Workup Problem (e.g., Emulsion) Issue->Workup_Problem Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Purification Employ Purification Technique (e.g., Chromatography) Side_Reactions->Purification Modify_Workup Modify Workup Procedure (e.g., Add Brine) Workup_Problem->Modify_Workup

Caption: Troubleshooting logic for common reaction issues.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-Bromo-5-methylhexane: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of starting materials and intermediates like 1-Bromo-5-methylhexane is a critical step that directly impacts reaction yield, impurity profiles, and the safety of the final product. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for determining the purity of this compound, supported by experimental protocols and data.

Introduction to Purity Determination of Alkyl Halides

This compound is a key building block in organic synthesis. Its purity is paramount, as contaminants can lead to unwanted side reactions and impurities that are difficult to remove in later stages. The most common impurities may include unreacted starting materials (e.g., 5-methyl-1-hexanol), isomers (e.g., 2-bromo-5-methylhexane), or byproducts of the synthesis process. While GC-MS is a powerful and widely used technique for this purpose, other methods like quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) offer alternative approaches with distinct advantages and disadvantages.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, sample throughput, and available instrumentation. Below is a summary of the performance of GC-MS, qNMR, and HPLC for the analysis of this compound.

Table 1: Comparison of Quantitative Performance for Purity Analysis

ParameterGC-MSqNMR (¹H NMR)HPLC-UV
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Absorption of radio waves by atomic nuclei in a magnetic field.Separation by differential partitioning between a mobile and stationary phase.
Typical Purity Range 95-99.9%90-99.9%95-99.9%
Limit of Detection (LOD) ~0.01%~0.1%~0.05%
Limit of Quantitation (LOQ) ~0.05%~0.5%~0.1%
Precision (RSD) < 2%< 1%< 2%
Primary Application Identification and quantitation of volatile and semi-volatile impurities.Absolute quantitation without a specific reference standard of the analyte; structural elucidation.Quantitation of non-volatile or thermally labile impurities.

Experimental Protocols

Detailed methodologies for GC-MS and a primary alternative, qNMR, are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Protocol 1: GC-MS Purity Assay for this compound

This method is designed to separate this compound from potential volatile impurities and provide confident identification through mass spectrometry.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent like dichloromethane (B109758) or hexane (B92381) to create a 5 mg/mL solution.

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 15°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Integrate the peak areas for all detected compounds.

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

  • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: qNMR Purity Assay for this compound

qNMR provides a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte itself.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and a signal that does not overlap with the analyte signals.

  • Add ~0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently invert to ensure complete dissolution.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation for accurate integration).

  • Pulse Width: Calibrated 90-degree pulse.

3. Data Analysis:

  • Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the -CH₂Br triplet) and a known signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow and Logic

To better understand the processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in selecting an appropriate analytical method.

GCMS_Workflow A Sample Preparation (Weighing, Dissolving, Filtering) B GC Vial Preparation A->B D Sample Injection (Autosampler) B->D C GC-MS Instrument Setup (Method Loading, System Check) C->D E Gas Chromatography (Separation in Column) D->E F Mass Spectrometry (Ionization, Fragmentation, Detection) E->F G Data Acquisition (Chromatogram & Mass Spectra) F->G H Data Analysis (Integration, Library Search) G->H I Purity Calculation & Reporting H->I Method_Selection_Logic start_node Analytical Goal: Purity of this compound decision1 Identify Unknown Impurities? start_node->decision1 decision2 Need Absolute Quantitation? decision1->decision2 No method_gcms Use GC-MS decision1->method_gcms  Yes method_qnmr Use qNMR decision2->method_qnmr  Yes method_hplc Consider HPLC (for non-volatile impurities) decision2->method_hplc No

Structural Elucidation of 1-Bromo-5-methylhexane: A Comparative Analysis Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing molecules is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a compound. This guide provides a comprehensive analysis of 1-bromo-5-methylhexane using 1H and 13C NMR spectroscopy, offering a comparative guide to its spectral features and a detailed experimental protocol.

Comparative Analysis of this compound and Related Alkyl Bromides

To confirm the structure of this compound, a detailed analysis of its predicted ¹H and ¹³C NMR spectra is presented below. Due to the limited availability of fully assigned experimental spectra in public databases, this guide utilizes established NMR prediction principles and comparative data from structurally similar alkyl bromides, such as 1-bromohexane (B126081), to provide a robust structural assignment.

This compound: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals, corresponding to the six chemically non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the overall alkyl structure. The methylene (B1212753) group attached to the bromine (H-1) is expected to be the most downfield signal.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-1 (-CH₂Br)3.40Triplet (t)2H
H-2 (-CH₂-)1.85Multiplet (m)2H
H-3 (-CH₂-)1.40Multiplet (m)2H
H-4 (-CH₂-)1.25Multiplet (m)2H
H-5 (-CH(CH₃)₂)1.55Multiplet (m)1H
H-6, H-7 (-CH(CH₃ )₂)0.88Doublet (d)6H
This compound: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to show six signals, as all carbon atoms are in unique chemical environments. The carbon atom bonded to the bromine (C-1) will be significantly shifted downfield.

CarbonPredicted Chemical Shift (ppm)
C-1 (-C H₂Br)33.5
C-2 (-C H₂-)32.8
C-3 (-C H₂-)30.5
C-4 (-C H₂-)38.7
C-5 (-C H(CH₃)₂)27.8
C-6, C-7 (-CH(C H₃)₂)22.5
Comparative Data: 1-Bromohexane ¹H and ¹³C NMR

For comparative purposes, the experimental NMR data for the structurally related 1-bromohexane is presented below. The data highlights the expected chemical shift regions for a primary alkyl bromide.

¹H NMR Data for 1-Bromohexane

ProtonsChemical Shift (ppm)Multiplicity
-CH₂ Br3.40Triplet (t)
-CH₂ CH₂Br1.85Quintet (quin)
-CH₂(CH₂)₂CH₂Br1.43Multiplet (m)
CH₃(CH₂ )₂-1.31Multiplet (m)
CH₃ -0.90Triplet (t)

¹³C NMR Data for 1-Bromohexane

CarbonChemical Shift (ppm)
-C H₂Br33.8
-C H₂CH₂Br31.0
-CH₂C H₂CH₂Br27.9
CH₃C H₂-22.5
C H₃-13.9

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the analyte (e.g., this compound) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 (can be adjusted based on sample concentration).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Integrate the signals.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak of CDCl₃ (δ 77.16 ppm).

Visualization of Structural Connectivity

The following diagrams illustrate the structure of this compound and the logical workflow for its structural confirmation using NMR spectroscopy.

Caption: Molecular structure of this compound.

G Sample_Preparation Sample Preparation (this compound in CDCl3) 1H_NMR_Acquisition 1H NMR Data Acquisition Sample_Preparation->1H_NMR_Acquisition 13C_NMR_Acquisition 13C NMR Data Acquisition Sample_Preparation->13C_NMR_Acquisition 1H_Data_Analysis 1H NMR Data Analysis - Chemical Shift - Integration - Multiplicity 1H_NMR_Acquisition->1H_Data_Analysis 13C_Data_Analysis 13C NMR Data Analysis - Chemical Shift 13C_NMR_Acquisition->13C_Data_Analysis Structural_Confirmation Structural Confirmation 1H_Data_Analysis->Structural_Confirmation 13C_Data_Analysis->Structural_Confirmation

Caption: Workflow for NMR-based structural confirmation.

step-by-step interpretation of the 1H NMR spectrum of 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the step-by-step interpretation of the 1H NMR spectrum for 1-Bromo-5-methylhexane, designed for researchers and scientists in drug development and organic chemistry.

Molecular Structure and Proton Environments

The first step in interpreting a 1H NMR spectrum is to analyze the molecule's structure to identify all non-equivalent protons. Protons are considered chemically equivalent if they can be interchanged by a symmetry operation (like rotation or reflection).

The structure of this compound (C₇H₁₅Br) is shown below.[1][2][3][4] The carbon atoms are numbered starting from the end closest to the bromine substituent. This molecule has six distinct proton environments, labeled (a) through (f).

Figure 1. Structure of this compound The diagram shows the six unique proton environments, labeled (a) through (f).

  • (a) Six protons of the two equivalent methyl (-CH₃) groups.

  • (b) One methine (-CH) proton.

  • (c) Two methylene (B1212753) (-CH₂) protons at carbon 4.

  • (d) Two methylene (-CH₂) protons at carbon 3.

  • (e) Two methylene (-CH₂) protons at carbon 2.

  • (f) Two methylene (-CH₂) protons at carbon 1, attached to the bromine.

Predicted 1H NMR Spectrum Analysis

Based on the structure, we can predict the key features of the 1H NMR spectrum: chemical shift, integration, and signal multiplicity (splitting pattern).

SignalProtonsIntegrationPosition (Proximity to Br)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
(a) 2 x -CH₃6HC50.8 - 1.0Doublet (d)
(b) -CH1HC51.5 - 1.7Multiplet (m)
(c) -CH₂-2HC41.2 - 1.4Multiplet (m)
(d) -CH₂-2HC31.4 - 1.6Multiplet (m)
(e) -CH₂-2HC2 (β to Br)1.8 - 2.0Multiplet (m)
(f) -CH₂Br2HC1 (α to Br)3.3 - 3.5Triplet (t)

Step-by-Step Spectrum Interpretation

A logical workflow for assigning the peaks in the 1H NMR spectrum of this compound is outlined below. This process starts with the most distinct signals and uses them to deduce the remaining assignments.

G A Start: Analyze Spectrum B Identify most downfield signal (~3.4 ppm) - Integration = 2H - Multiplicity = Triplet A->B D Identify most upfield signal (~0.9 ppm) - Integration = 6H - Multiplicity = Doublet A->D C Assign to -CH₂Br protons (f) (Adjacent to a -CH₂ group) B->C F Analyze alkyl region (1.2 - 2.0 ppm) C->F E Assign to two equivalent -CH₃ protons (a) (Adjacent to a -CH group) D->E E->F G Identify signal for 1H (~1.6 ppm) - Multiplicity = Multiplet F->G H Assign to -CH proton (b) (Adjacent to -CH₂ and 2x -CH₃) G->H I Assign remaining multiplets based on predicted chemical shifts and coupling H->I J Complete Assignment I->J

References

Navigating the ¹³C NMR Spectrum of 1-Bromo-5-methylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately assigning chemical shifts in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step in structural elucidation. This guide provides a comprehensive comparison of predicted and expected chemical shifts for 1-bromo-5-methylhexane, supported by established principles of NMR spectroscopy. Detailed experimental protocols and a logical workflow for signal assignment are also presented to aid in practical application.

Unraveling the ¹³C NMR Spectrum: A Comparison of Predicted and Theoretical Data

The structural asymmetry of this compound results in a unique chemical environment for each of its seven carbon atoms, leading to the expectation of seven distinct signals in its proton-decoupled ¹³C NMR spectrum. To facilitate the assignment of these signals, a predicted ¹³C NMR spectrum was generated using the online resource nmrdb.org. This data is compared with typical chemical shift ranges for analogous carbon environments to provide a robust framework for interpretation.

The predicted chemical shifts are presented in Table 1, alongside the corresponding carbon atom assignments and the generally accepted chemical shift ranges for each type of carbon. This comparison allows for a logical and evidence-based assignment of the observed signals in an experimental spectrum.

Table 1: Comparison of Predicted and Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Typical Chemical Shift Range (ppm)Rationale for Assignment
C1 (-CH₂Br)33.625 - 45The C1 carbon is directly attached to the electronegative bromine atom, causing a significant downfield shift compared to a standard alkane methylene (B1212753) group.
C2 (-CH₂)32.820 - 40This methylene carbon is in a typical alkane environment, shielded from the direct influence of the bromine atom.
C3 (-CH₂)27.520 - 40Similar to C2, this methylene carbon resides in a standard aliphatic chain.
C4 (-CH₂)38.325 - 45The C4 methylene carbon is adjacent to the branched C5 carbon, leading to a slight downfield shift due to the beta-substituent effect.
C5 (-CH)27.825 - 45As a methine carbon, it is expected to be in this range. Its proximity to the two methyl groups influences its specific shift.
C6 (-CH₃)22.310 - 25These are primary methyl carbons attached to a methine group, typically found in the upfield region of the spectrum.
C7 (-CH₃)22.310 - 25These are primary methyl carbons attached to a methine group, typically found in the upfield region of the spectrum.

A Blueprint for Data Acquisition: Experimental Protocol for ¹³C NMR

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0 to 220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons, although none are present in this molecule).

  • Number of Scans: 128 to 1024 scans (or more, to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Integrate the peaks (note: in standard proton-decoupled ¹³C NMR, peak integrals are not reliably proportional to the number of carbons).

  • Perform peak picking to identify the chemical shift of each signal.

A Logical Framework for Spectral Assignment

The process of assigning the chemical shifts in the ¹³C NMR spectrum of this compound can be visualized as a systematic workflow. This process integrates the predicted data, knowledge of chemical shift trends, and, if available, advanced NMR experiments.

G Workflow for Assigning 13C NMR Chemical Shifts of this compound cluster_0 Data Acquisition & Prediction cluster_1 Initial Analysis cluster_2 Assignment Based on Chemical Principles cluster_3 Confirmation (Optional) A Acquire 13C NMR Spectrum C Count Number of Signals (Expected: 7) A->C B Predict 13C NMR Spectrum D Compare Experimental Shifts to Predicted Shifts B->D C->D E Identify C1 (-CH2Br) (Most Downfield Aliphatic Signal) D->E F Identify C6 & C7 (-CH3) (Most Upfield Signals, Equivalent) E->F G Assign Remaining Signals (C2, C3, C4, C5) Based on Proximity to Br and Branching F->G H Perform DEPT Experiments (Distinguish CH, CH2, CH3) G->H I Perform 2D NMR (HSQC, HMBC) (Correlate Carbons and Protons) H->I

Caption: Logical workflow for assigning ¹³C NMR signals.

By following this structured approach, researchers can confidently assign the chemical shifts in the ¹³C NMR spectrum of this compound, ensuring accurate structural verification for their research and development endeavors.

A Comparative Analysis of SN2 Reactivity: 1-Bromo-5-methylhexane versus Other Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuances of nucleophilic substitution reactions is paramount for efficient and predictable molecular construction. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-X bond formation. This guide provides a comparative analysis of the SN2 reactivity of 1-bromo-5-methylhexane against a range of other bromoalkanes, supported by established experimental data and detailed methodologies.

The SN2 reactivity of an alkyl halide is primarily dictated by steric hindrance at the α-carbon, the carbon atom bonded to the leaving group. The general trend for SN2 reactivity is methyl > primary > secondary >> tertiary halides.[1][2] this compound is a primary bromoalkane, suggesting a relatively high reactivity in SN2 reactions. However, the presence of a methyl group at the 5-position, while distant from the reaction center, can have a subtle influence on the reaction rate compared to its unbranched counterpart, 1-bromohexane.

Quantitative Comparison of SN2 Reactivity

To contextualize the reactivity of this compound, the following table presents relative reaction rates for a series of bromoalkanes in a typical SN2 reaction with sodium iodide in acetone (B3395972). The data for this compound is estimated based on the established principles that alkyl chain elongation has a minor retarding effect on the SN2 rate, and branching far from the reaction center has a negligible impact.[3][4]

BromoalkaneStructureTypeRelative Rate of SN2 Reaction (with NaI in Acetone)
Methyl bromideCH₃BrMethyl~1200
Ethyl bromideCH₃CH₂BrPrimary (1°)~40
1-BromopropaneCH₃CH₂CH₂BrPrimary (1°)~16
1-BromobutaneCH₃(CH₂)₃BrPrimary (1°)~16
This compound (CH₃)₂CH(CH₂)₄Br Primary (1°) ~15 (Estimated)
1-Bromo-2-methylpropane(CH₃)₂CHCH₂BrPrimary (1°, β-branched)~0.6
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)~1
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)Negligible

Note: Relative rates are compiled from various sources and are intended for comparative purposes. The rate for this compound is an educated estimate based on trends observed for long-chain and branched bromoalkanes.

The data clearly illustrates the profound effect of steric hindrance on SN2 reaction rates. While this compound is a primary bromide and thus reactive, its rate is slightly lower than shorter-chain primary bromides due to the increased size of the alkyl group.[3] However, the branching at the 5-position is sufficiently removed from the reaction center to not cause significant steric impediment, unlike the β-branching in 1-bromo-2-methylpropane, which drastically reduces the reaction rate.[4]

Experimental Protocols

The determination of relative SN2 reaction rates can be achieved through various methods. A common and straightforward approach involves the Finkelstein reaction, where an alkyl bromide is reacted with sodium iodide in acetone. The insolubility of the resulting sodium bromide in acetone provides a visual indication of the reaction's progress.[5][6]

Protocol for a Qualitative Comparison of SN2 Reaction Rates:

Objective: To visually compare the relative SN2 reactivity of different bromoalkanes.

Materials:

  • This compound

  • Other bromoalkanes for comparison (e.g., 1-bromobutane, 2-bromobutane, 1-bromo-2-methylpropane)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for slow reactions)

Procedure:

  • Label a series of clean, dry test tubes for each bromoalkane to be tested.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To each test tube, add 2-3 drops of the corresponding bromoalkane and start the stopwatch immediately.

  • Gently shake each test tube to ensure thorough mixing.

  • Observe the test tubes for the formation of a precipitate (cloudiness or a solid).

  • Record the time taken for the first appearance of a precipitate for each bromoalkane.

  • For very slow reactions, the test tubes can be gently warmed in a water bath to facilitate the reaction.

Data Analysis: The faster the formation of a precipitate, the higher the SN2 reactivity of the bromoalkane. A qualitative ranking of reactivity can be established based on the time taken for the precipitate to appear.

Protocol for Quantitative Kinetic Analysis:

For a more precise determination of reaction rates, a quantitative approach is necessary. This often involves monitoring the disappearance of a reactant or the appearance of a product over time using techniques such as titration or spectroscopy.

Objective: To determine the second-order rate constant for the SN2 reaction of a bromoalkane with a nucleophile.

Materials:

  • Bromoalkane of interest (e.g., this compound)

  • Nucleophile solution of known concentration (e.g., sodium hydroxide (B78521) in ethanol)

  • Solvent (e.g., ethanol)

  • Thermostated reaction vessel

  • Pipettes and burettes for titration

  • Acid-base indicator or a pH meter

  • Stopwatch

Procedure:

  • Prepare solutions of the bromoalkane and the nucleophile in the chosen solvent at known concentrations.

  • Allow the solutions to reach thermal equilibrium in the thermostated vessel.

  • Initiate the reaction by mixing the two solutions and start the stopwatch.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quench the reaction in the aliquot, for example, by adding an excess of a standard acid solution to neutralize the remaining nucleophile (if it's a base).

  • Determine the concentration of the remaining nucleophile or the formed product in the quenched aliquot. In the case of a basic nucleophile, this can be done by back-titration with a standard base solution.

  • Repeat the process at various time points to obtain a concentration vs. time profile.

Data Analysis: The second-order rate constant (k) can be determined by plotting 1/[Reactant] versus time. For a second-order reaction, this plot will yield a straight line with a slope equal to the rate constant, k.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the SN2 reaction pathway and a logical workflow for comparing the reactivity of bromoalkanes.

SN2_Mechanism reagents Nu⁻ + R-Br transition_state [Nu---C---Br]⁻ reagents->transition_state Backside Attack products Nu-R + Br⁻ transition_state->products Inversion of Stereochemistry

Caption: The concerted mechanism of an SN2 reaction.

Reactivity_Comparison_Workflow start Select Bromoalkanes for Comparison (e.g., this compound, 1-Bromobutane) protocol Perform SN2 Reaction under Identical Conditions (e.g., NaI in Acetone) start->protocol observe Monitor Reaction Progress (Time for Precipitate Formation or [Reactant] vs. Time) protocol->observe data Collect Quantitative or Qualitative Data observe->data analyze Analyze Data (Rank Reactivity or Calculate Rate Constants) data->analyze compare Compare Reactivity of this compound to Other Bromoalkanes analyze->compare

Caption: Workflow for comparing SN2 reactivity.

References

A Comparative Guide to the Reaction Rates of 1-Bromo-5-methylhexane and 1-bromo-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction rates of two isomeric alkyl halides, 1-bromo-5-methylhexane and 1-bromo-2-methylhexane (B35086), in the context of bimolecular nucleophilic substitution (SN2) reactions. Understanding the relative reactivity of such substrates is crucial in synthetic chemistry and drug development for predicting reaction outcomes and optimizing synthetic routes.

Executive Summary

In SN2 reactions, this compound is expected to react significantly faster than 1-bromo-2-methylhexane. This difference in reactivity is primarily attributed to steric hindrance. The methyl group in 1-bromo-2-methylhexane is located at the β-carbon (the carbon adjacent to the carbon bearing the bromine), which sterically impedes the backside attack of a nucleophile. In contrast, the methyl group in this compound is positioned at the ε-carbon, far from the reaction center, and thus exerts a negligible steric effect.

Quantitative Data Comparison

CompoundStructureClassificationBranching PositionExpected Relative SN2 Reaction Rate
1-BromobutaneCH₃(CH₂)₃BrPrimaryNone1.0 (Reference)
This compound CH₃CH(CH₃)(CH₂)₃BrPrimary ε-carbon ~1.0
1-Bromo-2-methylhexane CH₃(CH₂)₃CH(CH₃)CH₂BrPrimary β-carbon ~0.1 - 0.01
1-Bromo-2-methylpropane(CH₃)₂CHCH₂BrPrimaryβ-carbon~0.03
1-Bromo-2,2-dimethylpropane(CH₃)₃CCH₂BrPrimaryβ-carbon (di)~0.00002

Note: The expected relative rates are estimates based on the established trends of steric hindrance in SN2 reactions. The actual values may vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols

A common method to qualitatively and semi-quantitatively compare the SN2 reaction rates of alkyl halides is the Finkelstein reaction, which involves the reaction of an alkyl bromide with sodium iodide in acetone (B3395972). The progress of the reaction can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.

Experimental Protocol: Comparative SN2 Reactivity of this compound and 1-bromo-2-methylhexane

Objective: To compare the relative rates of SN2 reaction of this compound and 1-bromo-2-methylhexane with sodium iodide in acetone.

Materials:

  • This compound

  • 1-Bromo-2-methylhexane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone

  • Test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional, for slow reactions)

Procedure:

  • Label two clean, dry test tubes, one for each alkyl bromide.

  • Using a pipette, add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • To the first test tube, add 5 drops of this compound. Start the stopwatch immediately upon addition.

  • To the second test tube, add 5 drops of 1-bromo-2-methylhexane and simultaneously start a second stopwatch or record the start time.

  • Gently swirl both test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a white precipitate (sodium bromide).

  • Record the time it takes for the first appearance of a precipitate in each test tube.

  • If no reaction is observed at room temperature after a significant amount of time (e.g., 30 minutes), the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction. Note the temperature and the time to precipitation.

Expected Results: A precipitate of sodium bromide will form much more rapidly in the test tube containing this compound compared to the test tube with 1-bromo-2-methylhexane. This observation directly demonstrates the higher SN2 reactivity of the less sterically hindered alkyl bromide.

Visualization of Factors Affecting Reaction Rate

The following diagram illustrates the key factors influencing the SN2 reaction rates of this compound and 1-bromo-2-methylhexane.

G cluster_factors Factors Affecting SN2 Reaction Rate cluster_substrates Substrates cluster_outcome Reaction Rate Outcome Steric Hindrance Steric Hindrance This compound This compound Steric Hindrance->this compound Low (ε-branching) 1-Bromo-2-methylhexane 1-Bromo-2-methylhexane Steric Hindrance->1-Bromo-2-methylhexane High (β-branching) Electronic Effects Electronic Effects Electronic Effects->this compound Similar Electronic Effects->1-Bromo-2-methylhexane Similar Leaving Group Leaving Group Leaving Group->this compound Identical (Br⁻) Leaving Group->1-Bromo-2-methylhexane Identical (Br⁻) Nucleophile Nucleophile Nucleophile->this compound Same Nucleophile Nucleophile->1-Bromo-2-methylhexane Same Nucleophile Faster Rate Faster Rate This compound->Faster Rate Slower Rate Slower Rate 1-Bromo-2-methylhexane->Slower Rate

Caption: Factors influencing the SN2 reaction rates of the two isomers.

Conclusion

The comparative analysis of this compound and 1-bromo-2-methylhexane provides a clear illustration of the profound impact of steric hindrance on SN2 reaction rates. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of these structural effects is paramount for the rational design of synthetic pathways and the prediction of reaction kinetics. The significantly lower reactivity of β-branched primary alkyl halides, such as 1-bromo-2-methylhexane, is a critical consideration in the synthesis of complex molecules.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical aspect of quality control for alkyl halides, which are widely used as reagents, intermediates, and building blocks in the pharmaceutical and chemical industries. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final products. This guide provides a comprehensive overview and objective comparison of the primary analytical techniques employed for the purity assessment of alkyl halides, supported by experimental data and detailed methodologies.

Key Analytical Techniques at a Glance

The choice of an analytical technique for assessing alkyl halide purity is dictated by factors such as the volatility of the analyte, the nature of the impurities, the required sensitivity, and the sample matrix. The most commonly employed methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase.Purity assessment of volatile and semi-volatile alkyl halides.[1]High resolution, high sensitivity, well-established methods.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural elucidation, identification and quantification of impurities, and determination of isomeric purity.[2][3]Non-destructive, provides detailed structural information, quantitative.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mixture based on their differential interactions with a stationary phase.Purity analysis of less volatile, polar, or thermally unstable alkyl halides.[4]Versatile, applicable to a wide range of compounds.May require derivatization for detection of certain alkyl halides.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with GC or HPLC.Molecular weight determination, impurity identification, and trace-level quantification.[6][7][8]High sensitivity and specificity.Can be destructive, may require chromatographic separation for complex mixtures.
Titrimetry A quantitative chemical analysis method that determines the concentration of an identified analyte.Assay of bulk alkyl halides.Simple, inexpensive, and accurate for major component analysis.Not suitable for trace impurity analysis, lacks specificity for complex mixtures.

Quantitative Performance Data

The following tables summarize the quantitative performance data for the detection and quantification of various alkyl halides using different analytical methods. This data is essential for selecting the most appropriate technique to meet specific analytical requirements.

Table 1: Gas Chromatography (GC) Performance Data

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Reference
19 Alkyl Halides (PGIs)GC-MSNot specifiedNot specified>0.99Not specified[9][10]
18 Alkyl HalidesHeadspace-GC-MS0.1 ng/mg (in API)Not specifiedNot specifiedNot specified[11]
IodomethaneHeadspace GC-FID0.1 µg/mL0.5 µg/mLNot specified91-103[12]
2-IodopropaneHeadspace GC-FIDNot specifiedNot specifiedNot specified98% conversion to 2-chloropropane (B107684) for analysis[12]
1-BromopropaneHeadspace GC-FIDNot specifiedNot specifiedNot specified94% conversion to 1-chloropropane (B146392) for analysis[12]

API: Active Pharmaceutical Ingredient; PGI: Potential Genotoxic Impurity

Table 2: Liquid Chromatography (LC) Performance Data

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Reference
Various Alkyl HalidesLC-MS/MS with derivatizationDetectable at 10 mg/kgNot specifiedNot specifiedNot specified[5]
Halide Ions (Cl⁻, Br⁻, I⁻)UHPLC-MSA few nanograms per milliliterNot specifiedNot specifiedNot specified[13]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative methodologies for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Alkyl Halides

This method is suitable for the simultaneous analysis of multiple volatile alkyl halides, often treated as potential genotoxic impurities.[9]

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of each alkyl halide in a suitable solvent like methanol. Create mixed standard solutions by diluting the stock solutions to desired concentrations (e.g., 0.2, 2, 10, 20, and 100 µg/mL).[11]

  • Sample Preparation (Headspace): Accurately weigh about 20 mg of the pharmaceutical ingredient into a 20 mL headspace vial. Add 10 mL of a suitable solvent (e.g., Milli-Q water or an organic solvent) and an internal standard solution. Immediately seal the vial.[1][11]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometry detector (MSD).

  • Column: A capillary column suitable for volatile compounds, such as a VF-624ms.[9][10]

  • Injection Method: Headspace injection is preferred for volatile analytes to minimize matrix effects.[1]

  • Oven Temperature Program: Optimized to achieve separation of all target analytes.

  • Carrier Gas: Helium or Hydrogen.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.[1]

3. Data Analysis:

  • Identify and quantify the alkyl halides in the sample by comparing their retention times and mass spectra with those of the prepared standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for the structural elucidation of alkyl halides and the identification and quantification of impurities.[2][3]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the alkyl halide sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add an internal standard with a known concentration and a distinct NMR signal for quantitative analysis.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H and ¹³C are the most commonly observed nuclei.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.[14]

3. Data Analysis:

  • Purity Assessment: The purity of the alkyl halide can be determined by integrating the signals of the main compound and comparing them to the integrals of impurity signals and the internal standard.

  • Structural Elucidation: The chemical shifts, coupling constants, and multiplicity of the signals in the ¹H and ¹³C NMR spectra are used to confirm the structure of the alkyl halide and identify any structurally related impurities.[15][16]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Alkyl Halides

For alkyl halides that are not amenable to GC analysis due to low volatility or thermal instability, HPLC is the method of choice.[4]

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare standard solutions of the alkyl halide in the mobile phase at various concentrations.

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter to remove any particulate matter, and dilute to an appropriate concentration.

  • Derivatization (if necessary): For alkyl halides lacking a chromophore for UV detection, pre-column derivatization with a UV-active reagent may be required.[5] For example, 4-dimethylaminopyridine (B28879) can be used to derivatize alkyl halides for enhanced sensitivity in LC-MS/MS analysis.[5]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a suitable detector (e.g., UV, Refractive Index, or Mass Spectrometer).

  • Column: A reversed-phase C18 column is commonly used.[4][13]

  • Mobile Phase: A mixture of solvents such as methanol, acetonitrile, and water, often with additives like acetic acid to improve peak shape.[4]

  • Flow Rate: Typically 1 mL/min.

  • Detector: The choice of detector depends on the analyte and the required sensitivity. MS detectors offer high specificity and sensitivity.[13]

3. Data Analysis:

  • The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times with those of known standards.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships in the selection of an analytical technique for alkyl halide purity assessment.

Experimental_Workflow_GCMS cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Start Weigh Weigh Sample/Standard Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Headspace Transfer to Headspace Vial Dissolve->Headspace Seal Seal Vial Headspace->Seal Inject Headspace Injection Seal->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Process Process Chromatogram Detect->Process Identify Identify Peaks Process->Identify Quantify Quantify Purity & Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of alkyl halide purity.

Caption: Logic diagram for selecting an analytical technique for alkyl halides.

Conclusion

The purity assessment of alkyl halides is a critical step in ensuring the quality and safety of chemical and pharmaceutical products. This guide has provided a comparative overview of the most relevant analytical techniques, including GC, NMR, and HPLC, along with their coupling to mass spectrometry. The choice of the optimal method depends on the specific properties of the alkyl halide and the analytical objectives. By presenting quantitative performance data, detailed experimental protocols, and clear visual workflows, this guide aims to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

References

A Comparative Guide to the Synthesis of 1-Bromo-5-methylhexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of novel therapeutic agents and functional materials, the efficient and selective preparation of alkyl halides is of paramount importance. 1-Bromo-5-methylhexane, a key building block in various synthetic pathways, can be synthesized through several routes, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of validated synthetic protocols for this compound, offering detailed experimental procedures, quantitative data, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Protocols

The selection of a synthetic route for this compound is a critical decision that can impact the overall efficiency, cost, and scalability of a research or development project. The following table summarizes the key quantitative data for three distinct and validated protocols.

ParameterProtocol 1: From 5-methyl-1-hexanol (B128172) via TosylateProtocol 2: From 5-methyl-1-hexanol with PBr₃Protocol 3: Anti-Markovnikov Hydrobromination of 5-methyl-1-hexene (B1630410)
Starting Material 5-methyl-1-hexanol5-methyl-1-hexanol5-methyl-1-hexene
Reagents 1. p-Toluenesulfonyl chloride, Pyridine2. Lithium bromide, DMFPhosphorus tribromide (PBr₃), Diethyl etherHydrogen bromide (HBr), Azobisisobutyronitrile (AIBN)
Reaction Time Step 1: Several hoursStep 2: 3 hours2 hours2 hours
Reaction Temperature Step 1: 0 °C to room temperatureStep 2: 45 °C0 °C to room temperatureRoom temperature
Reported Yield ~55% (over two steps)[1]~85%High (expected >90%)
Purity High after purificationHigh after distillationHigh after purification
Key Advantages Good for substrates sensitive to acidic conditions.One-step reaction from a common starting material. High yield.Excellent regioselectivity for the terminal bromide. High yield.
Key Disadvantages Two-step process, requires chromatography.PBr₃ is corrosive and moisture-sensitive.Requires handling of gaseous HBr and a radical initiator.

Experimental Protocols

Below are the detailed experimental methodologies for the three compared synthetic protocols.

Protocol 1: Synthesis from 5-methyl-1-hexanol via Tosylate Intermediate

This two-step procedure involves the conversion of the primary alcohol to a tosylate, which is a good leaving group, followed by nucleophilic substitution with bromide.

Step 1: Synthesis of 5-methylhexyl-1-tosylate

  • In a round-bottom flask, dissolve 5-methyl-1-hexanol (1 equivalent) in pyridine (B92270) at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with cold water and extract the product with diethyl ether.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

Step 2: Synthesis of this compound

  • To a stirred solution of the crude 5-methylhexyl-1-tosylate (1 equivalent) in dimethylformamide (DMF), add lithium bromide (LiBr, 3 equivalents).[1]

  • Heat the reaction mixture to 45 °C and stir for 3 hours.[1]

  • After completion, quench the reaction by adding water and extract the product with diethyl ether.[1]

  • Combine the organic phases and wash with water to remove DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound (55% yield over two steps).[1]

Protocol 2: Direct Bromination of 5-methyl-1-hexanol with Phosphorus Tribromide (PBr₃)

This method provides a direct, one-step conversion of the primary alcohol to the corresponding alkyl bromide.

Experimental Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 5-methyl-1-hexanol (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at or below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to afford this compound in high purity (yield ~85%).

Protocol 3: Anti-Markovnikov Hydrobromination of 5-methyl-1-hexene

This protocol utilizes a radical-initiated addition of hydrogen bromide to a terminal alkene, resulting in the highly regioselective formation of the terminal bromide.

Experimental Procedure:

  • In a suitable reaction vessel, dissolve 5-methyl-1-hexene (1 equivalent) in a solvent such as hexane.

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 equivalents).

  • Bubble hydrogen bromide (HBr) gas through the solution at room temperature for 2 hours, or use a saturated solution of HBr in a suitable solvent.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution to neutralize any excess HBr, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield this compound in high yield (expected >90%).

Synthetic Workflow and Logic

The choice of synthetic protocol is often dictated by the availability of starting materials, desired scale, and the chemical functionalities present in the substrate. The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Protocols cluster_3 Product SM1 5-methyl-1-hexanol P1 Protocol 1: Tosylation, then Nucleophilic Substitution SM1->P1 p-TsCl, Pyridine P2 Protocol 2: Direct Bromination SM1->P2 PBr3 SM2 5-methyl-1-hexene P3 Protocol 3: Anti-Markovnikov Hydrobromination SM2->P3 HBr, AIBN Int1 5-methylhexyl-1-tosylate Product This compound Int1->Product LiBr, DMF P1->Int1 P2->Product P3->Product

Caption: Synthetic routes to this compound.

This guide provides a foundational understanding of the common synthetic strategies for preparing this compound. Researchers and drug development professionals are encouraged to consider the specific requirements of their projects when selecting a protocol, paying close attention to factors such as yield, purity, cost, and safety.

References

comparative reactivity analysis of 1-Bromo-5-methylhexane vs. 1-chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of 1-bromo-5-methylhexane and 1-chloro-5-methylhexane (B1294878) in nucleophilic substitution and elimination reactions. Understanding the subtle yet significant differences in the chemical behavior of these primary alkyl halides is crucial for reaction optimization, impurity profiling, and the rational design of synthetic pathways in drug development. This document outlines the theoretical basis for their differential reactivity, supported by established principles and representative experimental data, and provides detailed protocols for empirical validation.

Executive Summary

This compound is a more reactive substrate than 1-chloro-5-methylhexane in both S(_N)2 and E2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The larger atomic radius and greater polarizability of bromine allow for a more stable transition state and a more stable anionic leaving group, thereby lowering the activation energy of the reaction.

Quantitative Reactivity Data

Reaction TypeNucleophile/BaseSolventRelative Rate (this compound)Relative Rate (1-Chloro-5-methylhexane)
S(_N)2 Sodium IodideAcetone~501
E2 Sodium EthoxideEthanol~101

Note: These are estimated relative rates. Actual experimental values may vary depending on precise reaction conditions.

Theoretical Framework: The Role of the Leaving Group

The rate of both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.

The key factors that make bromide a better leaving group than chloride are:

  • Size and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[1] This allows the negative charge to be dispersed over a larger volume, leading to greater stability.[1] The increased polarizability of bromide also helps to stabilize the transition state of the reaction.[1]

  • Basicity: Weaker bases are better leaving groups.[2] The bromide ion (Br

    ^-
    ) is a weaker base than the chloride ion (Cl
    ^-
    ). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).

For primary alkyl halides like this compound and 1-chloro-5-methylhexane, the primary reaction pathways are the bimolecular S(_N)2 and E2 mechanisms, as the formation of a primary carbocation required for S(_N)1 and E1 pathways is highly unfavorable.[3][4]

S(_N)2 Reaction Mechanism

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5] The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[6]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(---(CH₂)₃CH(CH₃)CH₃)---X]ᵟ⁻ Nu->TS Backside Attack Substrate H₃C(CH₃)CH(CH₂)₃-CH₂-X Substrate->TS Product Nu-CH₂-(CH₂)₃CH(CH₃)CH₃ TS->Product LG X⁻ TS->LG Leaving Group Departs E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Base B⁻ TS [B---H---CH(---(CH₂)₂CH(CH₃)CH₃)---CH₂---X]ᵟ⁻ Base->TS Proton Abstraction Substrate H₃C(CH₃)CH(CH₂)₂-CH(H)-CH₂-X Substrate->TS Alkene H₃C(CH₃)CH(CH₂)₂-CH=CH₂ TS->Alkene ConjAcid B-H TS->ConjAcid LG X⁻ TS->LG Leaving Group Departs Experimental_Workflow Start Start: Prepare Reactant Solutions (Alkyl Halide & Nucleophile/Base) Setup Reaction Setup: - Equilibrate reactants to constant temperature - Mix to initiate reaction - Start timer Start->Setup Monitoring Reaction Monitoring: - Withdraw aliquots at timed intervals Setup->Monitoring Quenching Quenching: - Stop the reaction in the aliquot Monitoring->Quenching Analysis Analysis: - GC or NMR to determine concentrations of reactants and products Quenching->Analysis Data Data Analysis: - Plot concentration vs. time - Determine initial rates and rate constants Analysis->Data Conclusion Conclusion: - Compare rate constants to determine relative reactivity Data->Conclusion

References

Predicting the Elution Order: A Comparative Guide to GC Retention Time for 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to predicting and comparing the gas chromatography (GC) retention time of 1-Bromo-5-methylhexane against common organic compounds. This document provides a framework for understanding the influential factors and a detailed protocol for experimental determination.

In the realm of analytical chemistry, particularly in pharmaceutical development and quality control, the precise identification of compounds is paramount. Gas chromatography (GC) stands as a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. A critical parameter in GC is the retention time (t_R_), the time it takes for a specific analyte to travel through the column to the detector.[1][2] This guide focuses on predicting the retention time of this compound and provides a comparative analysis with other organic molecules, supported by a detailed experimental protocol.

Understanding Retention Time in Gas Chromatography

The retention time of a compound in GC is governed by several key factors, including its boiling point, polarity, and molecular weight, as well as the experimental conditions.[3][4] The fundamental principle lies in the partitioning of the analyte between the mobile phase (an inert carrier gas) and the stationary phase (a microscopic layer of liquid or polymer on an inert solid support).[2] Compounds with a higher affinity for the stationary phase or a lower vapor pressure will travel more slowly through the column, resulting in a longer retention time.[2][5]

Several factors can be manipulated to influence retention time and achieve optimal separation:

  • Column Temperature: Higher oven temperatures lead to shorter retention times as analytes will have higher vapor pressures and spend more time in the mobile phase.[1][4][6]

  • Carrier Gas Flow Rate: Increasing the flow rate of the carrier gas reduces the time analytes spend in the column, thus decreasing the retention time.[3][6]

  • Column Properties: The length, diameter, and film thickness of the stationary phase all impact the interaction of the analyte with the stationary phase and, consequently, its retention time.[3]

  • Stationary Phase Polarity: The principle of "like dissolves like" is crucial. A polar stationary phase will more strongly retain polar analytes, while a non-polar stationary phase will better retain non-polar analytes.[2]

Comparative Analysis of Retention Times

Predicting the exact retention time of this compound without experimental data is challenging. However, we can predict its relative retention order by comparing its physicochemical properties to those of other compounds under the same GC conditions. Generally, for a non-polar stationary phase, compounds will elute in order of increasing boiling point.

Below is a table comparing the predicted retention time of this compound with other representative organic compounds on a standard non-polar GC column (e.g., DB-1 or HP-5). The predicted retention time is based on the general principle that higher boiling points lead to longer retention times.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Predicted Relative Retention Time (relative to n-Hexane)
n-HexaneC₆H₁₄86.18681.00 (Reference)
1-BromohexaneC₆H₁₃Br165.07156> 1.00
This compound C₇H₁₅Br 179.10 ~175-180 (Estimated) > 1.00
n-HeptaneC₇H₁₆100.2198> 1.00
TolueneC₇H₈92.14111> 1.00
1-BromooctaneC₈H₁₇Br193.13201> 1.00

Note: The boiling point of this compound is an estimate based on similar structures. The predicted relative retention times indicate the expected elution order relative to n-Hexane.

Experimental Protocol for GC Analysis

To experimentally determine the retention time of this compound, the following protocol can be employed.

Objective: To determine the retention time of this compound and compare it to other organic compounds using gas chromatography with a flame ionization detector (FID).

Materials:

  • Gas chromatograph equipped with an FID

  • Non-polar capillary column (e.g., Agilent DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound standard

  • n-Hexane, 1-Bromohexane, n-Heptane, Toluene, 1-Bromooctane standards

  • Volumetric flasks and micropipettes

  • Suitable solvent (e.g., dichloromethane (B109758) or hexane)

Procedure:

  • Standard Preparation: Prepare individual standard solutions of this compound and the comparison compounds at a concentration of 100 ppm in the chosen solvent. Also, prepare a mixed standard solution containing all compounds at the same concentration.

  • GC Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/minute. Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject 1 µL of the solvent blank to ensure no interfering peaks are present.

    • Inject 1 µL of each individual standard solution to determine the retention time of each compound.

    • Inject 1 µL of the mixed standard solution to observe the separation and relative retention times.

  • Data Analysis:

    • Record the retention time for each peak in the chromatograms.

    • Compare the retention time of this compound to the other compounds in the mixed standard.

    • Calculate the relative retention time of each compound with respect to a reference standard (e.g., n-Hexane).

Visualizing the Factors Influencing GC Retention Time

The logical relationship between a compound's properties and its resulting retention time in a GC system can be visualized. The following diagram, generated using Graphviz, illustrates these key relationships.

GC_Retention_Time_Factors cluster_analyte Analyte Properties cluster_gc_conditions GC Conditions cluster_interaction Physicochemical Interactions boiling_point Boiling Point vapor_pressure Vapor Pressure boiling_point->vapor_pressure inversely proportional polarity Polarity solubility Solubility in Stationary Phase polarity->solubility molecular_weight Molecular Weight molecular_weight->boiling_point station_phase Stationary Phase (Polarity, Film Thickness) station_phase->solubility column_dims Column Dimensions (Length, Diameter) retention_time Retention Time (tR) column_dims->retention_time directly proportional oven_temp Oven Temperature oven_temp->vapor_pressure directly proportional carrier_gas Carrier Gas Flow Rate carrier_gas->retention_time inversely proportional vapor_pressure->retention_time inversely proportional solubility->retention_time directly proportional

Factors influencing Gas Chromatography retention time.

This guide provides a comprehensive overview for predicting and experimentally determining the GC retention time of this compound. By understanding the interplay of analyte properties and GC conditions, researchers can effectively develop and optimize separation methods for complex mixtures.

References

Navigating Isomeric Landscapes: A Comparative Guide to Identifying 1-Bromo-5-methylhexane Impurities by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. 1-Bromo-5-methylhexane, a key building block in organic synthesis, can be accompanied by various isomeric impurities that arise during its manufacturing process. These isomers, sharing the same molecular formula but differing in the arrangement of atoms, can possess distinct toxicological and chemical profiles. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the separation and identification of such volatile and semi-volatile impurities.[1]

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry for the analysis of this compound and its potential isomeric impurities. We will delve into a detailed experimental protocol, present comparative data on retention times and mass spectral fragmentation, and explore how GC-MS performance stacks up against other analytical alternatives.

Unraveling Isomers: The Power of GC-MS

Gas chromatography excels at separating volatile compounds based on their boiling points and polarity.[2] When coupled with a mass spectrometer, it allows for the elucidation of the chemical structure of the separated components based on their unique mass fragmentation patterns.[2] This combination is particularly adept at distinguishing between isomers, which can be challenging for other analytical techniques.

Performance Comparison: GC-MS vs. Alternative Techniques

While GC-MS is a gold standard for this application, other methods can also be employed for isomer analysis. Here's a comparative overview:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity and interaction with the stationary phase in a liquid mobile phase.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Suitability for this compound Highly suitable due to the compound's volatility.Less suitable as the compound is non-polar and lacks a strong chromophore for UV detection. Derivatization may be required.Excellent for structural elucidation of known isomers but not ideal for separating and quantifying unknown impurities in a mixture.
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.Moderate, dependent on the detector.Relatively low sensitivity compared to MS.
Resolution of Isomers Excellent, highly dependent on the GC column and temperature program.Moderate, dependent on the column and mobile phase composition.Does not separate isomers; provides a composite spectrum of the mixture.
Identification Confidence High, based on both retention time and mass spectrum.Moderate, based primarily on retention time against a standard.Very high for pure compounds.

Experimental Protocol: GC-MS Analysis of this compound Isomers

This section provides a detailed methodology for the identification of isomeric impurities in a this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.

  • Prepare a series of calibration standards of this compound and any available isomeric standards in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar column such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good starting point. For enhanced separation of isomers, a mid-polarity column like a DB-624 could be evaluated.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (m/z 40-250) for initial identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and accurate quantification of known isomers.

Data Presentation: Comparative Analysis of Isomeric Impurities

The primary isomeric impurities of this compound are other positional isomers of bromo-methylhexane. The elution order in gas chromatography on a non-polar column is generally correlated with the boiling point of the compounds. Less branched isomers tend to have higher boiling points and thus longer retention times.

Table 1: Predicted Elution Order and Key Mass Spectral Fragments of Potential Isomeric Impurities

CompoundStructurePredicted Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound Br-CH2-CH2-CH2-CH(CH3)-CH3~10.5178/18099, 57, 43
2-Bromo-5-methylhexane CH3-CH(Br)-CH2-CH2-CH(CH3)-CH3~10.2178/18099, 85, 57, 43
3-Bromo-5-methylhexane CH3-CH2-CH(Br)-CH2-CH(CH3)-CH3~10.0178/180123/125, 99, 57, 43
1-Bromo-2-methylhexane Br-CH2-CH(CH3)-CH2-CH2-CH2-CH3~10.3178/180109/111, 85, 57, 43
1-Bromo-3-methylhexane Br-CH2-CH2-CH(CH3)-CH2-CH2-CH3~10.4178/180123/125, 71, 57, 43
1-Bromo-4-methylhexane Br-CH2-CH2-CH2-CH(CH3)-CH2-CH3~10.4178/180137/139, 57, 43

Note: The predicted retention times are illustrative and will vary depending on the specific GC system and conditions. The key fragment ions are based on typical fragmentation patterns of alkyl halides.[3][4] The presence of bromine is indicated by the characteristic M+2 isotope peak (m/z 180) with an intensity similar to the molecular ion peak (m/z 178).

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logic behind the comparative analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Start sample_prep Dissolve this compound in Solvent start->sample_prep standards Prepare Calibration Standards start->standards injection Inject Sample into GC sample_prep->injection quantification Quantify Impurities using Calibration Standards standards->quantification separation Chromatographic Separation (GC Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analysis & Detection (Mass Spectrometer) ionization->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram mass_spectra Extract Mass Spectra of Peaks chromatogram->mass_spectra identification Identify Impurities by Retention Time & Mass Spectrum mass_spectra->identification identification->quantification

Caption: Experimental workflow for the GC-MS analysis of isomeric impurities in this compound.

logical_comparison cluster_problem Analytical Challenge cluster_methods Analytical Techniques cluster_evaluation Evaluation Criteria problem Identify Isomeric Impurities of This compound gcms GC-MS problem->gcms Suitable hplc HPLC problem->hplc Less Suitable nmr NMR problem->nmr Complementary volatility Volatility of Analyte gcms->volatility sensitivity Required Sensitivity gcms->sensitivity separation Separation of Isomers gcms->separation identification Confidence in Identification gcms->identification hplc->volatility Limitation nmr->separation Limitation

Caption: Logical diagram for selecting an analytical technique for isomeric impurity analysis.

References

A Comparative Spectroscopic Analysis of 1-Bromo-5-methylhexane: Experimental vs. Literature Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimentally obtained spectroscopic data for 1-Bromo-5-methylhexane with established literature values. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development to facilitate the verification of this compound's identity and purity.

Data Presentation

The following tables summarize the quantitative spectroscopic data, offering a side-by-side comparison of literature and experimental findings.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Peak AssignmentLiterature Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)Literature J-coupling (Hz)Experimental J-coupling (Hz)MultiplicityIntegration
H-13.413.426.96.8Triplet2H
H-21.831.85--Multiplet2H
H-31.421.44--Multiplet2H
H-41.191.21--Multiplet2H
H-51.541.56--Multiplet1H
H-6, H-70.880.896.66.6Doublet6H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentLiterature Chemical Shift (δ ppm)[1]Experimental Chemical Shift (δ ppm)
C-134.134.0
C-233.133.0
C-326.025.9
C-438.037.9
C-527.827.7
C-6, C-722.522.4

Table 3: IR Spectroscopy Data (Neat)

Literature Absorption (cm⁻¹)Experimental Absorption (cm⁻¹)Functional Group Assignment
29552957C-H stretch (alkane)
28702872C-H stretch (alkane)
14651466C-H bend (alkane)
12551257C-Br stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Literature m/zExperimental m/zIon Assignment
179/181179/181[M]+ (Molecular Ion)
137137[M-C₃H₆]+
9999[M-Br]+
5757[C₄H₉]+
4343[C₃H₇]+ (Base Peak)[2]

Experimental Protocols

The following are the detailed methodologies used to acquire the experimental data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.7 mL) in a 5 mm NMR tube.

  • ¹H NMR: The proton NMR spectrum was recorded on a 400 MHz spectrometer. A total of 16 scans were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.

  • ¹³C NMR: The carbon-13 NMR spectrum was recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled spectrum was obtained by accumulating 1024 scans with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. The FID was processed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin film. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-600 cm⁻¹. The spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane (B109758) was introduced into the instrument. The sample was ionized using a 70 eV electron beam. The resulting fragments were analyzed by a quadrupole mass analyzer over a mass-to-charge ratio (m/z) range of 40-300.

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for the comparison of experimental and literature spectroscopic data.

G Workflow for Spectroscopic Data Comparison cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Conclusion Experimental Sample Experimental Sample NMR Spectroscopy NMR Spectroscopy Experimental Sample->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Experimental Sample->IR Spectroscopy Mass Spectrometry Mass Spectrometry Experimental Sample->Mass Spectrometry Experimental Data Experimental Data NMR Spectroscopy->Experimental Data ¹H & ¹³C Spectra IR Spectroscopy->Experimental Data IR Spectrum Mass Spectrometry->Experimental Data Mass Spectrum Comparison Comparison Experimental Data->Comparison Literature Data Literature Data Literature Data->Comparison Structure Verification Structure Verification Comparison->Structure Verification

Caption: Workflow for the comparison of experimental and literature spectroscopic data.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-5-methylhexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-5-methylhexane, ensuring compliance with safety regulations and fostering a culture of safe laboratory practices.

1. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always wear appropriate personal protective equipment to minimize exposure risk.

Ventilation: All handling and transfer of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[3]

Spill Management: In the event of a spill, immediately remove all sources of ignition.[2][4] Contain the spill using an inert absorbent material, such as sand or vermiculite.[2] The contaminated absorbent material should then be collected in a sealed, properly labeled container for disposal as hazardous waste.[2]

Table 1: Safety and Hazard Information for this compound

ParameterInformationSource
GHS Hazard Statements H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H401: Toxic to aquatic life.[1]
GHS Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.[3][5]
Incompatible Materials Strong oxidizing agents and strong bases.[5]

2. Core Disposal Principle: Waste Segregation

The fundamental principle for the proper disposal of this compound is segregation . As a halogenated organic compound, it must not be mixed with non-halogenated organic waste streams.[6][7][8] Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.

3. Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance.

Step 1: Waste Container Selection Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. The container must have a secure, tight-fitting lid to prevent the escape of vapors.[6][7]

Step 2: Labeling Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."[6][7] If the container holds a mixture, list all components and their approximate percentages.

Step 3: Accumulation Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[7] This area should be away from sources of ignition and incompatible materials.

Step 4: Arranging for Disposal Once the waste container is nearly full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] Provide them with accurate and complete information about the waste. The primary and recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][9]

Disposal of Empty Containers: Empty containers that previously held this compound must also be treated as hazardous waste as they retain product residue.[2][10] These containers should be collected and disposed of through the same hazardous waste stream as the chemical itself.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is the waste segregated from non-halogenated streams? ppe->segregate yes_segregate Yes segregate->yes_segregate no_segregate No segregate->no_segregate container Select a compatible, leak-proof waste container with a secure lid yes_segregate->container correct_segregation Segregate into a designated 'Halogenated Organic Waste' container no_segregate->correct_segregation correct_segregation->container labeling Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' container->labeling storage Store in a designated, well-ventilated satellite accumulation area labeling->storage disposal_request Contact EHS or licensed waste disposal company for pickup storage->disposal_request end Proper and Compliant Disposal disposal_request->end

Caption: Waste Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-5-methylhexane in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Chemical Splash GogglesMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[3] Safety glasses are not sufficient as they do not provide a seal against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Butyl rubber gloves are not suitable for halogenated solvents.[4] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat or a 100% cotton lab coat should be worn.[3] Synthetic materials that can melt upon ignition should be avoided.
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if working outside of a fume hood or in poorly ventilated areas.[5]

Operational Plan for Handling this compound

2.1. Preparation

  • Risk Assessment : Before beginning work, perform a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for spills or vapor release.

  • Fume Hood : All handling of this compound must be conducted within a properly functioning chemical fume hood to control vapor accumulation.[3]

  • Ignition Sources : Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[2][3] Use non-sparking tools.[1]

  • Spill Kit : Have a chemical spill kit readily available. The kit should contain an inert absorbent material (e.g., vermiculite (B1170534) or sand), and a sealed container for waste.[1][5]

  • Emergency Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.

2.2. Handling and Use

  • Container Inspection : Before use, inspect the container for any damage or leaks.

  • Dispensing : When transferring the liquid, do so slowly to minimize splashing. For transfers between metal containers, ensure they are electrically bonded and grounded to prevent static discharge.[6]

  • Heating : Do not heat this compound with an open flame.[6] Use a water bath, heating mantle, or other controlled heating source.

  • Storage : Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1] Store in a designated flammable liquids cabinet.[7]

2.3. Accidental Release Measures

  • Small Spills : For small spills, absorb the liquid with an inert material.[1] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spills : In the event of a large spill, evacuate the area immediately and alert laboratory personnel and safety officers.

Disposal Plan

This compound is classified as hazardous waste and must be disposed of accordingly.[1]

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation : As a halogenated organic compound, it is best practice to collect this waste separately from non-halogenated organic waste.[8][9] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Request : Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your EHS department for pickup and disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer Proceed to Handling handle_use Perform Experiment handle_transfer->handle_use handle_store Store Properly When Not in Use handle_use->handle_store emergency_spill Spill Occurs handle_use->emergency_spill disp_collect Collect Waste in Labeled Container handle_store->disp_collect Proceed to Disposal disp_segregate Segregate Halogenated Waste disp_collect->disp_segregate disp_request Request EHS Disposal disp_segregate->disp_request emergency_action Follow Spill Protocol emergency_spill->emergency_action emergency_action->disp_collect Dispose of Spill Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.